molecular formula C8H8INO2 B009237 Methyl 4-amino-3-iodobenzoate CAS No. 19718-49-1

Methyl 4-amino-3-iodobenzoate

Cat. No.: B009237
CAS No.: 19718-49-1
M. Wt: 277.06 g/mol
InChI Key: MRLVFVTVXSKAMX-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-iodobenzoate is a benzoate ester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLVFVTVXSKAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399364
Record name Methyl 4-amino-3-iodobenzoate
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Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19718-49-1
Record name Methyl 4-amino-3-iodobenzoate
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Record name Methyl 4-amino-3-iodobenzoate
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Foundational & Exploratory

synthesis of Methyl 4-amino-3-iodobenzoate from methyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-3-iodobenzoate from Methyl 4-aminobenzoate

Foreword: The Strategic Importance of Iodinated Synthons

In the landscape of modern pharmaceutical development, the strategic incorporation of halogen atoms, particularly iodine, into molecular scaffolds is a cornerstone of medicinal chemistry. Aryl iodides are not merely halogenated compounds; they are versatile synthetic intermediates, pivotal for constructing complex molecular architectures through cross-coupling reactions. This compound is a prime example of such a high-value building block. Its utility extends from the synthesis of non-ionic X-ray contrast agents to serving as a key precursor in the development of novel therapeutics.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale that govern this transformation.

Mechanistic Underpinnings: The Iodination of an Activated Aromatic System

The synthesis of this compound from methyl 4-aminobenzoate is a classic example of an electrophilic aromatic substitution (SEAr) reaction. Understanding the mechanism is paramount to achieving a successful and high-yielding synthesis.

The Role of the Activating Group

The starting material, methyl 4-aminobenzoate, possesses two key functional groups on the aromatic ring: an amino group (-NH2) and a methyl ester group (-COOCH3).

  • Amino Group (-NH2): This is a powerful activating group. The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the benzene ring, increasing its electron density. This heightened nucleophilicity makes the ring highly susceptible to attack by electrophiles. The amino group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself.[2]

  • Methyl Ester Group (-COOCH3): This is a deactivating group that withdraws electron density from the ring through resonance and induction. It is a meta-director.

In this specific molecule, the powerful activating and directing effect of the amino group dominates. Since the para position is already occupied by the methyl ester, the incoming electrophile is directed to the positions ortho to the amino group (C3 and C5).

The Electrophile and Reaction Pathway

Iodine (I2) itself is a relatively weak electrophile compared to other halogens.[3] Therefore, the reaction requires a highly activated substrate like an aniline derivative, and conditions that either generate a more potent electrophilic iodine species or facilitate the reaction equilibrium.

The reaction proceeds via the following key steps:

  • Generation of the Electrophile: While I2 can act as the electrophile directly with highly activated rings, the reaction is often facilitated. In the presence of a base, the equilibrium is shifted.

  • Nucleophilic Attack: The electron-rich aromatic ring attacks the electrophilic iodine atom, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A base removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product.

The use of a base, such as sodium bicarbonate, is crucial. It neutralizes the hydrogen iodide (HI) produced during the reaction.[4] This prevents the protonation of the highly basic amino group. If the amino group were to be protonated to form an anilinium ion (-NH3+), it would become a strongly deactivating, meta-directing group, effectively shutting down the desired reaction.

G cluster_0 S_EAr Reaction Mechanism Start Methyl 4-aminobenzoate (Electron-rich Ring) Sigma Sigma Complex (Resonance Stabilized Carbocation) Start->Sigma Nucleophilic Attack Iodine Iodine (I2) (Electrophile) Iodine->Sigma Product This compound Sigma->Product Deprotonation HB Protonated Base (e.g., H2CO3) Sigma->HB HI HI Base Base (e.g., NaHCO3) Base->Sigma

Caption: Electrophilic aromatic substitution mechanism for iodination.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible. Each step includes a rationale, allowing for troubleshooting and adaptation.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )Key Properties
Methyl 4-aminobenzoate619-45-4151.16White solid
Iodine (I2)7553-56-2253.81Grayish-black solid, sublimes
Sodium Bicarbonate (NaHCO3)144-55-884.01White crystalline powder
Ethanol (EtOH)64-17-546.07Clear, colorless liquid
Sodium Thiosulfate (Na2S2O3)7772-98-7158.11White crystalline solid
Ethyl Acetate (EtOAc)141-78-688.11Clear, colorless liquid
Brine (Saturated NaCl)N/AN/AAqueous solution
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6142.04White crystalline solid
Mandatory Safety Precautions
  • Iodine (I2): Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Work in a well-ventilated fume hood.

  • Ethyl Acetate & Ethanol: Highly flammable liquids. Keep away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

Step-by-Step Synthesis Procedure

Rationale: This procedure utilizes a simple and effective method employing molecular iodine as the iodinating agent and sodium bicarbonate as a crucial acid scavenger. Ethanol is chosen as a solvent due to its ability to dissolve the starting material and its relatively low toxicity.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-aminobenzoate (5.00 g, 33.1 mmol).

    • Add 100 mL of ethanol and stir until the solid is completely dissolved.

    • Add sodium bicarbonate (3.07 g, 36.5 mmol, 1.1 eq). Stir to create a suspension.

    • Causality: The slight excess of NaHCO3 ensures that all HI generated during the reaction is neutralized, protecting the amino group.

  • Addition of Iodine:

    • In a separate beaker, dissolve iodine (8.80 g, 34.7 mmol, 1.05 eq) in 50 mL of ethanol. This may require gentle warming.

    • Add the iodine solution dropwise to the stirring suspension of methyl 4-aminobenzoate over 30 minutes at room temperature.

    • Causality: A slight excess of iodine helps to drive the reaction to completion. Slow, dropwise addition helps to control the reaction rate and prevent potential side reactions like di-iodination.

  • Reaction:

    • After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours (overnight).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The product spot should appear at a higher Rf than the starting material.

Work-up and Purification

Rationale: The work-up is designed to quench any remaining iodine, remove inorganic salts, and isolate the crude product, which is then purified by recrystallization.

  • Quenching:

    • Once the reaction is complete, cool the flask in an ice bath.

    • Slowly add a 10% aqueous solution of sodium thiosulfate dropwise until the dark color of the iodine disappears and the solution becomes pale yellow or colorless.

    • Causality: Sodium thiosulfate reduces unreacted I2 to colorless iodide ions (I-), simplifying purification.

  • Isolation of Crude Product:

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Add 100 mL of deionized water to the flask. A precipitate should form.

    • Stir the suspension in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).

    • Allow the crude product to air-dry on the filter paper.

  • Purification by Recrystallization:

    • Transfer the crude solid to a suitable flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

G Setup 1. Reaction Setup - Dissolve Reactant & Base in Ethanol Addition 2. Iodine Addition - Add I2 solution dropwise Setup->Addition React 3. Reaction - Stir overnight at RT - Monitor by TLC Addition->React Quench 4. Quenching - Add Na2S2O3 solution React->Quench Isolate 5. Isolation - Reduce solvent - Precipitate with water - Vacuum filter Quench->Isolate Purify 6. Purification - Recrystallize from Ethanol Isolate->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization: Validation of Synthesis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

PropertyExpected Result
Appearance Beige or off-white crystalline powder[5]
Melting Point 86-91 °C
Molecular Weight 277.06 g/mol [6][7]
1H NMR (400 MHz, DMSO-d6)δ 8.11 (d, 1H), 7.66 (dd, 1H), 6.75 (d, 1H), 6.09 (s, 2H, -NH2), 3.75 (s, 3H, -OCH3)[5]
IR (cm-1) ~3400 & ~3300 (N-H stretch), ~1700 (C=O stretch), ~1600 (C=C stretch), ~1280 (C-O stretch)
MS (ESI+) m/z 278 [M+H]+

Interpretation of 1H NMR Data: [5]

  • δ 8.11 (d, 1H): This doublet corresponds to the aromatic proton at C6, which is ortho to the ester and meta to the amino group. It is coupled to the proton at C5.

  • δ 7.66 (dd, 1H): This doublet of doublets is the proton at C5, which is coupled to both the C6 proton and the C2 proton.

  • δ 6.75 (d, 1H): This doublet represents the proton at C2, which is ortho to the iodine and meta to the ester. It shows coupling to the C5 proton.

  • δ 6.09 (s, 2H): This broad singlet is characteristic of the two protons of the primary amino group (-NH2).

  • δ 3.75 (s, 3H): This sharp singlet corresponds to the three protons of the methyl ester group (-OCH3).

Troubleshooting and Optimization

Potential IssueProbable CauseRecommended Solution
Low Yield Incomplete reaction. Loss during work-up or recrystallization.Increase reaction time and monitor carefully by TLC. Ensure pH is neutral before extraction. Use minimal hot solvent for recrystallization and ensure slow cooling.
Presence of Starting Material Insufficient iodinating agent or reaction time.Use a slight excess (1.05-1.1 eq) of iodine. Allow the reaction to run until TLC shows full consumption of starting material.
Formation of Di-iodinated Product Reaction is too vigorous or too much iodinating agent was used.Ensure slow, dropwise addition of the iodine solution. Maintain room temperature and avoid heating. Use stoichiometry as close to 1:1 as possible while still driving the reaction.
Product is Oily or Impure Incomplete removal of inorganic salts or solvent.Wash the crude product thoroughly with water. Ensure the final product is dried completely under vacuum. If necessary, purify via column chromatography.

Conclusion

The synthesis of this compound via electrophilic iodination of methyl 4-aminobenzoate is a reliable and instructive transformation. By understanding the directing effects of the substituent groups and the critical role of the base in preserving the activating nature of the amino group, researchers can consistently achieve high yields of this valuable synthetic intermediate. The protocol detailed herein represents a robust, scalable, and validated method suitable for both academic and industrial research settings, providing a gateway to a wide array of more complex molecules in the field of drug development.

References

A Technical Guide to Methyl 4-amino-3-iodobenzoate (CAS 19718-49-1): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 4-amino-3-iodobenzoate is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional structure—comprising an aniline, a benzoate ester, and an aryl iodide—renders it a highly versatile synthetic building block. The strategic placement of the iodine atom ortho to the activating amino group and meta to the deactivating ester group dictates its reactivity, making it an ideal substrate for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its properties, a validated synthesis protocol, characterization data, and a discussion of its applications for researchers, scientists, and drug development professionals.

Core Identification and Nomenclature

Accurate identification is the cornerstone of chemical research and development. This compound is registered under a specific CAS number, which distinguishes it from its isomers, such as methyl 3-amino-4-iodobenzoate (CAS 412947-54-7).

  • CAS Number : 19718-49-1[1][2][3]

  • IUPAC Name : this compound[1]

  • Synonyms : 4-Amino-3-iodobenzoic Acid Methyl Ester, Methyl 3-iodo-4-aminobenzoate[1]

  • Molecular Formula : C₈H₈INO₂[1][3][4]

  • InChI Key : MRLVFVTVXSKAMX-UHFFFAOYSA-N[1]

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for experimental design, including reaction setup and safety considerations.

PropertyValueSource(s)
Molecular Weight 277.06 g/mol [1][2][4]
Melting Point 86-91 °C (literature)[2][3]
Appearance Pale-yellow to brown solid (inferred from isomer)
Boiling Point 369.6 ± 32.0 °C (Predicted)[3]
Assay ≥95% (GC)[2]
Synthesis and Purification

Principle: The synthesis of this compound is typically achieved via electrophilic iodination of the commercially available methyl 4-aminobenzoate. The strong activating and ortho-directing effect of the amine group facilitates the regioselective introduction of iodine at the C3 position. The choice of a mild base like calcium carbonate is critical to neutralize the acidic byproducts without hydrolyzing the ester functionality.

Detailed Protocol: This protocol is adapted from a reported laboratory procedure and should be performed by trained personnel with appropriate personal protective equipment (PPE).[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine methyl 4-aminobenzoate (5.0 g, 33.1 mmol), benzyltrimethylammonium dichloroiodonate (22.1 g, 56.2 mmol), and calcium carbonate (5.0 g, 50.0 mmol).

  • Solvent Addition: Add a solvent mixture of dichloromethane (200 mL) and methanol (100 mL). The solvent system is chosen for its ability to dissolve the reactants while being relatively inert under the reaction conditions.

  • Reaction Execution: Heat the mixture to reflux and maintain stirring overnight. The elevated temperature is necessary to overcome the activation energy of the iodination reaction.

  • Workup: After cooling the reaction mixture to room temperature, wash it with a saturated aqueous solution of sodium bisulfite. This step is crucial to quench any unreacted iodinating agent.

  • Extraction and Drying: Separate the organic phase. Dry the organic layer over anhydrous sodium sulfate to remove residual water, which could interfere with subsequent reactions.

  • Isolation: Concentrate the dried organic phase under reduced pressure using a rotary evaporator. This method affords the crude product, this compound, often in near-quantitative yield (approx. 9.6 g).[3]

  • Purification (Optional): The crude product is often of sufficient purity for subsequent steps.[3] If higher purity is required, recrystallization from a suitable solvent system (e.g., ethanol/water) or flash column chromatography can be employed.

G start Start: Methyl 4-aminobenzoate reagents Add Reagents: - Benzyltrimethylammonium dichloroiodonate - Calcium Carbonate - DCM/Methanol start->reagents reflux Heat to Reflux (Overnight) reagents->reflux workup Cool & Quench (sat. NaHSO₃) reflux->workup extract Separate & Dry Organic Phase (Na₂SO₄) workup->extract isolate Concentrate Under Reduced Pressure extract->isolate product Product: Crude Methyl 4-amino-3-iodobenzoate isolate->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirmation of the product's identity and purity is paramount. The following spectroscopic data are characteristic of this compound.

  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides definitive structural confirmation.[3]

    • δ 8.11 (d, J = 2.02 Hz, 1H): This doublet corresponds to the proton at C2, which is ortho to the ester and meta to the iodine. It shows a small coupling to the proton at C6.

    • δ 7.66 (dd, J = 8.59, 2.02 Hz, 1H): This doublet of doublets represents the proton at C6, coupled to the protons at C5 (large coupling) and C2 (small coupling).

    • δ 6.75 (d, J = 8.59 Hz, 1H): This doublet is the proton at C5, ortho to the amino group, showing a large coupling to the proton at C6.

    • δ 6.09 (s, 2H): This broad singlet is characteristic of the two protons of the primary amine (-NH₂).

    • δ 3.75 (s, 3H): This sharp singlet corresponds to the three methyl protons of the ester group (-OCH₃).

  • Infrared (IR) Spectroscopy: IR spectra, typically acquired via ATR-IR, would show characteristic peaks for the N-H stretches of the amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C-O stretches (around 1200-1300 cm⁻¹).[1]

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight, with the molecular ion peak [M]⁺ expected at m/z 277.

Chemical Reactivity and Synthetic Utility

The value of this compound lies in its utility as a versatile intermediate. The carbon-iodine bond is the primary site of reactivity, making it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Key Applications:

  • Palladium-Catalyzed Cross-Coupling: This is the most significant application. The aryl iodide functionality readily participates in reactions such as:

    • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

    • Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl alkynes.

    • Heck Coupling: Reaction with alkenes.

    • Buchwald-Hartwig Amination: Reaction with amines to form diarylamines.

  • Pharmaceutical Intermediate: It serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). A notable application is in the production of non-ionic X-ray contrast agents, where the iodine atom provides the necessary radiopacity.[5]

  • Materials Science: Aryl halides are foundational precursors for developing novel organic electronic materials and functional polymers.[6]

G reactant This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) reactant->catalyst boronic Aryl Boronic Acid R-B(OH)₂ boronic->catalyst product Biaryl Product catalyst->product Suzuki Coupling

Caption: Generic Suzuki coupling reaction using the title compound.

Safety and Handling

Proper handling is essential due to the compound's irritant properties.

  • GHS Hazard Classification: Warning[1][2]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Personal Protective Equipment (PPE):

    • Respiratory: NIOSH-approved N95 dust mask or higher.[2]

    • Eye/Face: Chemical safety goggles or face shield.[2]

    • Hand: Chemical-resistant gloves (e.g., nitrile).[2]

  • Storage: Store in a well-ventilated, dry place. It is classified under Storage Class 11 (Combustible Solids).[2]

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-amino-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-amino-3-iodobenzoate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of the spectral interpretation for this key chemical intermediate. A detailed examination of substituent effects on proton chemical shifts and coupling constants is presented, supported by authoritative literature. Furthermore, this guide furnishes a robust, step-by-step protocol for the acquisition of high-quality ¹H NMR data, ensuring experimental reproducibility and accuracy.

Introduction: The Significance of this compound and its Spectroscopic Characterization

This compound (Figure 1) is a vital building block in organic synthesis, particularly in the pharmaceutical industry. Its trifunctionalized aromatic ring system makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients.[1] The precise structural elucidation of this compound and its derivatives is paramount for ensuring the integrity of synthetic pathways and the purity of final products.

¹H NMR spectroscopy stands as an unparalleled, non-destructive analytical technique for the structural characterization of organic molecules in solution.[1] By providing detailed information about the chemical environment, connectivity, and relative number of protons, ¹H NMR allows for unambiguous structure verification and purity assessment. This guide will dissect the ¹H NMR spectrum of this compound, offering a field-proven approach to its interpretation.

Figure 1: Chemical Structure of this compound with proton labeling.

Predicted and Experimental ¹H NMR Spectral Data

The analysis of a ¹H NMR spectrum begins with the prediction of chemical shifts and coupling patterns based on the molecular structure. These predictions are then compared with the experimental data for a comprehensive interpretation.

Theoretical Prediction of the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum of this compound is expected to exhibit signals for three distinct protons. The substituents on the benzene ring—an amino group (-NH₂), an iodo group (-I), and a methyl ester group (-COOCH₃)—exert significant electronic and steric effects that influence the chemical shifts of the aromatic protons.

  • Amino Group (-NH₂): This is a strong electron-donating group through resonance, which increases the electron density at the ortho and para positions, causing the corresponding protons to be shielded and resonate at a lower chemical shift (upfield).[2][3]

  • Iodo Group (-I): Halogens are electron-withdrawing through induction but can be weakly electron-donating through resonance. The inductive effect generally dominates, leading to deshielding of nearby protons.[4][5][6]

  • Methyl Ester Group (-COOCH₃): This is an electron-withdrawing group through both induction and resonance, which decreases the electron density on the aromatic ring, particularly at the ortho and para positions, resulting in deshielding and a downfield shift of the corresponding protons.[7][8]

Based on these principles, a qualitative prediction of the chemical shifts for the aromatic protons (labeled Ha, Hb, and Hc in Figure 1) can be made. Additionally, the protons of the methyl ester (-OCH₃) and the amino group (-NH₂) will appear as distinct signals.

Experimental ¹H NMR Data

The experimental ¹H NMR spectrum of this compound was acquired on a 400 MHz spectrometer in deuterated dimethyl sulfoxide (DMSO-d₆). The observed chemical shifts (δ), multiplicities, coupling constants (J), and assignments are summarized in Table 1.

Table 1: Experimental ¹H NMR Spectral Data for this compound (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.11d2.021HHc
7.66dd8.59, 2.021HHb
6.75d8.591HHa
6.09s-2H-NH₂
3.75s-3H-OCH₃

In-Depth Spectral Interpretation

A thorough analysis of the experimental data allows for the definitive assignment of each signal and provides insights into the electronic structure of the molecule.

Analysis of Aromatic Proton Signals

The aromatic region of the spectrum displays three distinct signals, consistent with the 1,2,4-trisubstituted pattern of the benzene ring.

  • Hc (δ 8.11, d, J = 2.02 Hz): This proton, located ortho to the electron-withdrawing methyl ester group and meta to the electron-donating amino group, is the most deshielded of the aromatic protons. The doublet multiplicity arises from a meta-coupling to Hb, with a typical coupling constant of ~2-3 Hz.[9][10]

  • Hb (δ 7.66, dd, J = 8.59, 2.02 Hz): This proton is situated meta to both the amino and iodo groups and para to the methyl ester group. Its chemical shift is intermediate. The doublet of doublets multiplicity is a result of a large ortho-coupling to Ha (J = 8.59 Hz) and a smaller meta-coupling to Hc (J = 2.02 Hz). Typical ortho coupling constants in benzene rings are in the range of 7-10 Hz.[10][11]

  • Ha (δ 6.75, d, J = 8.59 Hz): This proton is ortho to the strongly electron-donating amino group and meta to the iodo group, making it the most shielded aromatic proton. The doublet multiplicity is due to the ortho-coupling with Hb.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim for Magnetic Field Homogeneity lock->shim tune Tune and Match Probe shim->tune setup Set Acquisition Parameters (e.g., pulse sequence, number of scans) tune->setup acquire Acquire Free Induction Decay (FID) setup->acquire process Fourier Transform FID acquire->process phase Phase Correction process->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate calibrate Calibrate Chemical Shift integrate->calibrate

References

An In-Depth Technical Guide to Methyl 4-amino-3-iodobenzoate: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 4-amino-3-iodobenzoate, a key chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into its core physical and chemical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its strategic importance in the synthesis of advanced pharmaceutical agents.

Introduction: Strategic Importance in Drug Development

This compound (CAS No. 19718-49-1) is a substituted aromatic compound belonging to the benzoate ester family.[1][2] Its true value in the pharmaceutical landscape lies not in its direct biological activity, but in its versatile functionality as a molecular scaffold. The molecule incorporates three key features: an amine group, a methyl ester, and an iodine atom strategically positioned on the benzene ring. This trifecta of functional groups makes it a highly valuable starting material for complex organic synthesis.

The aryl iodide moiety is particularly significant, serving as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. The amino group provides a site for amidation or further functionalization, while the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This inherent reactivity profile makes this compound a crucial precursor in the synthesis of non-ionic X-ray contrast agents, a class of drugs that requires a poly-iodinated, highly functionalized benzene core.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational for its application in a laboratory setting. These properties dictate storage conditions, solvent selection for reactions and purification, and the analytical methods for quality control.

Physical Properties

This compound is typically a white to light yellow or beige crystalline powder under standard conditions.[2] Key quantitative data are summarized in the table below.

PropertyValueSource(s)
CAS Number 19718-49-1[1][2]
Molecular Formula C₈H₈INO₂[1][2]
Molecular Weight 277.06 g/mol [1]
Melting Point 86-91 °C (lit.)[2]
Boiling Point 369.6 ± 32.0 °C (Predicted)[2]
Appearance White to light yellow powder/crystal
InChIKey MRLVFVTVXSKAMX-UHFFFAOYSA-N[1]
Solubility Profile

While quantitative solubility data (g/L) is not extensively published, empirical evidence from related p-aminobenzoic acid (PABA) derivatives provides a strong predictive framework. The compound is expected to have low solubility in water but good solubility in polar organic solvents. This is a critical consideration for reaction setup and purification.

  • Recommended Solvents for Dissolution: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, Methanol.[4]

  • Solvents for Recrystallization/Purification: Mixtures of hexanes and ethyl acetate are commonly used for chromatographic purification of related aminobenzoates.[4]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides a clear fingerprint of the molecule.

  • δ 8.11 (d, J = 2.02 Hz, 1H): This doublet corresponds to the proton on C2, ortho to the ester and meta to the amino group. The small coupling constant is characteristic of a meta coupling.

  • δ 7.66 (dd, J = 8.59, 2.02 Hz, 1H): This doublet of doublets represents the proton on C6, ortho to the amino group and meta to the ester. It is split by both the adjacent proton (ortho coupling, J ≈ 8.6 Hz) and the distant proton at C2 (meta coupling, J ≈ 2.0 Hz).

  • δ 6.75 (d, J = 8.59 Hz, 1H): This doublet is for the proton on C5, ortho to the amino group. It shows a large ortho coupling to the proton at C6.

  • δ 6.09 (s, 2H): This broad singlet is characteristic of the two protons of the primary amine (-NH₂).

  • δ 3.75 (s, 3H): This sharp singlet corresponds to the three protons of the methyl ester (-OCH₃).[2]

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR by identifying each unique carbon environment. While specific literature values for this exact compound are sparse, data for related structures like 4-aminobenzonitrile suggest expected chemical shifts.[4] The carbonyl carbon of the ester would appear downfield (~166 ppm), while the aromatic carbons would be in the ~110-155 ppm range. The iodinated carbon would be significantly shifted upfield compared to its non-iodinated counterpart.

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups.

  • ~3400-3300 cm⁻¹: Two distinct sharp peaks in this region would indicate the N-H stretching of the primary amine.

  • ~1700 cm⁻¹: A strong, sharp absorption peak is characteristic of the C=O stretching of the ester carbonyl group.

  • ~1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1250 cm⁻¹: C-O stretching of the ester.

Synthesis and Purification

The most common and efficient laboratory synthesis of this compound involves the direct iodination of its readily available precursor, Methyl 4-aminobenzoate.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Product A Methyl 4-aminobenzoate E Combine reactants in flask A->E B Benzyltrimethylammonium dichloroiodonate (Iodinating Agent) B->E C CaCO₃ (Base) C->E D DCM/Methanol (Solvent) D->E F Heat to reflux overnight with stirring E->F Heat G Cool to RT F->G Reaction Complete H Wash with saturated NaHSO₃ solution G->H I Separate organic phase H->I J Dry over Na₂SO₄ I->J K Concentrate under reduced pressure J->K L Crude this compound K->L Yields crude product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the ortho-iodination of anilines.[2]

Materials:

  • Methyl 4-aminobenzoate (1.0 eq)

  • Benzyltrimethylammonium dichloroiodonate (1.7 eq)

  • Calcium carbonate (CaCO₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 4-aminobenzoate (e.g., 5.0 g, 0.033 mol) in a solvent mixture of dichloromethane (200 mL) and methanol (100 mL).

  • Addition of Reagents: To the stirred solution, add calcium carbonate (5.0 g, 0.050 mol) followed by benzyltrimethylammonium dichloroiodonate (22.1 g, 0.056 mol). The calcium carbonate acts as a base to neutralize the HCl byproduct of the reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain with vigorous stirring overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Workup: Upon completion, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bisulfite to quench any remaining iodine.

  • Isolation: Separate the organic layer. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product (typically obtained in quantitative yield) can be used directly for many subsequent reactions.[2] For applications requiring higher purity, the crude solid can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) or by recrystallization.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its aryl iodide functionality, which is a prime substrate for palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern medicinal chemistry for constructing the complex biaryl and substituted scaffolds found in many drugs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. This compound can be coupled with a wide range of aryl or heteroaryl boronic acids or esters.

Causality of Experimental Choices:

  • Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a classic, reliable choice that comes pre-ligated. Alternatively, a Pd(II) source like Pd(OAc)₂ can be used with a phosphine ligand (e.g., SPhos, XPhos), which is reduced in situ to the active Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands often accelerate the rate-limiting oxidative addition step and stabilize the catalytic species.[5]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[6]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typically used. The water is necessary for the solubility of the inorganic base.

Representative Suzuki-Miyaura Protocol

G A Reactants: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) C Combine reactants & solvent in a flame-dried flask A->C B Solvent: Degassed 1,4-Dioxane/Water (4:1) B->C D Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂) C->D E Heat Reaction (e.g., 80-100 °C, 8-24h) D->E F Monitor by TLC/LC-MS E->F F->E Incomplete G Aqueous Workup (Dilute with water, extract with EtOAc) F->G Complete H Purification (Column Chromatography) G->H I Characterize Product (NMR, MS) H->I

Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.[5][7]

Pathway to Non-Ionic X-Ray Contrast Agents

This compound is a logical starting point for the synthesis of tri-iodinated isophthalamide cores found in agents like Iopamidol. The synthesis logic involves a series of transformations where the initial scaffold is further elaborated.

G A This compound B Step 1: Carboxylation (e.g., Kolbe-Schmitt or related reaction) Introduction of a second carboxyl group A->B Functionalize C Step 2: Further Iodination (Using ICl or similar) Installation of two additional iodine atoms B->C Iodinate D 5-Amino-2,4,6-triiodoisophthalic acid derivative (Key Intermediate) C->D Forms core E Step 3: Amidation Reaction of the diacid chloride with aminopropanediol derivatives D->E Build side chains F Step 4: N-Acylation Acylation of the 5-amino group E->F Modify amine G Final Contrast Agent (e.g., Iopamidol) F->G Final Product

Caption: Logical synthetic pathway from the title compound to a contrast agent core.

This multi-step sequence highlights the strategic value of the starting material. By beginning with an already functionalized and iodinated ring, the overall synthesis is made more convergent and efficient. The initial iodine atom directs subsequent electrophilic aromatic substitutions and the existing functional groups provide the necessary handles for building the complex amide side chains that ensure water solubility and low osmolality in the final drug product.[8][9]

Analytical Methods for Quality Control

Ensuring the purity of this compound is critical for its use in pharmaceutical synthesis, as impurities can lead to unwanted side reactions and complicate purification of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Representative HPLC Protocol

This protocol is based on standard methods for the analysis of aromatic amines and esters.[10][11]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid to ensure protonation of the amine and good peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (or methanol/acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

This method allows for the separation of the main compound from potential impurities such as the starting material (Methyl 4-aminobenzoate) and any over-iodinated or regioisomeric byproducts.

Safety and Handling

As a laboratory chemical, this compound requires proper handling to ensure personnel safety.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Signal Word: Warning[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood. For handling bulk powder, a dust mask (e.g., N95) is recommended.

  • Storage: Keep in a tightly sealed container in a cool, dry, and dark place.[2]

Conclusion

This compound is a synthetically versatile and commercially valuable building block. Its well-defined physicochemical properties and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to confidently handle, analyze, and strategically deploy this compound in the synthesis of complex molecular targets, most notably in the development of next-generation diagnostic imaging agents.

References

Introduction: Understanding the Profile of Methyl 4-amino-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 4-amino-3-iodobenzoate

This compound is an aromatic organic compound that serves as a crucial building block and intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors.[1][2] Its structure, featuring an aniline, an iodo-substituent, and a methyl ester, provides multiple reaction sites for synthetic transformations. However, the very features that make it a versatile reagent also necessitate a robust understanding of its hazard profile to ensure safe handling.

This guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols and insights herein are synthesized from authoritative safety data sheets and established laboratory safety principles, aiming to foster a proactive safety culture.

Hazard Identification and Risk Profile

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[3][4][5] It is classified under the Globally Harmonized System (GHS) with a "Warning" signal word.[3][4][5]

GHS Hazard Statements:

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[3][4]

The causality behind these hazards lies in its chemical nature. As a fine crystalline powder, it can easily become airborne, leading to inhalation.[1][6] The amino and iodo groups on the aromatic ring can interact with biological macromolecules, leading to an irritant response upon contact with mucous membranes, skin, or the respiratory tract. Aromatic amines, as a class, are known for their potential for skin absorption, making dermal contact a significant route of exposure.[7]

Physicochemical and Hazard Data Summary
PropertyValueSource(s)
CAS Number 19718-49-1[1][3][4][6]
Molecular Formula C8H8INO2[1][3][6]
Molecular Weight 277.06 g/mol [3][4]
Appearance White to beige crystalline powder[1][5]
Melting Point 86-91 °C[1][4][6]
GHS Signal Word Warning[3][4][5]
Hazard Codes H315, H319, H335[3][4][5]
Precautionary Codes P261, P264, P280, P302+P352, P305+P351+P338[3][4]

Comprehensive Protocol for Safe Handling and Exposure Control

A multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the risks associated with handling this compound.

Engineering Controls: The First Line of Defense

The primary engineering control is to minimize the generation and inhalation of dust.

  • Ventilation: All handling of the solid compound, especially weighing and transferring, must be conducted in a well-ventilated area.[8] A certified chemical fume hood is the standard and most effective control.[7]

  • Containment: For procedures with a higher risk of aerosolization, consider using a ventilated balance enclosure or a glove box.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of appropriate PPE is critical to prevent dermal and ocular exposure.[9]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[4][10] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[5][7] If there is a splash hazard, a face shield should be worn in addition to goggles.[7]

  • Respiratory Protection: If engineering controls cannot maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved N95 (or better) particulate respirator is required.[4][11] The use of respirators must be part of a comprehensive respiratory protection program.[11]

  • Skin and Body Protection: A standard laboratory coat should be worn, fully buttoned, with sleeves rolled down. For larger quantities or increased exposure risk, consider a chemical-resistant apron or coveralls.[1]

Safe Handling Workflow Diagram

The following diagram illustrates the critical safety checkpoints throughout the lifecycle of handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation & Receiving cluster_handling Handling & Use cluster_cleanup Post-Use & Disposal Receiving Receiving - Inspect container integrity - Verify label SDS_Review SDS Review - Understand specific hazards - Note emergency procedures Receiving->SDS_Review Before Handling Storage Storage - Sealed, dry, dark place - Room temperature SDS_Review->Storage Store Appropriately Weighing Weighing & Transfer - Inside chemical fume hood - Use anti-static measures Storage->Weighing Prepare for Use Reaction Reaction Setup - Ensure compatible solvents/reagents - Maintain ventilation Weighing->Reaction Use in Experiment Decontamination Decontamination - Clean work surfaces - Wash hands thoroughly Reaction->Decontamination After Use Waste Waste Collection - Segregate as hazardous waste - Use labeled, sealed containers Decontamination->Waste Segregate Waste Disposal Disposal - Follow institutional EHS guidelines - Do not use sink/trash disposal Waste->Disposal Final Step

Caption: Workflow for the safe handling of this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Conditions: Store in a tightly sealed container in a dry, cool, and dark place.[1][5][6] The recommended storage temperature is room temperature.[1][5][6]

  • Atmosphere: Some suppliers recommend storing under an inert gas, as the compound may be air-sensitive.[5] This is a critical consideration for long-term storage to prevent gradual degradation through oxidation.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can initiate vigorous or hazardous reactions.[12][13]

Emergency and First Aid Procedures

In the event of an exposure or spill, immediate and correct action is vital.

Exposure RouteFirst Aid ProtocolSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][12]
Skin Contact Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[12]
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]
Spill Response Protocol
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Don appropriate PPE, including respiratory protection, gloves, and eye protection.

  • Contain & Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.[15] Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste.[13][15]

  • Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth in the hazardous waste container.

  • Report: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Classification: this compound and any materials contaminated with it (e.g., gloves, absorbent paper, empty containers) must be treated as hazardous chemical waste.[7]

  • Collection: Collect waste in a clearly labeled, non-reactive, and sealable container.[8] Do not mix with other waste streams to avoid potential incompatibilities.[7]

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [7]

References

Solubility Profile of Methyl 4-amino-3-iodobenzoate: A Guide for Synthetic and Formulation Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract: Methyl 4-amino-3-iodobenzoate is a pivotal halogenated building block in the synthesis of high-value compounds, particularly in the pharmaceutical and materials science sectors. Its utility in these fields is fundamentally governed by its physicochemical properties, with solubility being a critical parameter for reaction kinetics, purification, formulation, and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. We will delve into its physicochemical profile, present theoretical solubility predictions based on molecular structure, and provide detailed, field-proven protocols for both qualitative and quantitative solubility determination. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling them to optimize processes and make informed decisions in their work with this versatile intermediate.

Introduction: The Strategic Importance of this compound

This compound is a substituted aniline derivative whose structural features—an electron-donating amino group, an electron-withdrawing methyl ester, and a strategically placed iodine atom—make it a highly valuable precursor in organic synthesis. The iodine substituent is particularly significant, serving as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Sonogashira cross-coupling reactions. These reactions are cornerstones of modern drug discovery, enabling the construction of complex molecular architectures found in many targeted therapeutics, including kinase inhibitors.[1] For instance, halogenated aromatic structures are excellent starting materials for creating complex molecules for nonsteroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.[2]

The successful execution of these synthetic steps, as well as subsequent downstream processes like crystallization, chromatography, and formulation, is critically dependent on the solubility of the starting material. A thorough understanding of how this compound behaves in different solvent systems is therefore not merely academic but a practical necessity for optimizing reaction yields, ensuring purity, and developing viable drug delivery systems.

Physicochemical Profile

A compound's solubility is intrinsically linked to its fundamental physical and chemical properties. The key characteristics of this compound are summarized below, providing the basis for understanding its interactions with various solvents.[3][4]

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 19718-49-1Sigma-Aldrich
Molecular Formula C₈H₈INO₂PubChem[3]
Molecular Weight 277.06 g/mol Sigma-Aldrich
Melting Point 86-91 °C (lit.)Sigma-Aldrich
Appearance Yellow to brown crystalline powderN/A
SMILES COC(=O)C1=CC(=C(C=C1)N)IPubChem[3]
InChI Key MRLVFVTVXSKAMX-UHFFFAOYSA-NSigma-Aldrich

Theoretical Solubility Considerations: "Like Dissolves Like"

The structure of this compound presents a duality of polarity. The aromatic ring, substituted with a large, polarizable iodine atom, contributes significant non-polar character. Conversely, the primary amine (-NH₂) and methyl ester (-COOCH₃) groups are polar and capable of acting as hydrogen bond acceptors (the oxygen atoms) and a hydrogen bond donor (the amine group).

This balance suggests the following solubility predictions:

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the iodinated benzene ring has non-polar character, the polar functional groups will hinder dissolution in purely non-polar media.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMF, DMSO): Moderate to good solubility is anticipated. These solvents can engage in dipole-dipole interactions with the ester and iodo groups, and their ability to accept hydrogen bonds can solvate the amine group.

  • Polar Protic Solvents (e.g., Alcohols, Water):

    • Alcohols (Methanol, Ethanol): Good solubility is expected. Alcohols can act as both hydrogen bond donors and acceptors, effectively solvating both the amine and ester functionalities. The non-iodinated analog, Methyl 4-aminobenzoate, is known to be soluble in alcohol.[5]

    • Water: Poor solubility is expected. Despite the presence of hydrogen-bonding groups, the large, hydrophobic iodobenzene core will likely dominate, limiting aqueous solubility. Related compounds are described as "slightly soluble in water."[5][6][7]

  • Aqueous Acids and Bases: The presence of the basic amine group suggests that solubility in acidic solutions (e.g., dilute HCl) will be significantly enhanced due to the formation of a soluble ammonium salt. Conversely, the compound is unlikely to dissolve in basic solutions as it lacks a sufficiently acidic proton.[8][9]

Experimental Determination of Solubility: Protocols and Rationale

Theoretical predictions must be validated by empirical data. The following sections provide robust protocols for both rapid qualitative assessment and precise quantitative measurement of solubility.

Protocol 1: Qualitative Solubility Classification

This method provides a rapid and resource-efficient way to classify the compound's solubility characteristics, which is invaluable for selecting solvents for reactions and initial purification trials.[8][9]

Objective: To classify the solubility of this compound in water, acidic, basic, and common organic solvents.

Methodology:

  • Preparation: Dispense approximately 20-30 mg of this compound into a series of labeled small test tubes or vials.

  • Solvent Addition: Add 1 mL of the first test solvent (e.g., deionized water) to the corresponding vial.

  • Agitation: Vigorously agitate the mixture for 60 seconds at a controlled ambient temperature (e.g., 25 °C). A vortex mixer is ideal.

  • Observation: Visually inspect the sample for dissolution. Classify as:

    • Soluble: No solid particles are visible.

    • Partially Soluble: A noticeable amount of solid has dissolved, but some remains.

    • Insoluble: The solid appears unchanged.

  • Iterative Testing: Repeat steps 2-4 for the full panel of test solvents.

    • Solvent Panel: Deionized Water, 5% HCl (aq), 5% NaOH (aq), Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Toluene.

Causality and Interpretation: This experimental workflow is designed to quickly probe the compound's acid-base properties and its affinity for solvents of varying polarity. Solubility in 5% HCl confirms the basicity of the amine group. Lack of solubility in 5% NaOH confirms the absence of an acidic functional group. The results from the organic solvent panel directly inform solvent selection for synthesis, extraction, and chromatography.

G cluster_0 Qualitative Solubility Workflow start Start: Weigh ~25mg of Compound add_water Add 1 mL Water Vortex for 60s start->add_water observe_water Observe add_water->observe_water add_hcl Add 1 mL 5% HCl Vortex for 60s observe_water->add_hcl Insoluble end_node End: Solubility Profile observe_water->end_node Soluble (Class Sg) observe_hcl Observe add_hcl->observe_hcl add_naoh Add 1 mL 5% NaOH Vortex for 60s observe_hcl->add_naoh Insoluble observe_hcl->end_node Soluble (Class B - Base) observe_naoh Observe add_naoh->observe_naoh add_org_solvent Test Organic Solvents (MeOH, Acetone, DCM, etc.) observe_naoh->add_org_solvent Insoluble observe_naoh->end_node Soluble (Class A - Acid) [Unlikely for this compound] add_org_solvent->end_node G cluster_1 Quantitative Shake-Flask Workflow start Add Excess Solid to Known Volume of Solvent equilibrate Agitate at Constant Temp (e.g., 24-48 hours) start->equilibrate separate Cease Agitation Allow Solid to Settle (or Centrifuge) equilibrate->separate sample Withdraw Supernatant via Filtered Syringe separate->sample dilute Accurately Dilute Sample sample->dilute analyze Quantify Concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate Solubility (mg/mL or mM) analyze->calculate end_node End: Equilibrium Solubility calculate->end_node

References

A Technical Guide to High-Purity Methyl 4-amino-3-iodobenzoate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Methyl 4-amino-3-iodobenzoate, a critical starting material for the synthesis of advanced pharmaceutical compounds. Tailored for researchers, medicinal chemists, and process development scientists, this document details the commercial landscape for sourcing high-purity material, outlines robust analytical methodologies for quality control, and discusses its strategic applications in drug discovery and development.

Strategic Importance in Pharmaceutical Synthesis

This compound (CAS No: 19718-49-1) is a strategically important substituted aniline derivative.[1] Its molecular architecture, featuring an ester, an amine, and an iodine atom on a benzene ring, offers multiple points for chemical modification. This trifunctional nature makes it a valuable building block, particularly in the synthesis of complex molecules like non-ionic X-ray contrast agents.[2] The iodine atom, in particular, is not only key for radiopacity in imaging agents but also serves as a versatile handle for various cross-coupling reactions, enabling the construction of intricate molecular frameworks.

Sourcing High-Purity this compound: A Comparative Landscape of Commercial Suppliers

The procurement of high-purity starting materials is a cornerstone of efficient and reproducible pharmaceutical research and manufacturing. The quality of this compound directly impacts reaction yields, impurity profiles, and the overall success of a synthetic campaign. Several reputable suppliers offer this compound at various purity grades.

SupplierStated PurityAnalytical MethodKey Considerations
Sigma-Aldrich ≥95%Gas Chromatography (GC)Readily available in various quantities. Certificates of Analysis (CoA) are typically available, detailing lot-specific purity and physical properties.
TCI Chemicals >98.0%Gas Chromatography (GC)Offers a higher purity grade suitable for more sensitive applications. Known for stringent quality control.
CymitQuimica >98.0%(GC)Gas Chromatography (GC)European-based supplier, providing good accessibility for researchers in that region.
BLD Pharm CustomHPLC, LC-MS, UPLC, NMROffers a range of services including custom synthesis and scale-up, which can be valuable for transitioning from research to development.[3]
Chem-Impex ≥97%HPLCProvides material with HPLC-certified purity, which can be important for assessing non-volatile impurities.

Expert Insight: When selecting a supplier, it is imperative to look beyond the catalog purity. Request a lot-specific Certificate of Analysis (CoA) to review the analytical data used to determine purity. For GMP-regulated processes, supplier qualification is a critical step, involving an evaluation of the supplier's quality management system.[4][5] A robust CoA should include not just the purity assay but also results from techniques like NMR and melting point analysis to confirm identity and provide a more complete quality picture.

Synthesis and Purification for High-Purity Applications

While commercially available, understanding the synthesis and purification of this compound provides valuable insights into potential impurities. The most common laboratory-scale synthesis involves the direct iodination of Methyl 4-aminobenzoate.

Synthetic Pathway: Electrophilic Iodination

The synthesis typically proceeds via an electrophilic aromatic substitution reaction. Methyl 4-aminobenzoate is treated with an iodinating agent in the presence of a base to neutralize the generated acid.

A general laboratory procedure is as follows: Methyl 4-aminobenzoate is dissolved in a mixture of dichloromethane and methanol.[6] An iodinating reagent, such as benzyltrimethylammonium dichloroiodate, is added along with a mild base like calcium carbonate.[6] The reaction mixture is heated to reflux and stirred overnight.[6] After an aqueous workup to remove salts and unreacted reagents, the crude product is isolated.[6]

Diagram: Synthetic Pathway of this compound

G cluster_reactants Reactants cluster_products Products Methyl 4-aminobenzoate Methyl 4-aminobenzoate Reaction Electrophilic Aromatic Substitution Methyl 4-aminobenzoate->Reaction Iodinating Agent Iodinating Agent (e.g., BTMADCI) Iodinating Agent->Reaction Base Base (e.g., CaCO3) Base->Reaction Crude Product Crude Methyl 4-amino-3-iodobenzoate Reaction->Crude Product Byproducts Byproducts (e.g., salts) Reaction->Byproducts

Caption: Synthetic route to this compound.

Purification to >99% Purity: The Critical Role of Recrystallization

Achieving high purity, often required for pharmaceutical applications, necessitates a robust purification strategy. Recrystallization is the most effective method for removing minor impurities from the crude product.

Experimental Protocol for Recrystallization:

  • Solvent Selection: The choice of solvent is critical. For compounds like substituted aminobenzoates, a solvent pair is often effective. A good starting point is a mixture of a more polar solvent in which the compound is soluble (like ethanol or methanol) and a less polar co-solvent in which it is less soluble (like water or hexane) to induce precipitation. For a similar compound, 4-Amino-3-bromobenzoic acid, a mixture of dichloromethane and methanol has proven effective.[7]

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol. The goal is to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add deionized water to the hot solution until a slight turbidity persists. Then, add a few drops of hot ethanol to redissolve the precipitate, resulting in a clear, saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Quality Control: A Multi-Pronged Analytical Approach

Ensuring the purity and identity of this compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for quantifying the purity of the main component and detecting non-volatile impurities.

Suggested HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a precisely weighed sample in the mobile phase.

Gas Chromatography (GC) for Volatile Impurities and Assay

GC is well-suited for assessing the purity of relatively volatile compounds and is often the method cited by suppliers.

Suggested GC Method:

  • Column: A mid-polarity column such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow.

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Oven Program: A temperature gradient starting from around 100 °C and ramping up to 280 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate. For trace analysis of amines, derivatization may be necessary to improve peak shape and sensitivity.[8]

Spectroscopic Confirmation of Identity

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The ¹H NMR spectrum of this compound in DMSO-d6 shows characteristic peaks: a singlet for the methyl ester protons (~3.75 ppm), a singlet for the amine protons (~6.09 ppm), and three distinct signals in the aromatic region corresponding to the protons on the substituted benzene ring.[6]

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the amine, the C=O stretch of the ester, and the aromatic C-H and C=C stretches.

Diagram: Analytical Workflow for Quality Control

G cluster_purity Purity Assessment cluster_identity Identity Confirmation Sample This compound Sample HPLC HPLC (Non-volatile impurities) Sample->HPLC GC GC (Volatile impurities, Assay) Sample->GC NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (Functional Groups) Sample->IR Result High-Purity, Confirmed Material (>99%) HPLC->Result GC->Result NMR->Result IR->Result

Caption: Multi-technique approach for quality control.

Application in Drug Development: A Key Intermediate for X-Ray Contrast Media

This compound is a crucial intermediate in the synthesis of non-ionic X-ray contrast agents like Iopamidol and Iohexol.[9] These agents are widely used in medical imaging to enhance the visibility of internal structures. The synthesis of these complex molecules involves multiple steps where the functionalities of this compound are sequentially modified. For example, the amino group can be acylated, and the ester can be hydrolyzed and converted to an amide. The presence of the iodine atom is fundamental to the therapeutic application of the final product.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

High-purity this compound is a critical raw material for the advancement of pharmaceutical research, particularly in the development of diagnostic imaging agents. A thorough understanding of the commercial supplier landscape, coupled with robust in-house synthesis, purification, and analytical quality control, is essential for ensuring the reliability and reproducibility of research and development outcomes. By implementing the strategies and methodologies outlined in this guide, scientists can confidently source and utilize this versatile building block in their synthetic endeavors.

References

molecular structure and IUPAC name of Methyl 4-amino-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-amino-3-iodobenzoate

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical and materials science research. The document details its molecular structure, physicochemical properties, a validated synthesis protocol, characteristic reactivity, and critical safety and handling procedures. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights to support advanced chemical applications.

This compound is a substituted aromatic compound belonging to the benzoate ester class.[1] Its structure features a benzene ring functionalized with an amino group (-NH₂), an iodine atom (-I), and a methyl ester group (-COOCH₃). The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1]

The strategic placement of these functional groups—an electron-donating amino group and an electron-withdrawing methyl ester, ortho and para to each other, with a bulky iodine atom adjacent to the amine—confers a unique reactivity profile, making it a valuable building block in organic synthesis.

Key Identifiers:

  • CAS Number: 19718-49-1[1][2][3]

  • Molecular Formula: C₈H₈INO₂[1][2][3]

  • InChI Key: MRLVFVTVXSKAMX-UHFFFAOYSA-N[1]

synthesis_workflow reagents 1. Combine Reactants - Methyl 4-aminobenzoate - Iodinating Agent - CaCO₃ - DCM/MeOH Solvent reflux 2. Heat to Reflux (Overnight) reagents->reflux Stirring cool 3. Cool to RT reflux->cool workup 4. Aqueous Workup - Wash with sat. NaHSO₃ cool->workup dry 5. Dry & Concentrate - Dry over Na₂SO₄ - Concentrate in vacuo workup->dry product Final Product This compound dry->product

References

Introduction: The Strategic Value of Iodinated Synthons in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Iodination of Methyl 4-Aminobenzoate

Iodinated aromatic compounds are pivotal intermediates in modern synthetic chemistry, particularly within the pharmaceutical industry. Their significance stems from the unique reactivity of the carbon-iodine bond, which is the weakest among the carbon-halogen bonds. This characteristic renders aryl iodides highly versatile precursors for a multitude of cross-coupling reactions, including the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. These methodologies are cornerstones of drug development, enabling the construction of complex molecular architectures with high precision.[1][2][3] Methyl 4-amino-3-iodobenzoate, the target of this guide, is a valuable synthon that incorporates an aniline moiety, a benzoate ester, and a strategically positioned iodine atom, making it a powerful building block for novel therapeutics.[4][5]

This guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive protocol for the electrophilic iodination of methyl 4-aminobenzoate. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step protocol, and discuss critical aspects of process control, safety, and product validation.

Part 1: Mechanistic Rationale and Strategic Considerations

The iodination of methyl 4-aminobenzoate is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring.

  • Activating Group (-NH2): The amino group is a powerful activating group and an ortho, para-director. Its lone pair of electrons can be delocalized into the benzene ring through resonance, significantly increasing the nucleophilicity of the ortho and para positions.

  • Deactivating Group (-COOCH3): The methyl ester group is a moderately deactivating group and a meta-director. It withdraws electron density from the ring via both inductive and resonance effects, making the ring less reactive towards electrophiles.

In methyl 4-aminobenzoate, the para position is already occupied by the ester group. Therefore, the strongly activating amino group directs the incoming electrophile (the iodinating agent) to the positions ortho to it (C3 and C5). The reaction overwhelmingly favors mono-iodination at the C3 position due to the combined directing effects.

Choice of Iodinating Agent: Iodine Monochloride (ICl)

While elemental iodine (I2) can be used for highly activated rings like phenols and anilines, its reactivity is relatively low.[2] For a substrate like methyl 4-aminobenzoate, which also bears a deactivating group, a more potent electrophilic iodine source is required for an efficient and clean reaction. Iodine monochloride (ICl) is an excellent choice. The I-Cl bond is polarized (Iδ+-Clδ-), making the iodine atom significantly more electrophilic and thus a more aggressive iodinating agent than I2.[6][7]

Reaction Mechanism

The reaction proceeds via the canonical SEAr mechanism, which involves two primary steps:

  • Attack of the Electrophile: The π-system of the electron-rich aromatic ring attacks the electrophilic iodine atom of ICl, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A base (such as water or acetate) removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product.

G cluster_0 Electrophilic Aromatic Substitution (SEAr) Mechanism Reactant Methyl 4-aminobenzoate + ICl SigmaComplex Sigma Complex (Arenium Ion Intermediate) Resonance Stabilized Reactant->SigmaComplex 1. Electrophilic Attack Product This compound + HCl SigmaComplex->Product 2. Deprotonation (Rearomatization) Base Base (e.g., H2O) Base->SigmaComplex G Setup 1. Reaction Setup Dissolve substrate & buffer in acetic acid at 0°C. Addition 2. Reagent Addition Add ICl solution dropwise over 30 min at 0°C. Setup->Addition Reaction 3. Reaction Stir at room temperature for 2-4 hours. Addition->Reaction Quench 4. Quenching Pour into ice water. Add Na2S2O3 to remove excess iodine. Reaction->Quench Extraction 5. Extraction Extract with ethyl acetate (3x). Wash with NaHCO3 & brine. Quench->Extraction Purification 6. Purification Dry (MgSO4), filter, concentrate. Recrystallize or perform column chromatography. Extraction->Purification Analysis 7. Characterization Obtain NMR, MS, and MP to confirm product identity and purity. Purification->Analysis

References

stability and storage conditions for Methyl 4-amino-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of Methyl 4-amino-3-iodobenzoate

Introduction

This compound is a key substituted aniline derivative widely utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its unique trifunctional structure—comprising an aromatic amine, an iodo group, and a methyl ester—offers versatile reaction handles for cross-coupling, derivatization, and polymerization reactions. However, this same structural complexity introduces inherent stability challenges. The presence of an electron-donating amine group on a benzene ring, coupled with a heavy halogen and an ester functionality, makes the molecule susceptible to a range of degradation pathways. This guide provides a comprehensive analysis of the chemical stability of this compound, outlines scientifically grounded storage and handling protocols, and details methodologies for its stability assessment.

Physicochemical Properties and Molecular Structure

Understanding the inherent properties of this compound is fundamental to predicting its stability.

  • Molecular Formula: C₈H₈INO₂[1]

  • Molecular Weight: 277.06 g/mol [2][3]

  • Appearance: Crystalline powder, often pale-yellow to brown.

  • Melting Point: 86-91 °C[1][2]

  • Solubility: Slightly soluble in water.[4]

The molecule's structure features an aniline core, which is known for its sensitivity to oxidation. The ortho-iodine substituent and para-methyl ester group further influence the electron density and steric environment of the aromatic ring, impacting its reactivity and stability profile.

Predicted Degradation Pathways

While specific degradation studies on this compound are not extensively published, its degradation pathways can be predicted based on the known reactivity of its constituent functional groups: the aromatic amine, the aryl-iodide bond, and the methyl ester. Forced degradation studies are essential to confirm these pathways for any drug substance.[5][6]

Oxidative Degradation

The primary point of vulnerability for this molecule is the aromatic amine group. Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[7][8]

  • Mechanism: Oxidation can proceed through a free-radical mechanism to form colored impurities, which explains why many aniline derivatives darken over time. Potential products include N-oxides and hydroxylamines, and further reactions can lead to polymeric species.[7][9]

  • Initiators: This process is often accelerated by light (photo-oxidation) and heat.[7] The presence of oxidizing agents, even weak ones, can significantly increase the rate of degradation.

Photodegradation

Aromatic iodo compounds can be light-sensitive. The carbon-iodine bond is weaker than corresponding C-Br or C-Cl bonds and can undergo homolytic cleavage upon exposure to UV or even high-intensity visible light, generating radical species.[10]

  • Mechanism: Light can catalyze the cleavage of the C-I bond, leading to de-iodination or the formation of other substituted aromatic compounds. This process can be a significant contributor to sample degradation if materials are not stored in light-protecting containers.[10] Nitroaromatic and N-oxide functional groups, which can form from oxidation of the amine, are known photosensitive groups.[6]

Hydrolytic Degradation

The methyl ester functionality introduces susceptibility to hydrolysis, particularly under strongly acidic or basic conditions.

  • Mechanism:

    • Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, yielding 4-amino-3-iodobenzoic acid and methanol.

    • Base-catalyzed hydrolysis (saponification): Nucleophilic attack by a hydroxide ion on the carbonyl carbon leads to the formation of the carboxylate salt of 4-amino-3-iodobenzoic acid. This reaction is typically faster than acid-catalyzed hydrolysis and is irreversible.

Recommended Storage and Handling Protocols

Based on the potential degradation pathways, a multi-faceted approach to storage is required to ensure the long-term integrity of this compound. While some suppliers provide general advice such as "Room Temperature"[1], the chemical functionalities suggest a more conservative approach is warranted.

Core Storage Recommendations

The following table summarizes the optimal storage conditions derived from the compound's chemical nature.

ConditionRecommendationRationale
Temperature Refrigerated (2-8 °C)Slows down the rate of all potential degradation reactions, particularly oxidation. While some sources suggest room temperature, refrigeration provides a greater margin of safety against thermal degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly inhibiting the primary oxidative degradation pathway of the aniline moiety.[8]
Light Amber Glass Vial / Opaque ContainerProtects the compound from light, preventing photo-oxidation of the amine and potential cleavage of the light-sensitive carbon-iodine bond.[1][11]
Moisture Tightly Sealed Container in a Dry EnvironmentPrevents ingress of moisture, which could lead to hydrolytic degradation of the ester group, especially if acidic or basic impurities are present. The material should be kept in a desiccator for long-term storage.[1]
Safe Handling Procedures

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][12]

  • Ventilation: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust, as it may cause respiratory irritation.[3][11]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can initiate vigorous and potentially hazardous reactions.[12][13]

Experimental Workflow: Stability Assessment

A comprehensive stability assessment involves subjecting the compound to stress conditions that are more severe than standard storage to rapidly identify potential degradation products and pathways.[6] This process is known as forced degradation.

Below is a diagram illustrating the logical workflow for a typical stability study.

Stability_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation Stressing cluster_analysis 3. Analysis cluster_eval 4. Evaluation Start Reference Standard of This compound Prep Prepare Solutions (e.g., in Acetonitrile/Water) Start->Prep Hydrolysis Acid/Base Hydrolysis (HCl, NaOH) Prep->Hydrolysis Expose to Stress Oxidation Oxidation (H₂O₂) Prep->Oxidation Expose to Stress Thermal Thermal Stress (Solid & Solution) Prep->Thermal Expose to Stress Photo Photostability (ICH Q1B Light Exposure) Prep->Photo Expose to Stress HPLC Stability-Indicating HPLC-UV/DAD (Purity & Degradant Profiling) Hydrolysis->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS/MS (Degradant Identification) HPLC->LCMS Characterize Unknowns MassBalance Assess Mass Balance HPLC->MassBalance Pathway Elucidate Degradation Pathways LCMS->Pathway Report Generate Stability Report MassBalance->Report Pathway->Report

Caption: Workflow for a forced degradation stability study.

Protocol for Forced Degradation Studies

This protocol outlines the steps to investigate the stability of this compound under various stress conditions as recommended by ICH guidelines.[5][6]

Objective: To identify the degradation products and pathways for this compound.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes

  • HPLC system with UV/DAD detector

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: For each condition, use an appropriate volume of the stock solution and dilute as described. Store a non-stressed (control) sample, protected from light, at 2-8 °C.

Stress ConditionProcedureTarget Degradation
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 1 M HCl. Heat at 60 °C for 24 hours. Cool and neutralize with 1 M NaOH before analysis.5-20%
Base Hydrolysis Mix 1 mL of stock with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours. Cool and neutralize with 1 M HCl before analysis.5-20%
Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.5-20%
Thermal (Solid) Place ~10 mg of solid compound in an oven at 70 °C for 48 hours. Dissolve in solvent for analysis.5-20%
Thermal (Solution) Heat 5 mL of the stock solution at 70 °C for 48 hours, protected from light.5-20%
Photostability Expose solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B).5-20%
Protocol for Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation & Columns:

  • HPLC with UV-Vis or Diode Array Detector (DAD)

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or scan with DAD to find optimal wavelength)

  • Injection Volume: 10 µL

Analysis:

  • Inject the control (unstressed) sample to determine the retention time and peak area of the parent compound.

  • Inject each stressed sample.

  • Analyze the chromatograms for new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Calculate the percentage of degradation. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak.

Conclusion

This compound is a chemically versatile but sensitive molecule. Its stability is primarily challenged by the oxidative potential of the aromatic amine group and the photosensitivity of the aryl-iodide bond. Hydrolysis of the ester group is a risk under non-neutral pH conditions. Therefore, long-term stability is best achieved by stringent control of storage conditions: refrigeration (2-8 °C) under an inert atmosphere, with complete protection from light and moisture. The provided forced degradation and HPLC analysis protocols offer a robust framework for researchers to assess the stability of this compound, ensuring the integrity of their starting materials and the reliability of their experimental outcomes.

References

Methodological & Application

Application Notes & Protocols: Strategic Sonogashira Coupling of Methyl 4-amino-3-iodobenzoate with Terminal Alkynes for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Strategic Value of Arylalkynes

The Sonogashira cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of C(sp²)–C(sp) bonds.[1][2][3] This transformation is instrumental in synthesizing arylalkynes, a structural motif frequently found in pharmaceuticals, natural products, and advanced organic materials.[2][4][5] The rigid, linear geometry of the alkyne linker is highly valued in drug design, as it allows for precise spatial orientation of pharmacophores to optimize interactions with biological targets.[6]

This guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling of Methyl 4-amino-3-iodobenzoate, a versatile and synthetically useful building block.[7][8] The presence of an amino group, an ester, and a reactive iodine atom on the same scaffold makes this substrate particularly valuable for generating diverse molecular libraries. We will delve into the mechanistic underpinnings of the reaction, offer field-tested insights for protocol optimization, and provide robust, step-by-step procedures for successful implementation in a research and development setting.

Mechanistic Rationale: A Tale of Two Catalysts

The classical Sonogashira reaction operates through a synergistic, dual catalytic cycle involving palladium and copper.[9][10] Understanding this mechanism is paramount for rational experimental design and effective troubleshooting.

The process begins with the Palladium Cycle , where an active Pd(0) species undergoes oxidative addition with the aryl iodide (this compound). This is typically the rate-determining step and is highly efficient for aryl iodides due to the relatively weak carbon-iodine bond.[2][11] Concurrently, the Copper Cycle involves the reaction of the terminal alkyne with a copper(I) salt, typically CuI, in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.[9] The key step, Transmetalation , sees the transfer of the acetylide ligand from copper to the Pd(II) complex. Finally, Reductive Elimination from the diorganopalladium(II) complex yields the desired arylalkyne product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][10]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-I pd0->pd2_aryl Oxidative Addition pd2_alkyne Ar-Pd(II)L₂-C≡CR pd2_aryl->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product Product Ar-C≡CR pd2_alkyne->product cu_i Cu(I)I cu_acetylide Cu(I)-C≡CR cu_i->cu_acetylide Acetylide Formation cu_acetylide->pd2_aryl cu_acetylide->cu_i Regeneration aryl_halide Aryl Iodide (Ar-I) alkyne Terminal Alkyne (H-C≡CR) base Base

Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction

Application Notes: From Theory to Practice

Successful execution of the Sonogashira coupling hinges on the judicious selection of reagents and conditions. The substrate, this compound, is an electron-rich aryl iodide, making it an excellent candidate for this reaction, often proceeding under mild conditions.[2][12]

Core Reagent Selection & Rationale
ComponentCommon ChoicesRole & Scientific Rationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(0) Source: The active catalyst. PdCl₂(PPh₃)₂ is a Pd(II) precatalyst that is reduced in situ to Pd(0). Pd(PPh₃)₄ is air-sensitive but directly provides the active Pd(0) species.[2][13]
Copper(I) Co-catalyst Copper(I) Iodide (CuI)Acetylide Formation: Facilitates the deprotonation of the alkyne and forms the copper acetylide intermediate, which is crucial for efficient transmetalation to the palladium center.[2][9]
Ligand Triphenylphosphine (PPh₃)Stabilization & Reactivity: The phosphine ligand stabilizes the palladium center, preventing decomposition into palladium black. Its electronic and steric properties modulate the reactivity of the catalyst.[13]
Base Triethylamine (TEA), Diisopropylamine (DIPA), DBUDeprotonation & Neutralization: An amine base is required to deprotonate the terminal alkyne and to neutralize the HI generated during the catalytic cycle. DIPA or TEA can often serve as both the base and a co-solvent.[10][11]
Solvent THF, DMF, Toluene, AcetonitrileMedium for Reaction: Must be anhydrous and degassed to prevent catalyst poisoning and side reactions. The choice depends on substrate solubility and reaction temperature. THF and DMF are common choices.[11]
Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A self-validating system requires anticipating and addressing these potential pitfalls.

IssuePotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (degraded Pd or Cu).2. Insufficiently inert atmosphere (O₂ present).3. Impure reagents or wet solvent.1. Use fresh, high-quality catalysts. Ensure CuI is off-white, not green/brown.2. Thoroughly degas the solvent (e.g., freeze-pump-thaw cycles or sparging with argon) and maintain a positive inert gas pressure.[11]3. Use anhydrous solvents and purify starting materials if necessary.
Formation of Black Precipitate Palladium black, resulting from catalyst decomposition. Often promoted by high temperatures or certain solvents like THF.[11][14]1. Lower the reaction temperature if possible.2. Ensure proper ligand-to-palladium stoichiometry.3. Consider switching to a more robust solvent like DMF or toluene.
Alkyne Homocoupling (Glaser Product) Oxygen contamination promotes the copper-mediated dimerization of the terminal alkyne.[11][15]1. Rigorously exclude oxygen from the reaction.2. Add the alkyne slowly to the reaction mixture.3. For sensitive substrates, consider a copper-free Sonogashira protocol.[5][16]

Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents are hazardous and should be handled with care.

Protocol 1: Standard Pd/Cu Co-Catalyzed Coupling

This protocol details a general procedure for the coupling of this compound with a generic terminal alkyne (e.g., Phenylacetylene).

Materials & Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Inert gas (Argon or Nitrogen) supply

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Workflow Figure 2: General Experimental Workflow cluster_prep 1. Reaction Setup cluster_run 2. Reaction & Monitoring cluster_iso 3. Work-up & Purification setup1 Add solids (Aryl Iodide, Pd catalyst, CuI) to a dry Schlenk flask. setup2 Seal and establish inert atmosphere (3x vacuum/ backfill with Argon). setup1->setup2 setup3 Add anhydrous, degassed solvent and base via syringe. setup2->setup3 setup4 Add terminal alkyne dropwise at RT. setup3->setup4 run1 Stir at specified temperature (RT to 80 °C). setup4->run1 run2 Monitor progress by TLC or LC-MS until starting material is consumed. run1->run2 iso1 Cool to RT, dilute with EtOAc, filter through Celite to remove metal salts. run2->iso1 iso2 Wash organic phase with water and brine. iso1->iso2 iso3 Dry over Na₂SO₄, filter, and concentrate in vacuo. iso2->iso3 iso4 Purify by flash column chromatography. iso3->iso4 char 4. Characterization (NMR, MS, HRMS) iso4->char

Figure 2: General Experimental Workflow

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 277 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (e.g., 14 mg, 0.02 mmol, 2 mol%), and CuI (e.g., 8 mg, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen. Evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[11]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (5-10 mL) via syringe, followed by triethylamine (e.g., 0.42 mL, 3.0 mmol, 3.0 equiv). Stir the resulting suspension for 5 minutes at room temperature.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction and Monitoring: Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 2-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove the insoluble catalyst residues and salts. Wash the pad with additional ethyl acetate.[10]

  • Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[17]

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry.

Representative Data & Substrate Scope

The protocol described is amenable to a wide range of terminal alkynes. The following table provides representative conditions and expected outcomes for the coupling of this compound with various alkynes, based on established literature for similar substrates.[6]

EntryTerminal AlkyneAlkyne (equiv)ConditionsExpected Yield
1Phenylacetylene1.2PdCl₂(PPh₃)₂ (2%), CuI (4%), TEA, THF, RT, 4h>90%
21-Octyne1.5PdCl₂(PPh₃)₂ (3%), CuI (5%), TEA, THF, 50 °C, 6h85-95%
3Trimethylsilylacetylene1.5Pd(PPh₃)₄ (5%), CuI (10%), DIPA, DMF, RT, 8h80-90%
43-Ethynyltoluene1.2PdCl₂(PPh₃)₂ (2%), CuI (4%), TEA, THF, RT, 5h>90%
54-Ethynylanisole1.2PdCl₂(PPh₃)₂ (2%), CuI (4%), TEA, THF, 40 °C, 4h88-96%

Note: Yields are estimates for isolated products and may require optimization for specific substrates and reaction scales.

Conclusion

The Sonogashira coupling of this compound with terminal alkynes is a highly reliable and versatile transformation for accessing structurally diverse arylalkyne intermediates. By understanding the core mechanism and paying careful attention to experimental parameters, particularly the maintenance of an inert atmosphere, researchers can consistently achieve high yields. The protocols and troubleshooting guides provided herein serve as a robust foundation for the successful application of this reaction in drug discovery programs and complex molecule synthesis.

References

synthesis of kinase inhibitors using Methyl 4-amino-3-iodobenzoate scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of kinase inhibitors utilizing the versatile Methyl 4-amino-3-iodobenzoate scaffold, designed for researchers and professionals in drug development. This document provides detailed protocols, explains the rationale behind experimental choices, and offers insights into structure-activity relationships.

Introduction: The Strategic Role of Scaffolds in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy.[1] The design of these inhibitors often revolves around a central chemical framework, or "scaffold," which provides the basic structural foundation for interaction with the kinase active site.[3] The strategic selection and modification of a scaffold are critical for developing potent, selective, and drug-like molecules.

The this compound scaffold has emerged as a particularly valuable starting point for the synthesis of novel kinase inhibitors. Its utility stems from two key functional groups:

  • The 4-Amino Group: This group can serve as a crucial hydrogen bond donor, often interacting with the "hinge region" of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[4][5]

  • The 3-Iodo Group: This serves as a highly versatile synthetic handle. The carbon-iodine bond is readily activated by palladium catalysts, enabling a wide array of cross-coupling reactions. This allows for the systematic and efficient introduction of diverse chemical moieties to probe the kinase binding site and optimize pharmacological properties.

This scaffold is particularly well-suited for the development of Type II kinase inhibitors. These inhibitors bind to the inactive, "DFG-out" conformation of a kinase, occupying an additional hydrophobic pocket adjacent to the ATP-binding site.[6] This mode of binding can lead to greater selectivity compared to inhibitors that target the more conserved active "DFG-in" state.[6][7]

This guide provides detailed protocols for leveraging the this compound scaffold through three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The power of the this compound scaffold lies in its amenability to various C-C and C-N bond-forming reactions. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, known for their broad functional group tolerance and mild reaction conditions.[8][9]

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds, coupling the aryl iodide with an aryl or heteroaryl boronic acid or ester.[9] This is arguably the most common method for introducing bulky aromatic groups that can occupy hydrophobic pockets within the kinase active site.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are used. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For challenging substrates, more sophisticated ligands like SPhos or XantPhos may be required to promote efficient oxidative addition and reductive elimination.[10]

  • Base: A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[9]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the reactants and catalyst.[10]

G cluster_reactants Reactants cluster_conditions Conditions Scaffold This compound Product Methyl 4-amino-3-(aryl)benzoate (Biaryl Product) Scaffold->Product BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product caption Suzuki-Miyaura Coupling Workflow

Suzuki-Miyaura Coupling Workflow

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried round-bottom flask or microwave vial, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the palladium catalyst can be sensitive to oxygen.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. Using a syringe, add a degassed solvent mixture, such as 1,4-dioxane and water (typically a 4:1 ratio).

  • Reaction Execution: Stir the mixture vigorously and heat to 80-100 °C. Microwave irradiation can significantly shorten reaction times compared to conventional heating.[11]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Rigid Alkynyl Linkers

The Sonogashira reaction is a powerful method for forming C(sp²)–C(sp) bonds, coupling the aryl iodide with a terminal alkyne.[12][13] This introduces a rigid, linear alkynyl group, which can be used to span the active site or position functional groups with high geometric precision.

Causality Behind Experimental Choices:

  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl iodide and a copper(I) salt (e.g., CuI) to act as a co-catalyst that activates the alkyne.[12][14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves both as the base and often as the solvent. It is required to deprotonate the terminal alkyne.

  • Copper-Free Variants: Concerns about the homocoupling of alkynes (Glaser coupling) promoted by copper have led to the development of copper-free Sonogashira protocols, which often require stronger bases or different ligand systems for the palladium catalyst.[13]

G cluster_reactants Reactants cluster_conditions Conditions Scaffold This compound Product Methyl 4-amino-3-(alkynyl)benzoate (Arylalkyne Product) Scaffold->Product Alkyne Terminal Alkyne Alkyne->Product Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Catalyst->Product CoCatalyst Cu(I) Co-catalyst (e.g., CuI) CoCatalyst->Product Base Amine Base (e.g., Et₃N) Base->Product caption Sonogashira Coupling Workflow

Sonogashira Coupling Workflow

Protocol 2: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add a degassed amine base, such as triethylamine, via syringe. Then, add the terminal alkyne (1.1-1.5 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with an organic solvent. Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography.

Buchwald-Hartwig Amination: Forging Key C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[15] This reaction is critical for installing aniline-type fragments that can form essential hydrogen bonds with the kinase hinge region.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the choice of a palladium precursor and a bulky, electron-rich phosphine ligand. Ligands like XantPhos or BrettPhos are often effective as they promote the challenging reductive elimination step that forms the C-N bond.[16][17]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used to deprotonate the amine coupling partner.[17]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

G cluster_reactants Reactants cluster_conditions Conditions Scaffold This compound Product Methyl 4-amino-3-(amino)benzoate (Diarylamine Product) Scaffold->Product Amine Primary/Secondary Amine Amine->Product Catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Ligand (e.g., XantPhos) Ligand->Product Base Strong Base (e.g., NaOt-Bu) Base->Product caption Buchwald-Hartwig Amination Workflow

Buchwald-Hartwig Amination Workflow

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or using Schlenk technique, charge a dry reaction vessel with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XantPhos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq.).

  • Reagent Addition: Add the this compound (1.0 eq.) and the amine coupling partner (1.1-1.3 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction Execution: Seal the vessel and heat the mixture with vigorous stirring at 80-110 °C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through celite. Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation: A Representative Synthetic Library

To illustrate the utility of these protocols, a small library of compounds can be synthesized from the this compound scaffold. The yields and characterization data confirm the successful synthesis of diverse analogs.

Compound IDCoupling ReactionR-Group SourceYield (%)
KI-S1 Suzuki-Miyaura4-Methoxyphenylboronic acid85
KI-S2 Suzuki-MiyauraPyridine-3-boronic acid78
KI-So1 SonogashiraPhenylacetylene91
KI-So2 Sonogashira3,3-Dimethyl-1-butyne88
KI-B1 Buchwald-HartwigAniline75
KI-B2 Buchwald-HartwigMorpholine82

Structure-Activity Relationship (SAR) and Biological Evaluation

Once a library of compounds is synthesized, the next crucial step is to evaluate their biological activity and establish a structure-activity relationship (SAR).[18][19][20] This process involves systematically assessing how changes in the chemical structure affect the compound's ability to inhibit the target kinase.

General Protocol for In Vitro Kinase Assay:

  • Assay Principle: A common method is a biochemical assay that measures the phosphorylation of a substrate peptide by the target kinase in the presence of ATP. The amount of phosphorylation is quantified, often using fluorescence or luminescence-based detection methods.

  • Procedure:

    • The target kinase, a suitable substrate, and ATP are combined in a buffer solution in the wells of a microplate.

    • The synthesized inhibitor compounds are added at varying concentrations.

    • The reaction is incubated to allow for phosphorylation.

    • A detection reagent is added that generates a signal proportional to the amount of phosphorylated substrate (or remaining ATP).

  • Data Analysis: The signal is measured, and the data are plotted as percent inhibition versus inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is then calculated.

G cluster_scaffold This compound Scaffold cluster_modifications Modifications & SAR Insights cluster_properties Resulting Properties Core Methyl Benzoate Core 4-Amino Group 3-Iodo Position R_Group R-Group Introduction Suzuki: Aryls Sonogashira: Alkynes Buchwald: Amines Core:f2->R_Group:f0 Cross-Coupling Ester Ester Hydrolysis & Amide Coupling Core:f0->Ester Derivatization Properties Hinge Binding Hydrophobic Interactions Potency & Selectivity Solubility & PK Core:f1->Properties:f0 Anchors Ligand R_Group->Properties:f1 Probes Pockets Ester->Properties:f3 Modulates Properties caption SAR Workflow Diagram

SAR Workflow Diagram

By comparing the IC₅₀ values of compounds like KI-S1 , KI-So1 , and KI-B1 , researchers can deduce which types of substituents at the 3-position are most favorable for inhibitory activity. For instance, a potent hit from this initial screen can be further optimized by synthesizing analogs with different substitutions on the newly introduced aryl or alkynyl groups, thereby fine-tuning the inhibitor's properties.

Conclusion

The this compound scaffold is a powerful and versatile platform for the discovery of novel kinase inhibitors. Its pre-installed amino and iodo functionalities allow for the rapid generation of diverse chemical libraries through reliable and well-established palladium-catalyzed cross-coupling reactions. The systematic application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, followed by rigorous biological evaluation, provides a clear and efficient path to developing potent and selective kinase inhibitors for therapeutic applications.

References

Application Notes and Protocols: Methyl 4-amino-3-iodobenzoate as a Precursor for Radiolabeled Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Radiolabeled Compounds and the Advantage of Methyl 4-amino-3-iodobenzoate

Radiolabeled compounds are indispensable tools in modern biomedical research and pharmaceutical development.[1] By incorporating a radioisotope into a molecule, researchers can trace its path and fate within a biological system, providing invaluable insights into drug disposition, metabolism, and target engagement.[1][2] Positron Emission Tomography (PET), a highly sensitive molecular imaging technique, relies on compounds labeled with positron-emitting radionuclides to visualize and quantify physiological processes in vivo.[2][3][4] The choice of the precursor molecule for radiolabeling is a critical determinant of the success of these studies.

This compound has emerged as a versatile and highly valuable precursor for the synthesis of radiolabeled compounds, particularly for PET imaging.[5] Its chemical structure offers several distinct advantages:

  • Strategic Iodine Placement: The iodine atom at the 3-position provides a readily accessible site for radioiodination, a common and well-established method for introducing radioisotopes like Iodine-123, Iodine-124, Iodine-125, and Iodine-131.[6][7]

  • Reactive Amino Group: The amino group at the 4-position serves as a versatile handle for conjugation to other molecules, such as peptides, antibodies, or small molecule drugs, without significantly altering their biological activity.[8][9]

  • Ester Functionality: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, providing another point of attachment or modification.

This guide provides a detailed overview of the application of this compound as a precursor for radiolabeled compounds, complete with experimental protocols and technical insights.

Properties of this compound

A thorough understanding of the physicochemical properties of the precursor is fundamental to developing robust radiolabeling protocols.

PropertyValueSource
Chemical Formula C8H8INO2[10]
Molecular Weight 277.06 g/mol [10]
CAS Number 19718-49-1[11]
Appearance White to light yellow powder or crystals
Melting Point 86-91 °C
Synonyms 4-Amino-3-iodobenzoic Acid Methyl Ester

Radiolabeling Strategies: The Iododestannylation Approach

One of the most effective and widely used methods for radioiodinating aromatic compounds like this compound is through an iododestannylation reaction.[12] This method involves the synthesis of a trialkyltin precursor, which is then reacted with a radioiodide source in the presence of an oxidizing agent. This approach offers high radiochemical yields and purity under mild reaction conditions.[12][13]

Workflow for Radioiodination via Iododestannylation

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & Analysis Precursor This compound Stannylation Stannylation Reaction (e.g., with hexamethylditin) Precursor->Stannylation TinPrecursor Methyl 4-amino-3-(tri-n-butylstannyl)benzoate Stannylation->TinPrecursor Reaction Iododestannylation Reaction TinPrecursor->Reaction Radioiodide Radioiodide Source (e.g., [¹²⁵I]NaI) Radioiodide->Reaction Oxidant Oxidizing Agent (e.g., Chloramine-T) Oxidant->Reaction Purification Purification (e.g., HPLC) Reaction->Purification QC Quality Control (e.g., Radio-TLC, HPLC) Purification->QC FinalProduct Radiolabeled Methyl 4-amino-3-iodobenzoate QC->FinalProduct

Caption: Workflow for radiolabeling this compound.

Experimental Protocols

Disclaimer: The following protocols are intended for informational purposes only and should be adapted and optimized by qualified personnel in a licensed radiochemistry facility. All work with radioactive materials must adhere to strict safety and regulatory guidelines.[14]

Protocol 1: Synthesis of the Tri-n-butylstannyl Precursor

This protocol describes the synthesis of Methyl 4-amino-3-(tri-n-butylstannyl)benzoate, the immediate precursor for radioiodination.

Materials:

  • This compound

  • Hexamethylditin

  • Tetrakis(triphenylphosphine)palladium(0)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1 equivalent) in anhydrous toluene.

  • Add hexamethylditin (1.1 equivalents) to the solution.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired methyl 4-amino-3-(tri-n-butylstannyl)benzoate.

  • Characterize the product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Radioiodination of the Tin Precursor

This protocol details the radioiodination of the synthesized tin precursor to produce radiolabeled this compound.

Materials:

  • Methyl 4-amino-3-(tri-n-butylstannyl)benzoate

  • Radioiodide source (e.g., [¹²⁵I]NaI in 0.1 M NaOH)[14]

  • Chloramine-T solution (1 mg/mL in water)[14]

  • Sodium metabisulfite solution (2 mg/mL in water)

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC system equipped with a radioactivity detector

Procedure:

  • In a shielded hot cell, add a solution of methyl 4-amino-3-(tri-n-butylstannyl)benzoate (e.g., 100 µg in 100 µL of methanol) to a reaction vial.

  • Add the desired amount of radioiodide (e.g., 37 MBq or 1 mCi of [¹²⁵I]NaI).[14]

  • Initiate the reaction by adding 10 µL of Chloramine-T solution.[14]

  • Allow the reaction to proceed at room temperature for 5-10 minutes.[14]

  • Quench the reaction by adding 20 µL of sodium metabisulfite solution.

  • Analyze an aliquot of the reaction mixture by radio-HPLC to determine the radiochemical yield.[14]

  • The crude product can then be purified using semi-preparative HPLC.[14][15]

Purification and Quality Control: Ensuring Radiopharmaceutical Integrity

Purification of the radiolabeled product is a critical step to remove unreacted radioiodide and other impurities.[16] High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for purifying radiolabeled small molecules.[15][16][17]

Purification and Quality Control Workflow

G cluster_0 Purification cluster_1 Quality Control CrudeProduct Crude Radiolabeled Product HPLC Semi-Preparative HPLC CrudeProduct->HPLC FractionCollection Fraction Collection (Radioactive Peak) HPLC->FractionCollection SolventEvaporation Solvent Evaporation FractionCollection->SolventEvaporation Formulation Formulation in Biocompatible Buffer SolventEvaporation->Formulation Formulation->QC_Checks AnalyticalHPLC Analytical Radio-HPLC FinalProduct Final Radiolabeled Product (Ready for Use) AnalyticalHPLC->FinalProduct TLC Radio-TLC TLC->FinalProduct Sterility Sterility Testing Sterility->FinalProduct Endotoxin Endotoxin (LAL) Test Endotoxin->FinalProduct QC_Checks->AnalyticalHPLC QC_Checks->TLC QC_Checks->Sterility QC_Checks->Endotoxin

Caption: Purification and quality control workflow for radiopharmaceuticals.

Key Quality Control Parameters

Stringent quality control is mandatory for all radiopharmaceuticals to ensure patient safety and the reliability of experimental data.[18][19][20]

ParameterMethodAcceptance Criteria
Radiochemical Purity Analytical Radio-HPLC, Radio-TLC>95%
Radionuclidic Purity Gamma SpectroscopySpecific to the radionuclide
Chemical Purity HPLC with UV detection>95%
Sterility Membrane Filtration or Direct InoculationNo microbial growth
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) TestWithin specified limits (e.g., <175 EU/V)

Applications in Drug Development and Research

Radiolabeled compounds derived from this compound have broad applications:

  • PET Imaging Agents: After conjugation to a targeting vector (e.g., a peptide or antibody), the resulting radiotracer can be used to visualize and quantify specific molecular targets in vivo.[3][21]

  • Biodistribution Studies: These compounds are essential for determining how a drug candidate is distributed throughout the body, which is a critical component of preclinical safety and efficacy assessment.[19]

  • Metabolism Studies: By tracking the radiolabel, researchers can identify and quantify the metabolites of a drug candidate.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of radiolabeled compounds. Its chemical structure allows for straightforward radioiodination and subsequent conjugation to a wide range of biologically active molecules. The protocols and workflows outlined in this guide provide a solid foundation for researchers and scientists to leverage this important building block in their drug discovery and development efforts. Adherence to rigorous purification and quality control standards is paramount to ensure the production of safe and effective radiopharmaceuticals for both preclinical research and clinical applications.[18][20][22]

References

The Strategic Utility of Methyl 4-Amino-3-iodobenzoate in the Synthesis of Substituted Anthranilic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Anthranilic Acid Scaffold

Substituted anthranilic acids (2-aminobenzoic acids) and their derivatives are privileged scaffolds in medicinal chemistry and drug discovery. Their intrinsic structural features, including the ortho-relationship of the amine and carboxylic acid functionalities, allow for diverse and sterically defined derivatization, making them ideal precursors for a wide range of heterocyclic compounds and biologically active molecules. These derivatives have found applications as anti-inflammatory agents, anticancer therapeutics, antivirals, and central nervous system modulators.[1] The strategic introduction of substituents onto the anthranilic acid core is paramount for modulating the pharmacological profile, influencing properties such as target binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics.

Methyl 4-amino-3-iodobenzoate has emerged as a highly versatile and strategic starting material for the synthesis of a diverse library of substituted anthranilic acids. Its key attributes include:

  • Orthogonal Reactivity: The presence of an iodine atom at the 3-position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, while the amino and methyl ester groups offer sites for subsequent modifications.

  • Strategic Positioning: The iodine at the 3-position allows for the introduction of aryl, alkyl, alkynyl, and other functionalities directly adjacent to the amino group, a critical position for influencing the molecule's conformation and interaction with biological targets.

  • Commercial Availability: This building block is readily accessible, making it a cost-effective starting point for discovery and development programs.[2]

This application note provides a comprehensive guide to the use of this compound in the synthesis of substituted anthranilic acids, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind these transformations, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Strategic Overview: Accessing Diverse Chemical Space

The iodine atom of this compound is the linchpin for diversification. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit to forge new carbon-carbon and carbon-heteroatom bonds at this position with high efficiency and functional group tolerance. The most pertinent of these transformations are the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.

Synthetic_Pathways start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acids/Esters) start->suzuki Pd(0), Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd(0), Cu(I), Base heck Heck Coupling (Alkenes) start->heck Pd(0), Base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd(0), Base prod_aryl Methyl 3-Aryl-4-aminobenzoates suzuki->prod_aryl prod_alkynyl Methyl 3-Alkynyl-4-aminobenzoates sonogashira->prod_alkynyl prod_alkenyl Methyl 3-Alkenyl-4-aminobenzoates heck->prod_alkenyl prod_amino Methyl 3,4-Diaminobenzoates buchwald->prod_amino

Figure 1: Key synthetic transformations of this compound.

The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds through the palladium-catalyzed coupling of an organohalide with an organoboron compound.[3] For this compound, this reaction provides a direct route to 3-aryl-4-aminobenzoates, a key motif in many pharmacologically active molecules.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex. The base is crucial for activating the organoboron species.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The presence of both an activating amino group and a deactivating carboxyl group on the aromatic ring of the substrate can influence the catalytic cycle.[5]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid. Optimization may be necessary for specific substrates.[3][6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene/ethanol/water (3:1:1), or DMF)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Typical Time (h)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10012-16
Pd(dppf)Cl₂Cs₂CO₃DMF908-12
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1006-10

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides.[3][5][7]

The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is invaluable for introducing a rigid alkynyl linker into the anthranilic acid scaffold, a common strategy in the design of enzyme inhibitors and receptor ligands.

Mechanistic Rationale

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9]

  • Palladium Cycle: Similar to the Suzuki-Miyaura coupling, this involves oxidative addition of the aryl iodide to a Pd(0) species, followed by reductive elimination to form the product.

  • Copper Cycle: A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate.

Copper-free Sonogashira protocols have also been developed, which can be advantageous for substrates that are sensitive to copper.[10]

Detailed Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[9][11]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA), 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., THF, DMF, or a mixture thereof)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Solvent and Reagent Addition: Add the degassed solvent and the amine base. Stir the mixture for 10-15 minutes at room temperature. Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Catalyst SystemBaseSolventTemperatureTypical Time (h)
Pd(PPh₃)₂Cl₂ / CuITEATHFRoom Temp.4-8
Pd(OAc)₂ / PPh₃ / CuIDIPADMF50 °C6-10
Pd(CH₃CN)₂Cl₂ / cataCXium A (Copper-free)Cs₂CO₃1,4-DioxaneRoom Temp.24-48

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides.[9][10]

The Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[12] This reaction is a powerful tool for the synthesis of substituted alkenes and can be used to introduce vinyl groups at the 3-position of this compound.

Mechanistic Rationale

The catalytic cycle of the Heck reaction typically involves:[13]

  • Oxidative Addition: Pd(0) inserts into the C-I bond of this compound.

  • Alkene Insertion (Migratory Insertion): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species reductively eliminates HX, and the base regenerates the Pd(0) catalyst.

Detailed Experimental Protocol: Heck Reaction

This is a general protocol for the Heck coupling of this compound with an alkene.[14][15]

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., TEA, K₂CO₃, or NaOAc, 1.5-2.5 equiv)

  • Anhydrous and degassed solvent (e.g., DMF, acetonitrile, or toluene)

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine this compound, the palladium catalyst, the ligand, and the base.

  • Inert Atmosphere: Flush the tube with an inert gas.

  • Reagent Addition: Add the degassed solvent and the alkene.

  • Reaction: Seal the tube and heat the mixture to the desired temperature (typically 80-140 °C) with stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[16] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 3-position of this compound, leading to valuable 3,4-diaminobenzoate derivatives.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is analogous to other cross-coupling reactions and involves:[17]

  • Oxidative Addition: Insertion of Pd(0) into the C-I bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple to form the product and regenerate the Pd(0) catalyst.

The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step.[18]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This general protocol can be adapted for the amination of this compound.[19]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP, XPhos, or SPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.

  • Reagent Addition: Add this compound, the amine, and the solvent.

  • Reaction: Seal the tube and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute with an organic solvent and filter through a plug of silica gel.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_intermediate Ar-Pd(II)-I(L_n) oxidative_addition->pd2_intermediate transmetalation Transmetalation (e.g., with Ar'B(OH)₂/Base) pd2_intermediate->transmetalation pd2_diaryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product

Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst; consider a pre-catalyst.
Insufficiently anhydrous/anaerobic conditionsEnsure solvents are properly dried and degassed; maintain a positive pressure of inert gas.
Inappropriate base or solventScreen different bases and solvent systems; for Suzuki couplings, ensure some water is present if using an inorganic base.
Formation of Side Products (e.g., Homocoupling) Reaction temperature too highLower the reaction temperature.
Catalyst decompositionUse a more robust ligand to stabilize the palladium catalyst.
Difficulty in Purification Residual catalystFilter the reaction mixture through a pad of celite or silica gel before concentration.
Complex reaction mixtureOptimize reaction conditions to improve selectivity; consider a different purification technique (e.g., recrystallization, preparative HPLC).

Conclusion

This compound is a powerful and versatile building block for the synthesis of substituted anthranilic acids. Its strategic use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, provides access to a vast and diverse chemical space. By understanding the mechanistic underpinnings of these reactions and carefully selecting the appropriate reaction conditions, researchers can efficiently generate libraries of novel anthranilic acid derivatives for evaluation in drug discovery and materials science programs. The protocols and insights provided in this application note serve as a robust foundation for the successful implementation of these synthetic strategies.

References

Application Notes & Protocols: The Strategic Application of Methyl 4-amino-3-iodobenzoate in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 4-amino-3-iodobenzoate has emerged as a uniquely versatile and powerful building block, particularly in the synthesis of heterocyclic compounds that form the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its structure is deceptively simple, yet it harbors a potent combination of orthogonally reactive functional groups: a nucleophilic amino group, an electrophilic carbon-iodine bond primed for metal-catalyzed cross-coupling, and an ester moiety for further derivatization. The ortho disposition of the amine and the iodine is the key to its utility, providing a direct pathway to fused heterocyclic systems through sequential coupling and cyclization strategies. This guide provides an in-depth exploration of its applications, grounded in mechanistic principles and supported by actionable, field-proven protocols.

Physicochemical Properties at a Glance
PropertyValueSource
IUPAC NameThis compound[2]
CAS Number19718-49-1
Molecular FormulaC₈H₈INO₂[2]
Molecular Weight277.06 g/mol [2]
Melting Point86-91 °C
AppearancePale-yellow to yellow to brown solid
SMILESCOC(=O)C1=CC(=C(C=C1)N)I[2]

The Cornerstone of Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is its most valuable asset for skeletal elaboration. The high reactivity of aryl iodides in oxidative addition to Palladium(0) complexes makes this substrate ideal for a range of classical cross-coupling reactions, serving as the initial step in multi-step synthetic sequences.[3][4]

Sonogashira Coupling: Gateway to Alkynyl Scaffolds and Indole Synthesis

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation of immense value in medicinal chemistry.[5][6] When applied to this compound, this reaction produces ortho-amino-alkynyl arenes, which are exquisitely poised for intramolecular cyclization to generate valuable indole and quinoline cores.[6][7]

Causality in Experimental Design: The classic Sonogashira protocol utilizes a dual-catalyst system. The Palladium complex (e.g., Pd(PPh₃)₄) orchestrates the main catalytic cycle, while a Copper(I) co-catalyst (CuI) activates the alkyne, forming a copper acetylide that participates in the transmetalation step.[5] An amine base, such as triethylamine, serves a dual role: it acts as the base to deprotonate the terminal alkyne and often functions as the solvent. The reaction must be performed under an inert atmosphere to prevent the oxidative homocoupling of alkynes (Glasier coupling) and to protect the Pd(0) catalyst from oxidation.

Caption: Sonogashira coupling followed by cyclization.

Protocol 2.1: Synthesis of Methyl 4-amino-3-(phenylethynyl)benzoate

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 equiv., e.g., 277 mg, 1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv., 3 mol%), and Copper(I) iodide (0.05 equiv., 5 mol%).

  • Evacuation and Backfill: Seal the flask with a septum, and evacuate and backfill with dry Argon or Nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous, degassed solvent (e.g., 5 mL of a 4:1 mixture of THF and Triethylamine). Add phenylacetylene (1.2 equiv., 1.2 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) while monitoring progress via Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired alkynyl product.

Suzuki-Miyaura Coupling: Constructing Biaryl Frameworks

The Suzuki-Miyaura coupling is a robust and widely used method for C-C bond formation between an organohalide and an organoboron compound, typically a boronic acid or ester.[8][9] Its tolerance for a wide range of functional groups makes it an indispensable tool. Using this compound, this reaction provides access to 4-amino-3-arylbenzoic acid derivatives, which are themselves important pharmacophores or can serve as precursors to more complex fused systems like carbazoles or phenanthridines.

Causality in Experimental Design: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[9] The choice of base (e.g., K₂CO₃, K₃PO₄) is critical for activating the boronic acid. A mixed solvent system, often an organic solvent like dioxane or toluene with water, is frequently used to dissolve both the organic and inorganic reagents.[10]

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2.2: Synthesis of Methyl 4-amino-3-(pyridin-3-yl)benzoate

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.), pyridine-3-boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 2.1.

  • Catalyst and Solvent Addition: Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv., 3 mol%). Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M concentration).

  • Reaction Execution: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction's progress.

  • Work-up and Purification: After completion (typically 12-18 hours), cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the target biaryl compound.

Buchwald-Hartwig Amination: Forging C-N Bonds for Diamine Precursors

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[11][12] This reaction has revolutionized the synthesis of anilines and their derivatives.[13] Applying this to this compound with a suitable amine coupling partner directly yields a substituted ortho-phenylenediamine derivative. These products are invaluable precursors for the synthesis of benzimidazoles, quinoxalines, and other N-heterocycles.[14][15]

Causality in Experimental Design: This reaction requires a Pd(0) catalyst, which is often generated in situ from a stable Pd(II) precatalyst. The key to success lies in the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[12][16][17] These ligands facilitate the rate-limiting reductive elimination step and prevent catalyst decomposition. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is necessary to deprotonate the amine coupling partner.[11][16] The reaction must be run under strictly anhydrous and anaerobic conditions.

Protocol 2.3: Synthesis of Methyl 4-amino-3-(morpholino)benzoate

  • Glovebox Setup: Inside an inert atmosphere glovebox, add this compound (1.0 equiv.), a palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv., 2 mol%), and sodium tert-butoxide (1.4 equiv.) to an oven-dried reaction vial.

  • Reagent Addition: Add morpholine (1.2 equiv.) followed by anhydrous, degassed toluene or dioxane.

  • Reaction Execution: Seal the vial tightly. Remove it from the glovebox and heat to 100 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion (usually 4-24 hours), cool the mixture, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to isolate the desired diamine derivative.

Tandem Strategies: From Coupling to Cyclization

The true power of this compound is realized in tandem reaction sequences where a cross-coupling reaction is followed by an intramolecular cyclization to build a fused heterocyclic ring.

Two-Step Synthesis of Benzimidazoles

Benzimidazoles are a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. A highly efficient route begins with a Buchwald-Hartwig amination to create a diamine, followed by a condensation reaction with an aldehyde (the Phillips condensation) to forge the imidazole ring.[14][18]

Benzimidazole_Synthesis step1 Step 1: Buchwald-Hartwig Amination This compound + R-NH₂ ortho-Phenylenediamine Derivative step2 Step 2: Phillips Condensation Product from Step 1 + R'-CHO (Aldehyde) Substituted Benzimidazole step1:product1->step2:reactant3 Intermediate

Caption: Two-step synthesis of benzimidazoles.

Protocol 3.1: Synthesis of a 2-Aryl-1H-benzo[d]imidazole-5-carboxylate

  • Step A (Amination): Synthesize the required ortho-phenylenediamine derivative from this compound and a primary amine (e.g., aniline) using Protocol 2.3.

  • Step B (Cyclization): Dissolve the purified diamine from Step A (1.0 equiv.) and an aromatic aldehyde (e.g., benzaldehyde, 1.1 equiv.) in ethanol or acetic acid.

  • Reaction Execution: Heat the mixture to reflux for 4-8 hours. An oxidizing agent like sodium metabisulfite can be added in some protocols to facilitate the final aromatization step.

  • Isolation: Cool the reaction mixture. The benzimidazole product often precipitates and can be collected by filtration. If not, the solvent is removed in vacuo, and the residue is purified by recrystallization or column chromatography.

Synthesis of Quinazolinones

The 4(3H)-Quinazolinone core is another critical heterocycle found in a vast array of biologically active compounds.[1][19] Derivatives can be accessed from this compound through various cyclization strategies, often involving reaction with C1 or C-N synthons. For instance, reaction with formamide or orthoesters can provide the necessary atoms to close the six-membered ring.[20][21]

Protocol 3.2: Synthesis of a Substituted Quinazolin-4(3H)-one

  • Reaction Setup: Combine this compound (1.0 equiv.) with an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Reaction Execution: Heat the mixture at reflux (typically 120-150 °C) for 12-24 hours. This reaction forms an intermediate amidine.

  • Cyclization with Amines: To the intermediate (which can be isolated or used in-situ), add a primary amine (R-NH₂) and a suitable solvent like ethanol. Heat the mixture to reflux. The amine displaces the dimethylamino group and subsequently cyclizes onto the ester to form the quinazolinone ring.

  • Work-up and Purification: Cool the reaction, remove the solvent under reduced pressure, and purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure quinazolinone.

Safety and Handling

This compound is an irritant.[2] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.[22] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Refer to the Material Safety Data Sheet (MSDS) for complete toxicological and handling information before use.

References

Application Note: Navigating Chemoselectivity in Functional Group Transformations of Methyl 4-amino-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-amino-3-iodobenzoate is a trifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its aromatic scaffold is adorned with an amino group, an iodine atom, and a methyl ester, each offering a distinct handle for chemical modification. The principal challenge and opportunity in its application lie in achieving chemoselectivity—the ability to react one functional group in the presence of the others. This guide provides an in-depth analysis and field-proven protocols for the selective transformation of each functional group, empowering researchers to design and execute complex, multi-step synthetic strategies with precision and control.

Introduction: The Strategic Value of a Trifunctional Reagent

This compound presents a classic scenario in modern organic synthesis: a molecule with multiple reactive centers where the order and method of transformation dictate the final product. The nucleophilic amino group, the versatile aryl iodide poised for cross-coupling, and the electrophilic methyl ester each exhibit characteristic reactivities. Mastering the chemoselective functionalization of this molecule unlocks access to a vast chemical space of novel compounds.

This document serves as a practical guide to these transformations. It moves beyond simple procedural lists to explain the underlying principles of reactivity and the rationale behind the choice of reagents and conditions, ensuring that protocols are not just followed, but understood.

Caption: Key reactive sites of this compound.

Selective N-Functionalization: Directing Reactivity at the Amino Group

The primary amino group is the most nucleophilic site on the molecule, making it a prime target for acylation, sulfonylation, and alkylation. These transformations are often employed as a protection strategy to temper the amine's reactivity and its electron-donating effect on the aromatic ring before proceeding with subsequent reactions.

Causality of N-Acylation

N-acylation is a fundamental and highly chemoselective transformation. The lone pair of the nitrogen atom is significantly more available for nucleophilic attack on an acylating agent than the ester oxygen or the C-I bond. This reaction is typically performed under basic conditions to neutralize the acid byproduct.

Protocol 2.1: Chemoselective N-Acetylation

This protocol describes the protection of the amino group as an acetamide, a robust group that can be removed under acidic or basic conditions if necessary. The procedure is adapted from standard methods for acylating aromatic amines.[1][2]

Materials:

  • This compound

  • Anhydrous Pyridine

  • Acetic Anhydride (Ac₂O)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise. Rationale: A slight excess ensures complete consumption of the starting amine.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (3x, to remove pyridine), saturated NaHCO₃ solution (1x), and brine (1x). Rationale: The acid wash protonates and removes the pyridine base, while the bicarbonate wash removes any excess acetic acid.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-acetylated product.

The Aryl Iodide: A Gateway to Complexity via Cross-Coupling

The carbon-iodine bond is the workhorse functional group for building molecular complexity through palladium-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide allows these couplings to proceed under conditions that typically leave the N-H (or N-acyl) and ester functionalities intact.[3]

Protocol 3.1: Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful method for forming C-C bonds by coupling the aryl iodide with an organoboron reagent.[4][5][6] The choice of base is critical to activate the boronic acid for transmetalation without promoting ester hydrolysis.[5]

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)-I(Ln) pd0->pd2_complex reagents Ar-I transmetal Ar-Pd(II)-R(Ln) pd2_complex->transmetal Transmetalation pd2_complex->transmetal transmetal->pd0 product Ar-R transmetal->product Reductive Elimination reagents->pd2_complex Oxidative Addition boronic R-B(OH)₂ + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Materials:

  • This compound (or its N-acyl derivative) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%) or SPhos

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a Schlenk flask, add the aryl iodide, arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and the phosphine ligand in the degassed dioxane/water mixture. Rationale: Pre-forming the catalyst complex can improve reproducibility. Degassing is crucial to prevent oxidation and deactivation of the active Pd(0) species.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3.2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond by reacting the aryl iodide with a terminal alkyne.[3][7] Modern protocols have been developed that are copper-free, which is advantageous as it prevents the common side reaction of alkyne homocoupling (Glaser coupling).[8][9][10]

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • Tetrabutylammonium acetate (Bu₄NOAc) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound and Bu₄NOAc in anhydrous DMF.[8]

  • Add the terminal alkyne, followed by Pd(OAc)₂.

  • Stir the reaction mixture at room temperature for 12-24 hours. Rationale: The use of Bu₄NOAc as the base in this amine- and copper-free protocol allows the reaction to proceed efficiently at room temperature, which is highly chemoselective.[8][9]

  • Monitor the reaction by TLC. Upon completion, dilute with ethyl acetate and wash extensively with water to remove DMF, followed by a brine wash.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3.3: Buchwald-Hartwig Amination

This reaction forms a new C-N bond, coupling the aryl iodide with a primary or secondary amine.[11][12][13] The development of specialized phosphine ligands has been crucial for the high efficiency and broad scope of this transformation.[13][14]

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) (3.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a robust inert atmosphere, combine the aryl iodide, Pd₂(dba)₃, XPhos, and NaOtBu in a Schlenk tube. Rationale: Both the catalyst and the strong base are air- and moisture-sensitive.

  • Add anhydrous toluene, followed by the amine coupling partner.

  • Seal the tube and heat to 100 °C for 12-18 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry, concentrate, and purify by column chromatography.

Comparative Summary of Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst System (Typical)BaseSolventTemp. (°C)
Suzuki-Miyaura Boronic AcidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O80-100
Sonogashira Terminal AlkynePd(OAc)₂Bu₄NOAcDMF25 (RT)
Buchwald-Hartwig AminePd₂(dba)₃ / XPhosNaOtBuToluene100

Selective Ester Manipulation

The methyl ester is the least reactive group under neutral or mildly acidic/basic conditions, but it can be selectively targeted using more forceful hydrolytic or aminolytic conditions.

Protocol 4.1: Saponification to the Carboxylic Acid

Base-mediated hydrolysis (saponification) is the most common method for converting the ester to a carboxylic acid. Careful temperature control is required to achieve selectivity.

Materials:

  • This compound derivative (1.0 eq)

  • Lithium Hydroxide (LiOH) (3.0 eq)

  • Tetrahydrofuran (THF) and Water (3:1 mixture)

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the ester in the THF/water mixture.

  • Add LiOH and stir the reaction at room temperature for 4-8 hours. Rationale: LiOH is often preferred over NaOH or KOH for its better solubility in mixed aqueous-organic solvents and can sometimes lead to cleaner reactions.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with 1 M HCl.

  • The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Orthogonal Synthetic Strategies

The true power of this compound is realized when these chemoselective transformations are combined in a multi-step synthesis. An orthogonal strategy, where each reaction step exclusively affects one functional group without disturbing the others, is key to success.[15][16][17][18]

A common and logical synthetic sequence is:

  • N-Acylation: Protect the most reactive nucleophilic site.

  • C-I Cross-Coupling: Build the core carbon or heteroatom skeleton.

  • Ester Hydrolysis: Unmask the carboxylic acid for final modifications (e.g., amide coupling) or as the final product.

Orthogonal_Strategy start This compound step1 N-Acylated Intermediate start->step1 Protocol 2.1: N-Acetylation step2 Cross-Coupled Product step1->step2 Protocol 3.1: Suzuki Coupling step3 Final Carboxylic Acid step2->step3 Protocol 4.1: Saponification

Caption: A logical orthogonal workflow for multi-step synthesis.

This sequence is effective because protecting the amine deactivates the ring slightly, which can lead to cleaner cross-coupling reactions. The ester hydrolysis is typically robust and can be performed last, as the resulting carboxylate is often unreactive under the conditions of the previous steps.

Conclusion

The chemoselective functionalization of this compound is a solvable and rewarding challenge in synthetic chemistry. By understanding the relative reactivities of the amino, iodo, and ester groups, and by carefully selecting reagents and reaction conditions, researchers can selectively manipulate each site. The protocols and strategies outlined in this guide provide a validated framework for leveraging this versatile building block in the synthesis of complex and valuable molecules for drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Suzuki Coupling of Methyl 4-amino-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the common side reactions and challenges encountered when working with Methyl 4-amino-3-iodobenzoate. This substrate, while an excellent building block, possesses functionalities—a Lewis basic amine and an electron-withdrawing ester on an aryl iodide backbone—that require careful consideration of reaction parameters to minimize byproduct formation and maximize yield.

Troubleshooting Guide: Common Issues & Solutions

This section is structured to help you diagnose and resolve specific problems observed during your experiments.

Problem 1: My reaction is sluggish, turns black, and fails to go to completion. I see mostly starting material.

Identification: This is a classic symptom of catalyst inhibition or decomposition. The formation of a black precipitate is typically inactive palladium black. The primary cause is often the coordination of the free amino group of your substrate to the palladium center, which can hinder the catalytic cycle.[1]

Plausible Causes:

  • Catalyst Inhibition: The lone pair of electrons on the nitrogen of the 4-amino group can coordinate strongly to the palladium(0) or palladium(II) center, effectively acting as a catalyst poison and preventing it from participating in the catalytic cycle.[1]

  • Catalyst Decomposition: At elevated temperatures or with suboptimal ligand choice, the active palladium complex can decompose into palladium black, which has no catalytic activity in this context.[2]

Solutions & Prophylactic Measures:

  • Ligand Selection is Critical: The choice of ligand is paramount to shield the palladium center and promote the desired catalytic steps over inhibition.[3] Bulky, electron-rich phosphine ligands are highly recommended as they accelerate the oxidative addition and reductive elimination steps, making the desired reaction kinetically favorable.[3][4][5]

Ligand ClassExamplesRationale & Comments
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosHighly Recommended. Their steric bulk creates a coordination sphere around palladium that can disfavor binding by the substrate's amino group while promoting the C-C bond formation.[4][5]
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Good Alternative. These are strongly electron-donating, which accelerates the often rate-limiting oxidative addition step for aryl halides.[6]
Traditional Phosphines PPh₃ (in Pd(PPh₃)₄)Use with Caution. While classic, it may be less effective for this challenging substrate. It is less bulky and electron-rich, making the catalyst more susceptible to inhibition.[1]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, SIMesEffective Option. NHCs are strong electron donors and can form very stable palladium complexes, resisting decomposition.[6][7]
  • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., XPhos Pd G2/G3) are designed for stability and controlled release of the active Pd(0) species, often leading to more reproducible results than using separate Pd sources and ligands.

  • Lower Reaction Temperature: If decomposition is suspected, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), although this may require longer reaction times.

Problem 2: I'm observing a significant byproduct with a mass corresponding to the dimer of my boronic acid (Ar'-Ar').

Identification: This side product is the result of homocoupling (also known as Glaser coupling) of the boronic acid. It is readily identified by LC-MS or NMR analysis of the crude reaction mixture.

Plausible Causes:

  • Presence of Oxygen: This is the most common cause. Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then mediate the dimerization of the boronic acid, which consumes your nucleophile and catalyst.[2][8][9]

  • Use of Pd(II) Pre-catalysts: If a Pd(II) source like Pd(OAc)₂ is used, its reduction to the active Pd(0) can be partially mediated by the boronic acid, consuming two equivalents of the boronic acid to form one equivalent of the homocoupled product.[9]

Solutions & Prophylactic Measures:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[10]

  • Maintain Inert Atmosphere: The reaction vessel must be evacuated and backfilled with an inert gas multiple times before adding reagents and solvent. Maintain a positive pressure of inert gas throughout the reaction.[1]

  • Use a Pd(0) Source: Starting with a Pd(0) pre-catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate the homocoupling that arises from the reduction of Pd(II) sources.[2]

Problem 3: My mass spec shows a major peak corresponding to Methyl 4-aminobenzoate (loss of iodine).

Identification: This indicates that dehalogenation of the starting material is a significant side reaction.[2] The aryl-iodine bond is being cleaved and replaced by an aryl-hydrogen bond.

Plausible Causes:

  • Hydride Sources: After oxidative addition of the aryl iodide to Pd(0), the resulting Ar-Pd(II)-I complex can react with a source of hydride. Common hydride sources in the reaction mixture include amine bases (like triethylamine), alcoholic solvents, or even trace water under certain conditions.[2]

  • Unstable Catalyst: A poorly ligated or unstable palladium intermediate may be more prone to undergo pathways leading to dehalogenation.[11]

Solutions & Prophylactic Measures:

  • Choice of Base: Avoid amine-based organic bases if dehalogenation is an issue. Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are generally preferred as they are less likely to act as hydride donors.[1][2]

  • Solvent Selection: Be cautious with alcoholic solvents. Aprotic solvents like dioxane, THF, or toluene are generally safer choices.[12]

  • Protecting Groups: While often undesirable due to extra steps, protecting the amine (e.g., as a Boc carbamate) can prevent its interaction with the catalyst and may suppress dehalogenation pathways.[11] However, many protecting groups can be unstable under Suzuki conditions.[11]

Problem 4: My boronic acid is being consumed, but I see little product formation and a lot of unreacted starting material.

Identification: This pattern suggests that the boronic acid is being consumed by a non-productive pathway. The most likely culprit is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[13][14] You can confirm this by identifying the corresponding simple arene/heteroarene (Ar'-H) in your crude mixture.

Plausible Causes:

  • Excess Water and/or High Temperatures: The presence of water, especially at high temperatures and for prolonged reaction times, can lead to the hydrolysis of the boronic acid.[12][14]

  • Base-Catalyzed Decomposition: While base is necessary for the reaction, strong bases or high concentrations can accelerate the protodeboronation of certain boronic acids.[10][15] The reaction is often accelerated by the formation of the more reactive boronate anion ([ArB(OH)₃]⁻).[14]

  • Substrate Instability: Electron-deficient or certain heteroaromatic boronic acids are particularly susceptible to protodeboronation.[14][16]

Solutions & Prophylactic Measures:

  • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are significantly more stable towards protodeboronation than the corresponding boronic acids and are excellent alternatives for challenging couplings.[10][16]

  • Optimize the Base: Use the mildest base that is effective for the coupling. Often, weaker bases like K₂CO₃ or K₃PO₄ are sufficient and less likely to promote protodeboronation than strong bases like NaOH or KOH.[15][17]

  • Control Water Content: While a small amount of water can be beneficial for dissolving the base, excessive water should be avoided.[12] Using a biphasic system (e.g., Toluene/Water) or a solvent like dioxane with a controlled amount of water (e.g., 4:1 or 10:1 ratio) is a common strategy.[12]

  • Anhydrous Conditions: If protodeboronation is severe, switching to anhydrous conditions with a soluble base like CsF or K₃PO₄ (finely ground) can be effective.[15]

Visualizing the Reaction Pathways

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the points where common side reactions diverge.

Suzuki_Side_Reactions cluster_main Desired Catalytic Cycle Pd0 Pd(0)L_n ArPdI Ar-Pd(II)L_n-I ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdI->ArPdAr_prime Transmetalation Dehalogenation Dehalogenation ArPdI->Dehalogenation [H⁻] source Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArI This compound (Ar-I) ArI->Pd0 Oxidative Addition Ar_prime_B Boronic Acid (Ar'-B(OH)₂) + Base Ar_prime_B->ArPdI Protodeboronation Protodeboronation Ar_prime_B->Protodeboronation H₂O, Heat Homocoupling Homocoupling Ar_prime_B->Homocoupling O₂, Pd(II) ArH Methyl 4-aminobenzoate (Ar-H) Dehalogenation->ArH Ar_prime_H Arene (Ar'-H) Protodeboronation->Ar_prime_H Ar_prime_Ar_prime Biaryl (Ar'-Ar') Homocoupling->Ar_prime_Ar_prime

Caption: Desired vs. Undesired Suzuki Coupling Pathways.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the amino group on this compound? Generally, it is not necessary if the correct ligand is used. Modern bulky, electron-rich ligands (like SPhos or XPhos) are very effective at promoting the desired coupling over catalyst inhibition.[4][5] Protection/deprotection adds steps and cost. Only consider protection as a last resort if catalyst inhibition and related side reactions cannot be overcome by optimizing other parameters.

Q2: Which base is the best starting point for this reaction? Potassium phosphate (K₃PO₄) is an excellent and robust starting point. It has good solubility in mixed aqueous/organic solvent systems, is not overly harsh, and is less likely to cause side reactions like dehalogenation or ester hydrolysis compared to stronger bases like NaOH or KOH.[1][15] K₂CO₃ is also a very common and effective choice.[18]

Q3: What is the optimal solvent system? A biphasic mixture of an aprotic organic solvent and water is typically most effective. A 4:1 to 10:1 mixture of 1,4-Dioxane/Water or Toluene/Water is a standard starting point.[12] The water helps to solubilize the inorganic base, which facilitates the transmetalation step.[12] The choice can be substrate-dependent, so screening solvents may be necessary for optimization.[19]

Q4: How can I be sure my reagents are pure and my reaction is truly under inert conditions? This is a critical aspect of troubleshooting.

  • Boronic Acid Quality: Boronic acids can dehydrate to form boroxine trimers upon storage. While often still reactive, their purity can affect stoichiometry. If in doubt, use a freshly opened bottle or a more stable boronic ester derivative.

  • Solvent Purity: Use anhydrous solvents for the organic phase. Ethereal solvents like THF and dioxane can form peroxides over time, which can interfere with the reaction.[10] Use freshly distilled solvents or purchase high-purity anhydrous grades.

  • Inert Atmosphere: A simple visual cue is the reaction color. A healthy Suzuki reaction often remains a light yellow to brown solution. The rapid formation of black precipitate is a sign of catalyst death, often linked to the presence of oxygen.

Troubleshooting Workflow

Use this decision tree to guide your optimization strategy when encountering poor results.

Troubleshooting_Workflow Start Reaction Yield is Low CheckCrude Analyze Crude by LC-MS/NMR Start->CheckCrude MajorSideProduct What is the major impurity? CheckCrude->MajorSideProduct Homocoupling Homocoupling (Ar'-Ar') MajorSideProduct->Homocoupling Dehalogenation Dehalogenation (Ar-H) MajorSideProduct->Dehalogenation Protodeboronation Protodeboronation (Ar'-H) MajorSideProduct->Protodeboronation NoReaction Mostly Starting Material MajorSideProduct->NoReaction Solve_Homo Improve Degassing Use Pd(0) Source Maintain Inert Atmosphere Homocoupling->Solve_Homo Solve_Dehalo Switch to Inorganic Base (K₃PO₄, K₂CO₃) Avoid Alcoholic Solvents Dehalogenation->Solve_Dehalo Solve_Proto Use Boronic Ester (Bpin) Use Milder Base Control Water Content Protodeboronation->Solve_Proto Solve_NoReaction Use Bulky, e⁻-rich Ligand (e.g., SPhos, XPhos) Screen Pre-catalysts Check Reagent Purity NoReaction->Solve_NoReaction

References

Technical Support Center: Optimizing Palladium Catalyst Loading for Methyl 4-amino-3-iodobenzoate Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the nuanced art of palladium-catalyzed cross-coupling reactions involving Methyl 4-amino-3-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency, reproducibility, and scalability of their synthetic routes. As a key building block in the synthesis of various pharmacologically active molecules, mastering the coupling reactions of this substrate is of paramount importance.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter. Our focus is on the critical parameter of palladium catalyst loading—a factor that profoundly impacts reaction yield, purity, cost, and the ease of downstream processing.[4][5]

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured in a question-and-answer format to directly tackle common problems observed during the palladium-catalyzed coupling of this compound.

Issue 1: Low or No Conversion of Starting Material

Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is showing minimal conversion, even with a standard catalyst loading of 2 mol%. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the Suzuki-Miyaura coupling of this substrate often points to issues with the catalytic cycle, specifically the oxidative addition or transmetalation steps. The electron-donating amino group and the electron-withdrawing methyl ester on the same ring present a unique electronic environment that can influence catalyst activity.[6]

Potential Causes & Step-by-Step Solutions:

  • Inefficient Catalyst Activation or Deactivation: The active Pd(0) species may not be forming efficiently or could be deactivating prematurely.

    • Solution:

      • Pre-catalyst Choice: Switch to a more robust pre-catalyst. While Pd(PPh₃)₄ can be effective, modern Buchwald-type pre-catalysts (e.g., G3 or G4 XPhos or SPhos palladacycles) are often more efficient at generating the active Pd(0) catalyst and are more resistant to deactivation.[1][7]

      • In-situ Catalyst Generation: If using a Pd(II) source like Pd(OAc)₂, ensure your ligand-to-metal ratio is optimal. For bulky biarylphosphine ligands, a 1:1 to 1.5:1 ligand-to-palladium ratio is a good starting point.[8]

      • Oxygen Exclusion: Rigorously degas your solvent and reaction mixture. Trace oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Suboptimal Base and Solvent System: The choice of base and solvent is critical for the transmetalation step.

    • Solution:

      • Base Screening: If using a mild base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[6] The increased basicity can facilitate the transmetalation of the boronic acid.

      • Solvent System: A mixture of an aprotic polar solvent and water (e.g., 1,4-dioxane/water or toluene/water) is often beneficial. Water can aid in dissolving the base and promoting the catalytic cycle.[9][10]

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Incrementally increase the reaction temperature in 10-15 °C intervals. For many Suzuki couplings involving aryl iodides, temperatures between 80-110 °C are effective.[11]

Issue 2: Significant Formation of 4-Amino-3-H-benzoate (Deiodination/Hydrodehalogenation)

Question: In my Heck coupling of this compound with an alkene, I am observing a significant amount of the deiodinated side product, Methyl 4-aminobenzoate. How can I suppress this side reaction?

Answer:

The formation of the hydrodehalogenated product is a common side reaction in palladium-catalyzed couplings, particularly with electron-rich substrates. It can arise from the reaction of an intermediate with trace water or other proton sources.

Potential Causes & Step-by-Step Solutions:

  • Interference from the Amino Group: The free amino group can interact with the catalyst and promote reductive dehalogenation.[12]

    • Solution:

      • N-Protection: Protecting the amino group as a carbamate (e.g., Boc) or an amide can significantly reduce its electronic influence and suppress dehalogenation.[12] This is a highly effective, albeit longer, strategy.

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands like XPhos or SPhos. These ligands can accelerate the desired reductive elimination step of the cross-coupling, outcompeting the dehalogenation pathway.[12]

  • Suboptimal Base Choice: Certain bases can exacerbate dehalogenation.

    • Solution: For Heck reactions, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are common. If dehalogenation is an issue, consider using a weaker base or a carbonate base if compatible with the reaction.

  • Presence of Protic Impurities: Trace water or other protic impurities in the solvent or reagents can be a proton source for dehalogenation.

    • Solution: Use anhydrous solvents and ensure all reagents are thoroughly dried before use.

Issue 3: Catalyst Poisoning and Inconsistent Results

Question: My Buchwald-Hartwig amination of this compound is giving inconsistent yields. One batch works well, while the next fails. What could be causing this irreproducibility?

Answer:

Inconsistent results often point to catalyst poisoning from trace impurities in the starting materials or solvents.[13]

Potential Causes & Step-by-Step Solutions:

  • Impure Reagents: The this compound or the amine coupling partner may contain impurities that inhibit the catalyst.

    • Solution:

      • Reagent Purification: Recrystallize or chromatograph the starting materials to ensure high purity.

      • Supplier Qualification: If sourcing commercially, consider qualifying the supplier to ensure consistent quality.

  • Solvent Quality: Trace impurities in the solvent can poison the palladium catalyst.

    • Solution: Use high-purity, anhydrous, and degassed solvents. Consider passing the solvent through a column of activated alumina to remove trace impurities.

  • Atmospheric Contamination: Inadequate inert atmosphere techniques can lead to catalyst deactivation.

    • Solution: Ensure a robust inert atmosphere (nitrogen or argon) is maintained throughout the reaction setup and execution. Use Schlenk line techniques for optimal results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting palladium catalyst loading for screening reactions with this compound?

A1: For initial screening, a catalyst loading of 1-2 mol% is a good starting point.[11] If the reaction is successful, you can then perform optimization studies to reduce the loading. For many industrial applications, catalyst loadings are often pushed to well below 0.1 mol%.[9][14]

Q2: How does the choice of ligand affect the optimal catalyst loading?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Highly efficient ligands, such as bulky biarylphosphines (e.g., SPhos, XPhos), can enable very low catalyst loadings (0.01-0.1 mol%) by promoting high turnover numbers and frequencies.[1] In contrast, less efficient ligands like triphenylphosphine (PPh₃) may require higher loadings (1-5 mol%) to achieve similar results.[2]

Q3: Is it more cost-effective to use a higher catalyst loading for a faster reaction or a lower loading with a longer reaction time?

A3: This is a critical process optimization question. While a higher catalyst loading may reduce reaction time and increase throughput, it also increases the cost of the catalyst and the burden of palladium removal from the final product.[5] Conversely, lower catalyst loadings are more economical in terms of catalyst cost and simplify purification, but may require longer reaction times, tying up reactor capacity.[15] A cost-benefit analysis should be performed based on the specific project needs, considering catalyst cost, solvent and energy consumption, and the value of reactor time.

Q4: What are the best analytical techniques to monitor the progress of my coupling reaction and optimize catalyst loading?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for monitoring reaction progress. They allow for the quantification of starting materials, products, and byproducts over time. By taking aliquots from the reaction at regular intervals, you can determine the reaction rate and endpoint, which is essential for optimizing catalyst loading. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction progress.[16]

Q5: I have successfully optimized my reaction and have a high-yielding process. How do I remove the residual palladium from my product to meet regulatory requirements for active pharmaceutical ingredients (APIs)?

A5: Removing residual palladium to parts-per-million (ppm) levels is a critical step in API synthesis.[17] Several methods can be employed:

  • Recrystallization: Often the simplest and most effective method for crystalline products.

  • Silica Gel Chromatography: Can be effective, but may not be sufficient on its own.

  • Activated Carbon Treatment: A common and effective method for scavenging palladium.

  • Metal Scavengers: A variety of commercially available scavengers with functional groups that chelate palladium (e.g., thiol- or amine-functionalized resins) can be very effective.[14] A screening of different scavengers may be necessary to find the most efficient one for your specific product and solvent system.[10]

Data Presentation

Table 1: Typical Catalyst Loading Ranges for Different Coupling Reactions

Coupling ReactionTypical Palladium SourceTypical LigandTypical Catalyst Loading (mol%)
Suzuki-MiyauraPd(OAc)₂, Pd(PPh₃)₄SPhos, XPhos, PPh₃0.5 - 5[4]
HeckPd(OAc)₂P(o-tol)₃, PPh₃0.5 - 5[4]
Buchwald-HartwigPd₂(dba)₃, Pd(OAc)₂BINAP, Xantphos, Josiphos1 - 5[1][4]
SonogashiraPdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, Xantphos1 - 5[4]

Experimental Protocols

Protocol 1: Screening Palladium Catalyst Loading for a Suzuki-Miyaura Coupling

  • Preparation: To a series of oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Stock Solutions: In a glovebox or under an inert atmosphere, prepare separate stock solutions of the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the reaction solvent (e.g., 1,4-dioxane/water, 4:1).

  • Catalyst Addition: Add varying amounts of the catalyst and ligand stock solutions to each reaction vial to achieve different catalyst loadings (e.g., 0.5, 1, 2, and 5 mol%).

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block (e.g., 90 °C). Stir vigorously.

  • Monitoring: At set time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by HPLC or GC to determine the conversion and yield.

  • Analysis: Plot the yield versus time for each catalyst loading to determine the optimal conditions that provide a high yield in a reasonable timeframe.

Visualizations

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-I PdII Ar-Pd(II)-I(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Ar'-B(OH)₂ PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 + Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Check_Reagents Verify Reagent Quality Start->Check_Reagents Switch_Precatalyst Switch to Buchwald Pre-catalyst Check_Catalyst->Switch_Precatalyst Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Screen_Bases Screen Stronger Bases Check_Conditions->Screen_Bases Purify_Reagents Purify/Re-source Reagents Check_Reagents->Purify_Reagents Success Improved Yield Switch_Precatalyst->Success Increase_Temp->Success Screen_Bases->Success Purify_Reagents->Success

References

Technical Support Center: Purification of Methyl 4-amino-3-iodobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Methyl 4-amino-3-iodobenzoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these valuable synthetic intermediates. The unique substitution pattern of these molecules presents specific hurdles that require a nuanced and informed approach to achieve high purity.

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Common Purification Issues

This section addresses the most pressing challenges observed during the purification of this compound derivatives, offering causative explanations and actionable solutions.

Issue 1: Persistent Colored Impurities in the Isolated Product

Q1: My final product of this compound is off-white, yellow, or even brown, despite purification. What is the likely cause, and how can I obtain a pure, white solid?

A1: The presence of color in your product often points to the formation of oxidized iodine species or other chromophoric byproducts. Aromatic amines are susceptible to air oxidation, which can be exacerbated by light and residual acidic or metallic impurities. The iodine substituent itself can also be a source of color if elemental iodine (I₂) is formed.

Root Cause Analysis & Mitigation Strategy:

  • Oxidation of the Amino Group: The free amino group is an electron-donating group that activates the aromatic ring, making it susceptible to oxidation.

    • Solution: Conduct the purification steps, particularly concentration and drying, under an inert atmosphere (e.g., nitrogen or argon) and with protection from light.[1] Using degassed solvents can also minimize oxidation.

  • Formation of Elemental Iodine: Residual oxidizing agents from the iodination step or air oxidation can lead to the formation of I₂, which is intensely colored.

    • Solution: During the reaction work-up, include a wash with a mild reducing agent solution, such as aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃), to quench any unreacted iodine monochloride or elemental iodine.[1][2] This is a critical step before proceeding to extraction and further purification.

  • Charcoal Treatment: For persistent color, a charcoal treatment can be effective.

    • Protocol: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-2% w/w) and heat for a short period. Perform a hot filtration to remove the charcoal, which adsorbs the colored impurities.[3] Be cautious, as excessive charcoal can lead to product loss.

Issue 2: Difficulty in Removing Starting Materials or Regioisomeric Impurities

Q2: TLC and NMR analysis of my purified this compound show the presence of the uniodinated starting material (Methyl 4-aminobenzoate) and/or the other regioisomer (Methyl 4-amino-2-iodobenzoate). How can I improve their separation?

A2: The separation of structurally similar compounds, such as regioisomers or the starting material from the product, is a common challenge. Their similar polarities can make both recrystallization and column chromatography difficult.

Troubleshooting Separation Techniques:

  • Optimizing Column Chromatography:

    • Stationary Phase: While silica gel is standard, for challenging separations involving iodo-compounds, alternative stationary phases like basic alumina can be beneficial, especially if the compound is sensitive to the acidic nature of silica.[4]

    • Solvent System: A systematic approach to solvent system selection is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. A shallow gradient elution can often resolve closely eluting spots. For compounds with amine groups, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can reduce tailing and improve separation on silica gel.

    • Sample Loading: Overloading the column is a frequent cause of poor separation.[5] Ensure the sample is dissolved in a minimal amount of solvent and loaded as a concentrated band.

  • Recrystallization Strategy:

    • Solvent Selection: The key to successful recrystallization is finding a solvent (or solvent pair) in which the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities have different solubility profiles.

    • Solvent Pair System: A common and effective technique is to use a solvent pair.[3] Dissolve the crude product in a "good" solvent (e.g., dichloromethane or ethyl acetate) at an elevated temperature, and then slowly add a "poor" solvent (e.g., hexane or heptane) until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals.

Issue 3: Low Recovery or Product Decomposition During Purification

Q3: I am experiencing significant product loss during column chromatography or recrystallization. What could be causing this, and how can I improve my yield?

A3: Product loss during purification can be attributed to several factors, including decomposition on the stationary phase, irreversible adsorption, or high solubility in the recrystallization solvent. Iodo-aromatic compounds can sometimes be sensitive.[4][6]

Strategies to Minimize Product Loss:

  • Decomposition on Silica Gel: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds, particularly those with amine functionalities.

    • Solution: Consider using deactivated or neutral silica gel. Alternatively, as mentioned, basic alumina can be a suitable stationary phase for amine-containing compounds.[4] A quick "plug" filtration through a pad of silica or alumina with a less polar solvent system can sometimes remove gross impurities without the risk of a long residence time on the column.

  • Irreversible Adsorption: The amino group can strongly interact with the silanol groups on the silica surface, leading to tailing and, in some cases, irreversible adsorption.

    • Solution: Adding a small amount of a competitive base like triethylamine to the eluent can mitigate this issue by occupying the active sites on the silica gel.

  • Recrystallization Losses: If the product is still significantly soluble in the mother liquor even after cooling, yields will be low.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath before filtration.[3] Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of the product.

II. Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials and common byproducts in the synthesis of this compound?

A1: The synthesis often starts from Methyl 4-aminobenzoate. A common iodination method involves using an electrophilic iodine source like iodine monochloride (ICl) or N-iodosuccinimide (NIS).[1][2]

  • Common Byproducts:

    • Di-iodinated product: Over-iodination can lead to the formation of Methyl 4-amino-3,5-diiodobenzoate.

    • Unreacted starting material: Incomplete reaction will leave Methyl 4-aminobenzoate.

    • Other regioisomers: While the amino group strongly directs ortho to itself, some formation of the 2-iodo isomer can occur.

    • Hydrolysis product: If the reaction or work-up conditions are harsh (e.g., strongly acidic or basic), the methyl ester can hydrolyze to 4-amino-3-iodobenzoic acid.

Q2: Which analytical techniques are most suitable for assessing the purity of this compound derivatives?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and guiding purification strategies.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying impurities. The integration of signals in ¹H NMR can provide a quantitative measure of purity against a known standard.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the product and any impurities, confirming their identity.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and separating closely related impurities. A purity of >95% is often required for subsequent synthetic steps.[7]

  • Melting Point: A sharp melting point range close to the literature value (e.g., 86-91 °C for this compound) is a good indicator of purity.

Q3: Are there any specific safety precautions I should take when handling this compound and its derivatives?

A3: Yes, standard laboratory safety practices should be strictly followed. According to GHS classifications, this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

  • Handling Iodine Reagents: Iodinating agents like ICl are corrosive and should be handled with extreme care.

III. Experimental Protocols & Visual Guides

Protocol 1: General Work-up Procedure for Iodination Reactions

This protocol is designed to quench the reaction and remove common inorganic impurities and colored byproducts before chromatographic purification or recrystallization.

  • Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Reducing Wash: Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The amount should be sufficient to discharge any brown color from elemental iodine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.[1]

  • Combine & Wash: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.[2]

Diagram: Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of this compound derivatives.

PurificationWorkflow Crude Crude Product (Post-Workup) TLC_Analysis TLC/LC-MS Analysis Crude->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Few spots, good separation Column Column Chromatography TLC_Analysis->Column Multiple/close spots Final_Analysis Final Purity Analysis (NMR, HPLC, MP) Recrystallization->Final_Analysis Column->Final_Analysis Pure_Product Pure Product (>95%) Re_Purify Re-evaluate & Re-purify Re_Purify->TLC_Analysis Final_Analysis->Pure_Product Purity OK Final_Analysis->Re_Purify Purity Not OK

Caption: Decision workflow for purification.

IV. Quantitative Data Summary

The following table summarizes key physical properties of this compound, which are critical for its identification and purification.

PropertyValueSource
Molecular Formula C₈H₈INO₂PubChem[8]
Molecular Weight 277.06 g/mol PubChem[8]
Melting Point 86-91 °C (lit.)Sigma-Aldrich
Appearance White to off-white solidChemicalBook[9]
CAS Number 19718-49-1PubChem[8]

V. References

  • Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride. Benchchem. Available from: --INVALID-LINK--

  • METHYL 3-AMINO-4-IODOBENZOATE | 412947-54-7. ChemicalBook. Available from: --INVALID-LINK--

  • CN103172480A - Method for preparing iodo aromatic hydrocarbon. Google Patents. Available from: --INVALID-LINK--

  • Video: Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. JoVE. Available from: --INVALID-LINK--

  • Application Notes and Protocols for the Iodination of Aromatic Compounds. Benchchem. Available from: --INVALID-LINK--

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Available from: --INVALID-LINK--

  • 412947-54-7|Methyl 3-amino-4-iodobenzoate|BLD Pharm. BLD Pharm. Available from: --INVALID-LINK--

  • LC Purification Troubleshooting Guide. Waters Corporation. Available from: --INVALID-LINK--

  • This compound | C8H8INO2 | CID 4104649. PubChem. Available from: --INVALID-LINK--

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. Available from: --INVALID-LINK--

  • This compound 95% (GC). Sigma-Aldrich. Available from: --INVALID-LINK--

  • Methyl 3-amino-4-iodobenzoate, 97%. Thermo Scientific Chemicals. Available from: --INVALID-LINK--

  • Methyl 3-amino-4-iodobenzoate. Sigma-Aldrich. Available from: --INVALID-LINK--

  • Technical Support Center: Recrystallization of 4-Amino-3-bromobenzoic Acid. Benchchem. Available from: --INVALID-LINK--

References

impact of base and solvent on the reactivity of Methyl 4-amino-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reactivity of Methyl 4-amino-3-iodobenzoate

A Guide for Researchers in Synthetic and Medicinal Chemistry

Welcome to the technical support center for this compound. As a key building block in pharmaceutical and materials science, its effective use in cross-coupling reactions is paramount. This guide, structured in a question-and-answer format, provides in-depth, field-proven insights into optimizing its reactivity, with a specific focus on the critical roles of base and solvent selection.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction with this compound is sluggish or failing. How does my choice of base impact the outcome?

A1: This is a common and critical issue. The base in a Suzuki-Miyaura coupling is not merely a spectator; it is a key activator in the catalytic cycle.[1] Its primary role is to activate the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate intermediate, which is essential for the transmetalation step with the palladium complex.[2] For a substrate like this compound, the choice of base is a delicate balance between promoting the desired reaction and preventing side reactions.

Causality Behind Base Selection:

  • Weak Bases (e.g., K₂CO₃, Na₂CO₃): These are often the first choice for substrates sensitive to harsh conditions.[3] The methyl ester group in your substrate is susceptible to hydrolysis; weaker carbonate bases minimize this risk. However, their lower basicity and often poor solubility can lead to slow reaction rates.

  • Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): These bases can significantly accelerate the reaction.[4] Potassium phosphate (K₃PO₄) is a moderately strong, non-hydroxide base that often provides a good balance of reactivity and functional group tolerance.[5] Cesium carbonate (Cs₂CO₃) is highly effective due to the high solubility of cesium salts and the ability of the cesium cation to promote the catalytic cycle, but it is more expensive.

  • Hydroxide Bases (e.g., NaOH, KOH): These should generally be avoided with your substrate due to the high risk of hydrolyzing the methyl ester to a carboxylate.

  • Organic Bases (e.g., Triethylamine - TEA): While common in other reactions like the Heck coupling, organic amines are typically not effective as the primary base in Suzuki reactions as they are often not strong enough to efficiently generate the required boronate species.[3]

Troubleshooting Steps:

  • Start with K₂CO₃ or K₃PO₄: If using K₂CO₃ leads to a sluggish reaction, switch to K₃PO₄ before considering more aggressive options.

  • Ensure Solubility: The base must be at least partially soluble. For inorganic bases, using a biphasic solvent system like Toluene/Water or Dioxane/Water is standard practice to facilitate interaction between the organic-soluble reactants and the water-soluble base.[4]

  • Check for Ester Hydrolysis: If you observe the formation of 4-amino-3-iodobenzoic acid, your base is too strong or the reaction temperature is too high. Switch to a milder base like K₂CO₃ or even powdered KF, which is known to activate boronic acids while leaving esters intact.[2]

Base Typical Conditions Advantages Potential Issues with this compound
K₂CO₃2-3 eq., Toluene/H₂O or Dioxane/H₂O, 80-100 °CMild, low cost, minimizes ester hydrolysis.Can be slow; solubility can be a limiting factor.
K₃PO₄2-3 eq., Toluene or Dioxane, +/- H₂O, 80-110 °CMore effective than carbonates, good for challenging couplings.[5]Higher risk of ester hydrolysis than K₂CO₃ at elevated temperatures.
Cs₂CO₃2 eq., Dioxane or THF, 80-100 °CHighly effective, often gives higher yields and faster reactions.[4]Expensive; can promote side reactions if not carefully controlled.
NaOtBu1.5-2.5 eq., Anhydrous THF or Toluene, RT-80 °CVery strong base, primarily for Buchwald-Hartwig aminations.[6]High risk of ester hydrolysis; can promote dehalogenation.
Q2: I am observing significant formation of Methyl 4-aminobenzoate (dehalogenated product). Is my solvent or base the culprit?

A2: Yes, both the solvent and base can contribute significantly to dehalogenation (in this case, deiodination). This side reaction is particularly prevalent with electron-rich aryl halides, and the free amino group on your substrate exacerbates the issue.[5]

The Mechanism of Dehalogenation: Dehalogenation often proceeds via the formation of a palladium hydride (Pd-H) species. This can occur when the palladium complex reacts with a source of hydride, such as trace water, an amine base, or an alcohol solvent. This Pd-H species can then undergo reductive elimination with your aryl group to yield the undesired dehalogenated product.[5]

How Solvent and Base Influence Dehalogenation:

  • Solvents: Protic solvents (e.g., alcohols like ethanol or isopropanol) can be a direct source of hydride and should be used with caution. While often used as co-solvents in Suzuki reactions, their concentration should be minimized if dehalogenation is observed. Aprotic polar solvents like Dioxane, THF, or Toluene are generally preferred.[5][7] DMF is also common but can sometimes be a hydride source at high temperatures.

  • Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species and increase the rate of dehalogenation.[5] For Suzuki couplings, switching from a stronger base (K₃PO₄) to a milder one (K₂CO₃) can sometimes reduce this side reaction.

Primary Troubleshooting Strategy: N-Protection The most robust solution to suppress dehalogenation is to temporarily protect the free amino group.[5] Converting the -NH₂ to a Boc-carbamate significantly reduces its electron-donating ability and its tendency to coordinate to the palladium center, which can facilitate the side reaction.

G

Q3: I want to perform a Heck reaction. How do the optimal base and solvent differ from a Suzuki coupling?

A3: The roles of the base and solvent in a Heck reaction are fundamentally different from those in a Suzuki coupling, necessitating a different set of conditions.

  • Role of the Base: In the Heck reaction, the base is required to neutralize the hydriodoinic acid (HI) that is generated during the catalytic cycle.[8] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. Unlike the Suzuki reaction, the base does not need to activate one of the coupling partners. Therefore, moderately strong organic bases like triethylamine (NEt₃) or inorganic bases like K₂CO₃ are very common.[9][10] For your substrate, an inorganic base may be preferable to avoid potential side reactions with the amine.

  • Role of the Solvent: The Heck reaction is typically run under homogeneous conditions. Highly polar aprotic solvents are preferred to dissolve the polar intermediates in the catalytic cycle.[11] DMF, NMP (N-Methyl-2-pyrrolidone), and acetonitrile are excellent choices.[11] Biphasic systems are not required as the base (if organic) is usually soluble.

Parameter Suzuki-Miyaura Coupling Heck Reaction Rationale for Difference
Primary Base Role Activate the boronic acid to a boronate.[2]Neutralize the generated acid (HX) to regenerate Pd(0).[8]Different mechanistic requirements for the base.
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃ (Inorganic)NEt₃ (Organic), K₂CO₃ (Inorganic)Heck reaction does not require a base strong enough to deprotonate a boronic acid.
Solvent System Often biphasic (e.g., Toluene/H₂O) to dissolve inorganic base.Homogeneous, polar aprotic (e.g., DMF, NMP).Heck reaction conditions are typically homogeneous.
Q4: Can I perform a Buchwald-Hartwig amination on this compound itself, or is it only a substrate for coupling with amines?

A4: this compound is an aryl iodide, making it an excellent electrophile for the Buchwald-Hartwig amination. You would couple it with a separate primary or secondary amine nucleophile.[12] The free amino group already on the ring will not react with the iodide on another molecule of the same type under standard Buchwald-Hartwig conditions.

However, the existing -NH₂ group presents a challenge. It is nucleophilic and acidic enough to interfere with the reaction. The optimal conditions for a Buchwald-Hartwig amination typically involve a very strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or LHMDS to deprotonate the coupling amine.[6] This strong base will also deprotonate the -NH₂ group on your substrate, which could lead to catalyst inhibition or other side reactions.

Recommendation: If you need to perform a Buchwald-Hartwig reaction on this substrate, it is highly advisable to protect the existing amino group first (e.g., as a Boc or Cbz group) to ensure a clean and efficient coupling.

G

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative starting point and may require optimization.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand. Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.[13]

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Protection of this compound with Boc Anhydride
  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as THF or Dichloromethane.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv.) and a base (e.g., triethylamine, 1.5 equiv., or DMAP, 0.1 equiv.).

  • Reaction: Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-16 hours).

  • Workup: Quench the reaction with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected product, which can often be used in the next step without further purification.[5]

References

Technical Support Center: Scale-Up Considerations for Reactions Involving Methyl 4-amino-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the scale-up of chemical reactions involving Methyl 4-amino-3-iodobenzoate. As a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs, understanding the nuances of its reactivity and handling at a larger scale is paramount for ensuring a safe, efficient, and reproducible process.[1][2]

I. Frequently Asked Questions (FAQs)

This section addresses common initial inquiries about this compound to provide a foundational understanding for process scale-up.

What are the key physical and chemical properties of this compound that are relevant for scale-up?

This compound is a beige to yellow crystalline solid with a melting point range of 86-91 °C.[3] Its molecular weight is 277.06 g/mol .[3][4] It is soluble in common organic solvents like dichloromethane, methanol, alcohols, ethers, and ketones but is insoluble in water.[5] This solubility profile is a critical consideration for solvent selection, reaction concentration, and product isolation/purification during scale-up.

PropertyValueSource
CAS Number 19718-49-1[3]
Molecular Formula C8H8INO2[3]
Molecular Weight 277.06 g/mol [3][4]
Appearance Beige to yellow crystalline powder[5]
Melting Point 86-91 °C[3]
Solubility Soluble in organic solvents (e.g., DCM, MeOH), insoluble in water[5]
What are the primary safety concerns when handling this compound on a larger scale?

According to the Globally Harmonized System (GHS), this compound is classified as an irritant.[4] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection (such as an N95 dust mask), is mandatory, especially when handling large quantities.[6] Operations should be conducted in a well-ventilated area to avoid inhalation of dust.[7]

How does the presence of both an amine and an iodo group affect its reactivity in scale-up?

The presence of both an electron-donating amino group and an electron-withdrawing iodo group on the aromatic ring influences the reactivity of this compound. The amino group activates the ring towards electrophilic substitution, while the iodo group is a good leaving group in various cross-coupling reactions.[8] This dual functionality makes it a versatile intermediate but also introduces the potential for side reactions if reaction conditions are not carefully controlled during scale-up. For instance, the amino group can be susceptible to oxidation or may react with certain reagents, requiring protection in some synthetic routes.

What are common reactions where this compound is used, and what are the initial scale-up thoughts?

This compound is a key intermediate in the synthesis of various complex molecules, particularly non-ionic X-ray contrast agents.[9] It is frequently used in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, where the carbon-iodine bond is reactive.[8][10] When scaling up these reactions, critical considerations include:

  • Catalyst loading and lifetime: The efficiency of palladium or copper catalysts can be affected by impurities and reaction conditions.

  • Reagent addition strategy: Controlled addition of reagents is often necessary to manage exotherms and minimize side reactions.

  • Product isolation: Crystallization is a common method for purification, and understanding the solubility and potential for polymorphism is crucial for consistent results at scale.

II. Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues that may be encountered during the scale-up of reactions involving this compound.

Issue 1: Poor Yield and/or Incomplete Conversion

Q: My reaction yield has significantly dropped after moving from a 1L to a 20L reactor. HPLC analysis shows a large amount of unreacted this compound. What could be the cause?

A: This is a common scale-up challenge that often points to issues with mixing and mass transfer .

  • Causality: In a larger reactor, achieving the same level of mixing intensity as in a small flask is difficult. This compound is a solid, and if it is not adequately suspended in the reaction mixture, its effective concentration at the reaction interface will be low, leading to incomplete conversion.[11] The reaction rate can become limited by the rate of mass transfer of the solid reactant into the liquid phase rather than the intrinsic reaction kinetics.[12]

  • Troubleshooting Steps:

    • Agitation Rate and Impeller Design:

      • Verify agitator speed: Ensure the tip speed of the impeller is sufficient to keep the solid suspended. Geometric similarity does not always guarantee equivalent mixing.

      • Impeller selection: For solid-liquid suspensions, a pitched-blade turbine or a hydrofoil impeller is generally more effective than a simple paddle or anchor stirrer.[13]

    • Solvent Volume and Concentration:

      • Increase solvent volume: While this may decrease throughput, it can improve the solubility of the starting material and facilitate better mixing.

      • Staged addition: Consider adding the this compound in portions to maintain a manageable slurry concentration.

    • Use of Process Analytical Technology (PAT):

      • In-situ monitoring: Employing techniques like Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy can provide real-time information on the concentration of reactants and products, allowing for adjustments to be made during the process.[14][15]

  • Workflow for Troubleshooting Poor Conversion:

    G start Low Yield/ Incomplete Conversion check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Verify Temperature Homogeneity start->check_temp check_reagents Assess Reagent Stability & Purity start->check_reagents solution_agitation Optimize Agitation/ Impeller Design check_mixing->solution_agitation solution_solvent Adjust Solvent Volume/ Addition Strategy check_mixing->solution_solvent solution_temp Improve Heat Transfer/ Temperature Control check_temp->solution_temp solution_reagents Re-qualify Reagents check_reagents->solution_reagents end_goal Improved Conversion & Yield solution_agitation->end_goal solution_solvent->end_goal solution_temp->end_goal solution_reagents->end_goal

    Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Increased Impurity Profile

Q: On scale-up, I'm observing a new, significant impurity that was not present in my lab-scale experiments. How can I identify and mitigate this?

A: The formation of new impurities at scale often relates to issues with heat transfer and localized "hot spots."

  • Causality: The surface-area-to-volume ratio decreases as the reactor size increases. This makes heat removal less efficient, potentially leading to localized areas of higher temperature within the reactor.[16] These "hot spots" can accelerate side reactions or cause the degradation of starting materials, intermediates, or products. The enthalpy of mixing can also contribute to unexpected temperature changes.[17]

  • Troubleshooting Steps:

    • Characterize the Impurity:

      • Isolate and identify the structure of the impurity using techniques like LC-MS and NMR. Understanding the structure will provide clues about its formation pathway. Common side reactions with anilines include oxidation and dimerization.

    • Review the Reaction Thermodynamics:

      • Reaction Calorimetry: Perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat of reaction and the rate of heat evolution.[14] This data is crucial for designing an adequate cooling system for the large-scale reactor.

    • Modify the Process:

      • Controlled Addition: Add highly reactive reagents subsurface and at a controlled rate to allow the cooling system to keep up with the heat generated.

      • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can slow down the rate of the side reaction relative to the desired reaction.

      • "Reverse" Addition: Consider adding the reaction mixture to the reactive reagent to maintain a low concentration of the heat-generating species.

  • Decision Tree for Impurity Mitigation:

    G start New Impurity Observed identify_impurity Identify Impurity Structure start->identify_impurity is_thermal Is it a Thermal Degradation Product? identify_impurity->is_thermal is_side_reaction Is it from a Side Reaction? identify_impurity->is_side_reaction improve_cooling Improve Heat Transfer/ Controlled Addition is_thermal->improve_cooling Yes lower_temp Lower Reaction Temperature is_thermal->lower_temp Yes optimize_stoichiometry Optimize Stoichiometry/ Reagent Addition Order is_side_reaction->optimize_stoichiometry Yes end_goal Reduced Impurity Profile improve_cooling->end_goal lower_temp->end_goal optimize_stoichiometry->end_goal

    Caption: Decision-making for impurity reduction.

Issue 3: Difficulty with Product Isolation and Purification

Q: My product, derived from this compound, crystallizes well in the lab, but on a larger scale, I'm getting an oily precipitate or a very fine powder that is difficult to filter. What's happening?

A: This is a classic crystallization and solid-state chemistry problem that is magnified during scale-up.

  • Causality: The cooling rate, level of supersaturation, and agitation during crystallization can be very different in a large, jacketed reactor compared to a lab flask with a cooling bath. Rapid cooling and high supersaturation can lead to nucleation overwhelming crystal growth, resulting in fine particles or even "oiling out." The presence of impurities can also inhibit crystal growth or lead to the formation of different polymorphs with different physical properties.

  • Troubleshooting Steps:

    • Controlled Cooling Profile:

      • Implement a slow, controlled cooling ramp rather than crash cooling. This allows for controlled crystal growth.

      • Consider a period of holding the slurry at a temperature just below the saturation point to allow for Ostwald ripening, which can lead to a larger average particle size.

    • Seeding Strategy:

      • Develop a robust seeding protocol. Adding a small amount of crystalline material at the point of supersaturation can direct the crystallization process and lead to a more uniform particle size distribution.

    • Solvent System and Anti-Solvent Addition:

      • Re-evaluate the solvent system. A slightly more solubilizing solvent might prevent oiling out.

      • If using an anti-solvent, control the addition rate carefully to manage the rate of supersaturation.

    • Characterize the Solid Form:

      • Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if you are isolating a different polymorph at scale.

III. Experimental Protocols

Protocol: Iodination of Methyl 4-aminobenzoate

This protocol provides a general procedure for the iodination of Methyl 4-aminobenzoate to produce this compound, a common synthetic route.[3]

Materials:

  • Methyl 4-aminobenzoate

  • Benzyltrimethylammonium dichloroiodate

  • Calcium carbonate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Charge a reactor with Methyl 4-aminobenzoate (1.0 eq), calcium carbonate (1.5 eq), dichloromethane, and methanol.

  • Stir the resulting slurry at room temperature.

  • Add benzyltrimethylammonium dichloroiodate (1.7 eq) portion-wise over 1-2 hours, monitoring the internal temperature.

  • Heat the reaction mixture to reflux and stir overnight.

  • Monitor the reaction for completion by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bisulfite to quench any remaining iodine.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Scale-up Considerations for this Protocol:

  • Heat Management: The addition of the iodinating agent can be exothermic. Portion-wise addition is crucial at scale to control the temperature.

  • Solid Handling: Calcium carbonate is a solid base. Ensure adequate agitation to keep it suspended.

  • Quenching: The quench with sodium bisulfite can be gas-evolving. Ensure the reactor has adequate venting.

IV. Conclusion

Scaling up reactions involving this compound requires a multi-faceted approach that considers not only the chemical reactivity but also the physical processes of mixing, heat transfer, and crystallization. A thorough understanding of the underlying principles and a systematic approach to troubleshooting are essential for a successful and safe transition from the laboratory to the plant. By anticipating these challenges and employing a data-driven approach, researchers can develop robust and scalable processes for the synthesis of valuable molecules.

V. References

  • ChemicalBook. (n.d.). METHYL 3-AMINO-4-IODOBENZOATE | 412947-54-7. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 95 GC 19718-49-1. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Methyl 3-amino-4-iodobenzoate | 412947-54-7. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Iodobenzoate. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (2023). Methyl 4-amino-3-bromobenzoate Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound CAS#: 19718-49-1. Retrieved from --INVALID-LINK--

  • MDPI. (2021). Revisiting the Role of Mass and Heat Transfer in Gas–Solid Catalytic Reactions. Retrieved from --INVALID-LINK--

  • ACS Publications. (2024). Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Mixing and Chemical Reactions. Retrieved from --INVALID-LINK--

  • ACS Publications. (2021). Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Simultaneous reaction- and analytical model building using dynamic flow experiments to accelerate process development. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Methyl 3-amino-4-iodobenzoate, 97%. Retrieved from --INVALID-LINK--

  • Becht. (2023). Mixing With Reaction: Practical Considerations. Retrieved from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up. Retrieved from --INVALID-LINK--

  • YouTube. (2020). Chapter 12: Heat Effects of Mixing. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Methyl 4-amino-3-methylbenzoate. Retrieved from --INVALID-LINK--

  • Bernard Lab. (2023). Explores the Mixing Process in the Chemical Industry. Retrieved from --INVALID-LINK--

  • Aragen Life Sciences. (n.d.). Drug Substance Manufacturing Process Optimization & Scale-Up. Retrieved from --INVALID-LINK--

  • ChemBK. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

Technical Support Center: Managing Impurities in the Synthesis of Methyl 4-amino-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-3-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important chemical intermediate. This compound is a key building block in the synthesis of various pharmaceuticals, including non-ionic X-ray contrast agents[1]. Achieving high purity is paramount for downstream applications, and this guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you manage and control impurities effectively.

I. Understanding the Synthesis and Potential Impurities

The most common synthetic route to this compound involves the direct iodination of Methyl 4-aminobenzoate. This electrophilic aromatic substitution is typically achieved using an iodinating agent in the presence of a suitable solvent and sometimes a catalyst or a base to neutralize the generated acid.

A general synthetic scheme involves reacting Methyl 4-aminobenzoate with an iodinating agent such as N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl). For instance, a described method involves dissolving Methyl 4-aminobenzoate with benzyltrimethylammonium dichloroiodate and calcium carbonate in a dichloromethane and methanol solvent mixture[2].

The primary challenge in this synthesis is controlling the regioselectivity of the iodination and preventing the formation of side products. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Since the para position is already occupied by the methyl ester group, the iodine is directed to the ortho position (position 3). However, various factors can lead to the formation of impurities.

Common Impurities and Their Origins:
ImpurityChemical NameOrigin
Starting Material Methyl 4-aminobenzoateIncomplete reaction.
Di-iodinated Product Methyl 4-amino-3,5-diiodobenzoateOver-iodination of the starting material or product. This is more likely with highly reactive iodinating agents or prolonged reaction times.
Isomeric Impurity Methyl 4-amino-2-iodobenzoateAlthough less favored due to steric hindrance, some substitution at the 2-position can occur.
Oxidation Products Various colored impuritiesOxidation of the aromatic amine functionality, which is sensitive to oxidizing conditions.
Hydrolysis Product 4-amino-3-iodobenzoic acidHydrolysis of the methyl ester group, which can be catalyzed by acidic or basic conditions, especially during workup or purification.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis and purification of this compound.

Synthesis & Reaction Monitoring

Q1: My reaction is sluggish or incomplete, and I have a significant amount of unreacted Methyl 4-aminobenzoate. What could be the cause?

A1: Several factors can lead to an incomplete reaction:

  • Insufficient Iodinating Agent: Ensure you are using the correct stoichiometry of the iodinating agent. For agents like NIS, a slight excess (1.1-1.2 equivalents) is often used to drive the reaction to completion.

  • Inadequate Activation: Some iodination reactions require a catalyst or an activator. For example, when using N-Iodosuccinimide, a catalytic amount of an acid like trifluoroacetic acid can enhance the reaction rate[3].

  • Low Reaction Temperature: While milder conditions are generally preferred to minimize side reactions, the reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.

  • Poor Solvent Choice: The solvent should be able to dissolve the starting material and the reagents to a reasonable extent. A mixture of dichloromethane and methanol is a common choice[2].

Q2: I am observing the formation of a significant amount of a di-iodinated byproduct. How can I prevent this?

A2: The formation of Methyl 4-amino-3,5-diiodobenzoate is a common issue. Here’s how to mitigate it:

  • Control Stoichiometry: Avoid using a large excess of the iodinating agent. Use a stoichiometric amount or a very slight excess.

  • Slow Addition of Reagents: Add the iodinating agent portion-wise or as a solution dropwise to the reaction mixture. This helps to maintain a low concentration of the electrophile and favors mono-substitution.

  • Temperature Control: Run the reaction at a lower temperature. Electrophilic aromatic substitutions are sensitive to temperature, and lower temperatures generally increase selectivity.

  • Choice of Iodinating Agent: Some iodinating agents are more reactive than others. If you are using a highly reactive agent, consider switching to a milder one, such as N-Iodosuccinimide[3][4].

Work-up & Isolation

Q3: During the aqueous work-up, I am getting a persistent emulsion. What should I do?

A3: Emulsions can be frustrating but are often manageable:

  • Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and helps to break the emulsion.

  • Filtration: Sometimes, fine particulate matter can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® or glass wool can help.

  • Patience and Gentle Agitation: Allow the mixture to stand for an extended period. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Q4: My crude product is highly colored (pink, brown, or purple). What is the cause, and how can I decolorize it?

A4: The coloration is likely due to the oxidation of the aromatic amine.

  • Minimize Exposure to Air and Light: Aromatic amines can be sensitive to oxidation. It is good practice to work under an inert atmosphere (like nitrogen or argon) if possible and protect the reaction from light.

  • Aqueous Wash with a Reducing Agent: During the work-up, washing the organic layer with a dilute solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) can help to remove colored iodine-based impurities and some oxidation byproducts.

  • Activated Carbon Treatment: If the color persists in the crude product, you can treat a solution of the product with a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Be cautious, as it can also adsorb some of your desired product. You will need to perform a hot filtration to remove the charcoal.

Purification

Q5: I am having difficulty purifying my this compound by recrystallization. What is a good solvent system?

A5: Recrystallization is a powerful technique for purifying solid compounds. Finding the right solvent or solvent system is key.

  • Single Solvent Recrystallization: Ethanol or methanol can be good starting points. The ideal solvent will dissolve the compound when hot but not when cold.

  • Solvent Pair Recrystallization: A common and effective method is to use a solvent pair. This involves dissolving the crude product in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should yield crystals. A mixture of dichloromethane and methanol has been reported for analogous compounds[5]. Another potential system could be ethyl acetate and hexane.

Experimental Protocol: Recrystallization using a Dichloromethane/Methanol Solvent System

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot dichloromethane.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: To the hot, clear solution, add methanol dropwise until you observe persistent turbidity.

  • Redissolve: Gently heat the mixture until the solution becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold methanol, and dry them under vacuum.

Q6: Recrystallization is not removing all the impurities. What other purification techniques can I use?

A6: If recrystallization is insufficient, column chromatography is the next logical step.

  • Column Chromatography: Silica gel column chromatography is a very effective method for separating compounds with different polarities. The choice of eluent is crucial. A good starting point for the eluent system would be a mixture of hexane and ethyl acetate. You can determine the optimal ratio by running TLC plates with different solvent mixtures. The desired product, being moderately polar, should separate well from the non-polar di-iodinated byproduct and the more polar starting material and hydrolysis product.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry of silica in your chosen eluent (e.g., 80:20 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.

  • Elution: Elute the column with your chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

III. Visualization of Key Processes

Synthetic Pathway and Impurity Formation

G cluster_0 Synthesis cluster_1 Potential Impurities Start Methyl 4-aminobenzoate Product This compound Start->Product Iodinating Agent (e.g., NIS) Isomer Isomeric Impurity Start->Isomer Non-regioselective iodination Oxidation Oxidation Products Start->Oxidation Oxidizing conditions DiIodo Di-iodinated Product Product->DiIodo Over-iodination Hydrolysis Hydrolysis Product Product->Hydrolysis Acid/Base during workup

Caption: Synthetic pathway and common impurity formation.

General Purification Workflow

G Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Recrystallization->Chromatography Impure Analysis Purity Analysis (NMR, GC-MS) Recrystallization->Analysis Sufficiently Pure Chromatography->Analysis Pure Pure this compound Analysis->Pure Meets Specification

Caption: A general workflow for purification and analysis.

IV. References

  • ChemicalBook. (n.d.). This compound CAS#: 19718-49-1. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (n.d.). N-Iodosuccinimide – Knowledge and References. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 4-Amino-3-bromobenzoic Acid. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 4-amino-3-iodobenzoate and Methyl 4-amino-3-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the choice of a starting material can dictate the efficiency, cost, and ultimate success of a synthetic route. Halogenated aromatic compounds are quintessential building blocks, prized for their versatility in forming new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth, objective comparison of two closely related yet distinct reagents: Methyl 4-amino-3-iodobenzoate and Methyl 4-amino-3-bromobenzoate. By examining the fundamental principles of their reactivity and providing supporting experimental frameworks, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make strategic decisions in their synthetic endeavors.

Physicochemical Properties: A Foundational Overview

Before delving into reactivity, a comparison of the fundamental physicochemical properties of these two reagents is essential. These characteristics influence factors such as solubility, dosage calculations, and reaction monitoring.

PropertyThis compoundMethyl 4-amino-3-bromobenzoate
Molecular Formula C₈H₈INO₂[1][2]C₈H₈BrNO₂
Molecular Weight 277.06 g/mol [1][2]230.06 g/mol
CAS Number 19718-49-1[1][2][3]106896-49-5
Appearance White to off-white solidSolid
Melting Point 86-91 °C[3]105-109 °C

The Decisive Factor: Carbon-Halogen Bond Reactivity

The primary determinant of the differential reactivity between these two molecules is the nature of the carbon-halogen (C-X) bond. In a vast number of synthetically important reactions, particularly palladium-catalyzed cross-couplings, the cleavage of this bond via oxidative addition to a low-valent metal center is the rate-determining step.[4]

The strength of the C-X bond is quantified by its Bond Dissociation Energy (BDE), which is the energy required for homolytic cleavage. The established trend for aryl halides is a decrease in bond strength as one moves down the halogen group.[5]

Table of Bond Dissociation Energies (Aryl C-X)

BondApproximate BDE (kJ/mol)Relative Reactivity Trend
Ar-F~544Lowest
Ar-Cl~406
Ar-Br~347
Ar-I ~285 Highest

Source: Adapted from general BDE trends.[5][6][7]

The significantly lower BDE of the Carbon-Iodine bond compared to the Carbon-Bromine bond is the cornerstone of their reactivity difference.[5] This is attributed to the larger atomic radius of iodine, which results in poorer orbital overlap with carbon, creating a longer, weaker, and more polarizable bond. Consequently, this compound will almost invariably be the more reactive substrate in reactions involving C-X bond scission.

Performance in Key Palladium-Catalyzed Cross-Coupling Reactions

The true utility of these building blocks is realized in their application in cross-coupling chemistry. The higher reactivity of the iodo-analog translates into tangible experimental advantages.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges C-C bonds between an organohalide and an organoboron compound, is a pillar of modern synthesis.[4][8] The catalytic cycle's first and often slowest step is the oxidative addition of the aryl halide to the Pd(0) catalyst.

Due to the weaker C-I bond, this compound undergoes oxidative addition more readily than its bromo-counterpart. This leads to:

  • Faster reaction rates.

  • The ability to use milder reaction conditions (e.g., lower temperatures).

  • Often requiring lower catalyst loadings .

  • Greater success with less reactive boronic acids.

Suzuki_Cycle cluster_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (I or Br) pdiil Ar-Pd(II)-X (L)₂ oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation R'-B(OR)₂ Base pdiir Ar-Pd(II)-R' (L)₂ transmetalation->pdiir pdiir->pd0 pdiir->pd0 reductive_elimination Reductive Elimination pdiir->reductive_elimination product Ar-R' reductive_elimination->product center caption Suzuki-Miyaura catalytic cycle. The oxidative addition step is significantly faster for Ar-I.

Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the preeminent method.[9][10] Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the aryl halide. The reactivity trend remains consistent: I > Br .

The use of this compound can be particularly advantageous when coupling sterically hindered amines or less nucleophilic amines, as the faster oxidative addition can compensate for a slower subsequent step. For the bromo-analog, more forcing conditions or more sophisticated (and expensive) catalyst systems with bulky, electron-rich phosphine ligands may be necessary to achieve comparable results.[11]

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[12][13] The reactivity order for the aryl halide in this transformation is also I > Br > Cl, directly correlating with the ease of oxidative addition.[14] When using this compound, reactions often proceed to completion more quickly and with fewer side products, such as dehalogenation, compared to the bromo-derivative.

Practical Guide: Reagent Selection and Experimental Protocols

The choice between the iodo- and bromo-reagent is a strategic decision based on the specific goals of the synthesis.

Reagent_Choice start Project Goal? reactivity Need High Reactivity? Mild Conditions? Sensitive Substrates? start->reactivity cost Is Cost a Major Factor? Large-Scale Synthesis? start->cost iodo Choose: This compound reactivity->iodo Yes bromo Choose: Methyl 4-amino-3-bromobenzoate reactivity->bromo No cost->iodo No cost->bromo Yes

Decision workflow for reagent selection.
When to Choose this compound

  • Proof-of-Concept & Route Scouting: Its high reactivity ensures a greater chance of success when exploring new couplings.

  • Complex Molecule Synthesis: When working with sensitive functional groups that cannot tolerate harsh conditions (high temperatures, strong bases).

  • Maximizing Yield: When the final product is highly valuable and maximizing yield is paramount.

When to Choose Methyl 4-amino-3-bromobenzoate
  • Large-Scale & Process Chemistry: Aryl bromides are typically less expensive and more readily available in bulk than their iodo-counterparts.

  • Orthogonal Reactivity: In molecules containing multiple different halogens, the C-Br bond can be left intact while selectively reacting a C-I bond, allowing for sequential couplings.

  • Robust Substrates: When the coupling partners are stable and can tolerate slightly more forcing reaction conditions.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

This section provides a representative protocol for the Suzuki-Miyaura coupling of both substrates with phenylboronic acid. The key differences in typical reaction conditions are highlighted.

Objective: Synthesize Methyl 4-amino-3-phenylbenzoate.

Protocol for this compound (Higher Reactivity)
  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 eq., e.g., 277 mg, 1.0 mmol), phenylboronic acid (1.2 eq., 146 mg, 1.2 mmol), and potassium carbonate (K₂CO₃) (2.5 eq., 345 mg, 2.5 mmol).

    • Seal the flask with a rubber septum. Evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial to remove oxygen which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition:

    • Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1, 5 mL).

    • Purge the resulting slurry with Argon for 10-15 minutes.

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%, 23 mg, 0.02 mmol).

  • Reaction Execution:

    • Place the flask in a pre-heated oil bath at 80-85 °C .

    • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Expected Reaction Time: 2-6 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol for Methyl 4-amino-3-bromobenzoate (Lower Reactivity)

Steps 1 and 4 are identical to the protocol above, substituting the brominated starting material (1.0 eq., e.g., 230 mg, 1.0 mmol).

  • Solvent and Catalyst Addition:

    • Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1, 5 mL).

    • Purge the resulting slurry with Argon for 10-15 minutes.

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol% , 35-58 mg, 0.03-0.05 mmol). A slightly higher catalyst loading is often beneficial.

  • Reaction Execution:

    • Place the flask in a pre-heated oil bath at 95-100 °C . A higher temperature is typically required to drive the reaction to completion.

    • Stir the reaction mixture vigorously and monitor by TLC or LC-MS.

    • Expected Reaction Time: 8-24 hours.

Conclusion

The choice between this compound and Methyl 4-amino-3-bromobenzoate is a classic example of the synthesis strategy trade-off between reactivity and cost. The iodo-compound offers superior reactivity, enabling milder conditions and faster transformations, making it ideal for delicate substrates and early-stage research. Conversely, the bromo-compound provides a more economical option for large-scale syntheses where reaction conditions can be optimized and pushed to achieve the desired outcome. A thorough understanding of the underlying principles of C-X bond activation allows the discerning chemist to select the optimal tool for the task at hand, paving the way for more efficient and effective molecular construction.

References

A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of Methyl 4-amino-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing carbon-carbon bonds, particularly for synthesizing the biaryl scaffolds prevalent in pharmaceuticals.[1][2][3] The reaction's value lies in its mild conditions, broad functional group tolerance, and the stability and low toxicity of its organoboron reagents.[4]

This guide provides an in-depth comparison of palladium catalyst systems for the Suzuki coupling of a specific, and functionally rich substrate: Methyl 4-amino-3-iodobenzoate. This molecule presents a unique set of challenges and considerations for catalyst selection due to the electronic influence and potential coordinating effects of the amino and ester groups, alongside the steric environment of the iodo leaving group.[5][6][7] Understanding these nuances is critical for achieving optimal reaction efficiency, yield, and purity.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

At the heart of this powerful transformation is a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8] The generally accepted mechanism proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex.[1][9][10] This is often the rate-determining step of the cycle.[1] The high reactivity of the C-I bond generally facilitates this step compared to C-Br or C-Cl bonds.[11][12]

  • Transmetalation: In this step, the organic group from the boronic acid (or its ester) is transferred to the palladium(II) center. This process is critically dependent on the presence of a base, which activates the organoboron compound, making it more nucleophilic and facilitating the ligand exchange on the palladium complex.[9][13][14][15]

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple to form the new carbon-carbon bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][9][10]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-I oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product_out Ar-Ar' reductive_elimination->product_out Product sub_start Ar-I sub_start->oxidative_addition This compound boronic_start Ar'-B(OH)₂ + Base boronic_start->transmetalation Boronate complex

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

A Comparative Analysis of Palladium Catalyst Systems

The "catalyst" is more than just the palladium atom; it is a complex formed with ligands that modulate its stability, solubility, and reactivity. The choice of ligand is paramount for success, especially with a substrate like this compound.

Class 1: Traditional Phosphine Ligand-Based Catalysts

These are the workhorses of Suzuki coupling, valued for their versatility and commercial availability.

  • Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: This is a classic, pre-formed Pd(0) catalyst, meaning it can enter the catalytic cycle directly without an initial reduction step.[16][17] It is highly effective for a wide range of couplings. However, its phosphine ligands can be sterically demanding, and the catalyst is sensitive to air and moisture, requiring careful handling under an inert atmosphere.[18] For sterically hindered substrates, it might require higher temperatures or catalyst loadings.[19]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂: This is a Pd(II) precatalyst, meaning it must be reduced in situ to the active Pd(0) species. A key advantage is its significantly greater air stability compared to Pd(PPh₃)₄, making it more user-friendly.[18] The dppf ligand is a bidentate "chelating" phosphine, which forms a very stable complex with palladium. This stability often translates to higher catalyst efficiency and robustness, preventing the formation of palladium black (inactive palladium nanoparticles).[8]

Class 2: Advanced N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts

Over the past two decades, N-Heterocyclic Carbenes (NHCs) have emerged as a superior class of ligands for palladium-catalyzed cross-couplings.

  • General Characteristics: NHCs are powerful sigma-donating ligands that form exceptionally strong bonds with the palladium center.[20] This robust Pd-NHC bond leads to catalysts that are often more thermally stable and resistant to decomposition than their phosphine counterparts.[20]

  • Performance Advantages: The strong electron-donating nature of NHC ligands generally accelerates the rate-limiting oxidative addition step.[8] This often results in remarkably high catalytic activity, allowing for reactions to proceed at lower temperatures, with significantly lower catalyst loadings (low ppm levels have been reported), and in shorter reaction times.[21][22] They have proven particularly effective for activating less reactive coupling partners like aryl chlorides.[13] While our substrate is a highly reactive aryl iodide, the high efficiency of NHC catalysts can still be advantageous for process optimization and minimizing residual palladium in the final product.

Catalyst SystemPalladium StateLigand TypeAir StabilityKey AdvantagesPotential Considerations
Pd(PPh₃)₄ Pd(0)Monodentate PhosphineLowReady to use (no pre-activation), widely available.Air-sensitive, may require higher loadings for challenging substrates.
Pd(dppf)Cl₂ Pd(II) PrecatalystBidentate PhosphineHighAir-stable, robust, generally high-yielding.Requires in-situ reduction to Pd(0).
Pd-NHC Complexes Pd(0) or Pd(II)N-Heterocyclic CarbeneHighExceptionally high activity, stable, allows low catalyst loading.Higher initial cost compared to some traditional catalysts.

Experimental Design and Protocols

The success of the Suzuki coupling is highly dependent on a synergistic interplay between the catalyst, base, and solvent system.

Experimental_Workflow Figure 2: General Experimental Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Solids: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) - Catalyst B 2. Evacuate & Backfill with Argon/Nitrogen (3x) A->B C 3. Add Degassed Solvents (e.g., Dioxane/Water) B->C D 4. Heat and Stir (e.g., 80-100 °C) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Cool, Quench, & Extract with Organic Solvent E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H

Caption: Figure 2: General Experimental Workflow

Representative Protocol: Suzuki Coupling with Pd(dppf)Cl₂

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (1-3 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 or 5:1 mixture, degassed)

  • Standard inert atmosphere glassware and techniques

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial, add this compound, the arylboronic acid, the base, and the Pd(dppf)Cl₂ catalyst.

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add the degassed solvent mixture via syringe. Common solvents for Suzuki coupling include dioxane, THF, and toluene, often with water as a co-solvent to dissolve the inorganic base.[8][9][14]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[4]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[4]

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired 4-amino-3-arylbenzoic acid methyl ester.

Comparative Performance Data and Discussion

The following table presents illustrative data for the coupling of this compound with Phenylboronic Acid, reflecting typical outcomes for each catalyst class under optimized conditions.

CatalystCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ 51001688
Pd(dppf)Cl₂ 2901295
[Pd(IPr)(OAc)₂]₂ 0.5804>98

Discussion of Results:

  • Pd(PPh₃)₄ provides a respectable yield, demonstrating its utility. However, it requires a relatively high catalyst loading and extended heating to drive the reaction to completion, which is characteristic of this first-generation catalyst.

  • Pd(dppf)Cl₂ shows improved performance. The chelation effect of the dppf ligand imparts greater stability to the catalytic species, resulting in higher efficiency. This allows for a lower catalyst loading, slightly reduced temperature, and a shorter reaction time to achieve an excellent yield. This catalyst often represents the optimal balance of cost, ease of use, and performance for many applications.

  • The NHC-Pd Catalyst ([Pd(IPr)(OAc)₂]₂) demonstrates superior activity. The strong electron-donating character of the IPr ligand significantly accelerates the catalytic turnover. This is reflected in the dramatically lower catalyst loading, milder reaction temperature, and much shorter reaction time required to obtain a near-quantitative yield. For large-scale synthesis or when minimizing reaction time and palladium contamination are critical, NHC-based systems are the clear choice.

Catalyst Selection Guide: A Decision-Making Workflow

Choosing the right catalyst involves balancing performance requirements with practical considerations like cost and handling.

Catalyst_Selection Figure 3: Catalyst Selection Workflow start Start: Suzuki Coupling of This compound q1 Primary Goal? start->q1 opt_speed Maximize Speed & Minimize Catalyst Load q1->opt_speed Process Efficiency opt_robust Robustness & Reliability (Standard Lab Use) q1->opt_robust General Synthesis opt_cost Use of Readily Available Classic Catalyst q1->opt_cost Initial Screening cat_nhc Recommendation: Pd-NHC Catalyst (e.g., [Pd(IPr)(OAc)₂]₂) opt_speed->cat_nhc cat_dppf Recommendation: Pd(dppf)Cl₂ opt_robust->cat_dppf cat_tetrakis Recommendation: Pd(PPh₃)₄ opt_cost->cat_tetrakis

Caption: Figure 3: Catalyst Selection Workflow

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of this compound, all three classes of palladium catalysts can be effective. However, a clear performance hierarchy exists.

  • For routine laboratory synthesis and initial exploratory work, Pd(dppf)Cl₂ offers an excellent combination of high performance, operational simplicity, and robustness. Its air stability is a significant practical advantage over Pd(PPh₃)₄.

  • For process development, large-scale synthesis, or when maximizing efficiency is paramount, an N-Heterocyclic Carbene (NHC)-ligated palladium catalyst is the superior choice. The ability to achieve near-quantitative yields with very low catalyst loadings, shorter reaction times, and milder conditions provides significant economic and environmental benefits.

While the aryl iodide in this compound is inherently reactive, the selection of a modern, well-defined catalyst system like those based on dppf or NHC ligands provides the control and efficiency required by today's drug development professionals to construct complex molecular architectures reliably and effectively.

References

A Strategic Guide to Alternatives for Methyl 4-amino-3-iodobenzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of medicinal chemistry, the choice of a single building block can dictate the success of a synthetic campaign and, ultimately, the viability of a drug candidate. Methyl 4-amino-3-iodobenzoate has long been a trusted workhorse, a versatile scaffold offering strategically placed functional groups for elaboration into complex molecular architectures, particularly in areas like kinase inhibitor synthesis.[1][2] The ortho-iodoaniline moiety is primed for a host of palladium-catalyzed cross-coupling reactions, while the methyl ester provides a readily modifiable handle.

However, reliance on a single reagent is a strategic liability. Challenges such as cost, scalability, nuanced reactivity for sequential couplings, or the need to explore different chemical space demand a broader toolkit. This guide provides an in-depth, objective comparison of the primary alternatives to this compound, moving beyond a simple catalog to offer field-proven insights and supporting experimental frameworks. We will dissect the causal relationships behind reagent choice, empowering researchers to make informed, strategic decisions that align with their specific synthetic goals.

The Benchmark: Profiling this compound (M4A3I)

To understand the alternatives, we must first appreciate the standard. M4A3I's value lies in the high reactivity of its carbon-iodine bond. In palladium-catalyzed cross-couplings, the rate-determining oxidative addition step is facilitated by the relatively weak C-I bond, allowing for reactions under mild conditions with a broad range of catalysts.

Core Reactivity Profile:

  • Suzuki-Miyaura Coupling: Excellent substrate, typically requiring standard Pd(0) catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) with moderate temperatures (80-100 °C).

  • Buchwald-Hartwig Amination: Highly efficient for C-N bond formation, coupling with a wide array of amines.[3][4]

  • Sonogashira Coupling: Readily undergoes coupling with terminal alkynes, often with the aid of a copper(I) co-catalyst.[5]

Primary Limitation: The high reactivity that makes it attractive can also be a drawback. In molecules with multiple leaving groups, its preferential reaction can preclude certain synthetic strategies. Furthermore, iodine's high atomic weight and cost can be detrimental for large-scale syntheses where atom economy and budget are critical drivers.

Comparative Analysis of Key Alternatives

The choice of an alternative is a trade-off between reactivity, cost, and strategic advantage. We will explore four classes of alternatives, each offering a unique profile.

The Halogen Exchange Strategy: Bromo- and Chloro-Analogs

The most direct alternatives involve swapping the iodine for a different halogen. This choice fundamentally alters the reactivity based on the carbon-halogen bond dissociation energy, which follows the order C-I < C-Br < C-Cl .[6]

This is the most common and logical alternative. Aryl bromides are less reactive than iodides but still represent a sweet spot of reactivity and stability.[7]

  • Performance & Reactivity: The stronger C-Br bond typically requires slightly more forcing conditions—higher temperatures, longer reaction times, or more activated catalyst systems (e.g., using bulky, electron-rich phosphine ligands like XPhos or SPhos) to achieve yields comparable to the iodo-analog.[4] However, this moderately lower reactivity can be a distinct advantage, enabling selective coupling at an iodo-center elsewhere in a molecule while preserving the bromo-position for a subsequent transformation.

  • Strategic Advantage: M4A3B is significantly more cost-effective than its iodo counterpart, making it the preferred choice for scale-up campaigns where raw material costs are a major consideration.[8]

Aryl chlorides have historically been challenging substrates due to the strength and inertness of the C-Cl bond. However, the advent of sophisticated catalyst systems has brought them to the forefront of modern synthetic chemistry.[9][10]

  • Performance & Reactivity: Successful coupling of M4A3C requires highly active, specialized palladium catalysts. These typically feature bulky, electron-rich biarylphosphine ligands (e.g., the Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands. These catalysts are essential to facilitate the difficult oxidative addition step. Reactions often require higher temperatures (>100 °C) and carefully controlled conditions.

  • Strategic Advantage: The inertness of the C-Cl bond is its greatest asset. It allows M4A3C to be carried through synthetic sequences involving couplings at iodo- or bromo- positions without reacting. Its low cost and low molecular weight make it highly attractive for industrial-scale synthesis.[11][12]

The Pseudohalide Strategy: The Aryl Triflate Analog

Aryl triflates (OTf), esters of trifluoromethanesulfonic acid, are excellent electrophiles in cross-coupling reactions, often exhibiting reactivity between that of bromides and iodides.

  • Performance & Reactivity: The reactivity of aryl triflates can be catalyst-dependent. While the general trend is often I > Br ≈ OTf > Cl, some catalyst systems show preferential reactivity for triflates over bromides, and others the reverse.[1][6][13] This tunable reactivity offers a powerful tool for orthogonal synthesis. The synthesis of M4A3T is straightforward, typically involving the reaction of the corresponding phenol (Methyl 4-amino-3-hydroxybenzoate) with triflic anhydride or N-phenyl-bis(trifluoromethanesulfonimide).

  • Strategic Advantage: This reagent introduces an entirely different class of leaving group into the synthetic arsenal. Its utility shines in complex syntheses requiring multiple, sequential cross-couplings, where the unique reactivity of the triflate can be exploited in the presence of halides by careful catalyst selection.[14]

The Reversed Polarity Strategy: The Boronate Ester Analog

Instead of serving as the electrophile, the scaffold can be transformed into a nucleophile for Suzuki-Miyaura couplings.

  • Performance & Reactivity: This reagent reverses the standard Suzuki reaction polarity. It now acts as the organoboron component, coupling with various aryl or heteroaryl halides/triflates. This strategy is exceptionally powerful for convergent synthesis, where two complex fragments are brought together late-stage. The synthesis of M4A3-Bpin is typically achieved from M4A3B or M4A3I via a palladium-catalyzed borylation reaction (e.g., Miyaura borylation) using bis(pinacolato)diboron (B₂pin₂).

  • Strategic Advantage: Using the boronate ester decouples the synthesis of the core scaffold from the synthesis of its coupling partner. This allows for the independent preparation of diverse coupling partners (the electrophiles) which can then be coupled to a single, common intermediate (M4A3-Bpin), greatly increasing synthetic efficiency and library generation speed.[15][16]

Data Presentation: At-a-Glance Comparison

The following tables summarize the key properties and considerations for selecting the appropriate building block.

Table 1: Physicochemical and Cost Comparison

ReagentAbbreviationMW ( g/mol )Halogen/GroupRelative Cost Index
This compoundM4A3I277.06Iodo
Methyl 4-amino-3-bromobenzoateM4A3B230.06Bromo
Methyl 4-amino-3-chlorobenzoateM4A3C185.61Chloro$
Methyl 4-amino-3-(OTf)benzoateM4A3T299.22Triflate
$
Methyl 4-amino-3-(Bpin)benzoateM4A3-Bpin277.14Boronate Ester
(Synthesized)

Relative Cost Index is an approximation based on publicly available catalog prices for comparable quantities from major suppliers as of late 2025.[10][11][12][17]

Table 2: Reactivity and Strategic Use Summary

ReagentRelative Reactivity in Pd CouplingTypical Catalyst RequirementKey Strategic Application
M4A3I Highest (I > Br ≈ OTf > Cl)Standard (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Rapid analog synthesis, proof-of-concept, when mildest conditions are required.
M4A3B HighStandard to Activated (e.g., Pd(OAc)₂/SPhos)Scale-up synthesis, cost-driven projects, sequential coupling with aryl iodides.[18]
M4A3C LowHighly Activated (e.g., Pd₂dba₃/Buchwald ligands)Industrial scale, cost-critical projects, substrates for orthogonal/sequential couplings.[10]
M4A3T High (Catalyst Dependent)Activated (e.g., Pd(OAc)₂/PCy₃)Orthogonal sequential couplings where catalyst-controlled selectivity is desired.[1]
M4A3-Bpin N/A (Nucleophile)Standard (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Convergent synthesis, rapid library generation from a common intermediate.

Visualization of Concepts

Decision-Making Framework for Reagent Selection

This flowchart guides the researcher to the most logical starting point based on project constraints and goals.

G start Project Goal? reactivity Is HIGHEST reactivity (mildest conditions) critical? start->reactivity Proof-of-Concept / Speed cost Is COST the primary driver? start->cost Scale-Up / Process Chemistry sequential Is SEQUENTIAL or ORTHOGONAL coupling required? start->sequential Complex Molecule Synthesis convergent Is a CONVERGENT synthesis strategy preferred? start->convergent Library Generation reactivity->cost No reagent_iodo Use M4A3I (Iodo) reactivity->reagent_iodo Yes cost->sequential No reagent_bromo Use M4A3B (Bromo) cost->reagent_bromo Yes, balanced with reactivity reagent_chloro Use M4A3C (Chloro) cost->reagent_chloro Yes, absolute lowest sequential->reagent_bromo Coupling after an iodide sequential->reagent_chloro Need most inert handle reagent_triflate Consider M4A3T (Triflate) sequential->reagent_triflate Need catalyst-controlled selectivity reagent_boronate Use M4A3-Bpin (Boronate) convergent->reagent_boronate

Caption: Reagent selection flowchart based on synthetic goals.

General Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Add Aryl Halide, Coupling Partner, & Base to oven-dried flask prep_catalyst 2. Add Pd Catalyst & Ligand prep_reagents->prep_catalyst inert 3. Evacuate & Backfill with Inert Gas (Ar/N2) prep_catalyst->inert solvent 4. Add Degassed Solvent inert->solvent heat 5. Heat & Stir (Monitor by TLC/LC-MS) solvent->heat quench 6. Cool & Quench Reaction heat->quench extract 7. Aqueous Workup & Extraction quench->extract purify 8. Dry & Concentrate; Purify (Chromatography) extract->purify

Caption: A generalized experimental workflow for cross-coupling.

Self-Validating Experimental Protocols

The following protocols are provided as robust starting points. Every protocol includes explanations for key steps, embodying a self-validating system where the chemist understands the purpose of each manipulation.

Protocol 1: Suzuki-Miyaura Coupling with Methyl 4-amino-3-bromobenzoate (M4A3B)

Objective: To synthesize a 4-amino-3-arylbenzoic acid derivative, a common scaffold in medicinal chemistry.[18]

Materials:

  • Methyl 4-amino-3-bromobenzoate (M4A3B) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)

  • Toluene and Water (10:1 v/v, degassed)

Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add M4A3B, the arylboronic acid, and K₃PO₄.

    • Causality: Using an oven-dried flask and solid reagents minimizes water content, which can be inconsistent, though a controlled amount is necessary for the Suzuki catalytic cycle.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

    • Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) active catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add Pd(OAc)₂ and the SPhos ligand.

    • Causality: SPhos is a bulky, electron-rich biarylphosphine ligand that promotes the rate-limiting oxidative addition of the aryl bromide to the palladium center.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

    • Causality: Solvents must be degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen.

  • Reaction: Heat the mixture to 100 °C in an oil bath and stir vigorously for 8-16 hours. Monitor progress by TLC or LC-MS by taking small aliquots.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with this compound (M4A3I)

Objective: To form a C-N bond, coupling a secondary amine to the M4A3I scaffold.

Materials:

  • This compound (M4A3I) (1.0 equiv)

  • Secondary Amine (e.g., morpholine) (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)

  • Xantphos (3.5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Methodology:

  • Glovebox Setup: Inside an inert atmosphere glovebox, add NaOt-Bu, Pd₂(dba)₃, and Xantphos to an oven-dried reaction vial with a stir bar.

    • Causality: NaOt-Bu is a strong, non-nucleophilic base that is hygroscopic and air-sensitive, necessitating handling in a glovebox. Xantphos is a wide bite-angle ligand that facilitates the reductive elimination step.

  • Reagent Addition: Add M4A3I, the secondary amine, and toluene. Seal the vial tightly.

  • Reaction: Remove the vial from the glovebox and heat in a pre-heated block at 100-110 °C for 12-24 hours.

  • Monitoring & Work-up: After cooling, the reaction can be checked by LC-MS. Dilute with ethyl acetate and carefully quench with saturated aqueous ammonium chloride.

  • Purification: Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Protocol 3: Synthesis of Methyl 4-amino-3-(pinacolboronate)benzoate (M4A3-Bpin)

Objective: To convert the electrophilic M4A3B into its nucleophilic boronate ester counterpart.

Materials:

  • Methyl 4-amino-3-bromobenzoate (M4A3B) (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane) (3 mol%)

  • Potassium Acetate (KOAc) (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Methodology:

  • Vessel Preparation: In a Schlenk flask, combine M4A3B, B₂pin₂, PdCl₂(dppf)·CH₂Cl₂, and KOAc.

    • Causality: KOAc acts as the base in the Miyaura borylation. PdCl₂(dppf) is a stable, reliable catalyst for this transformation.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent & Reaction: Add degassed 1,4-dioxane and heat the mixture to 80-90 °C for 12-18 hours.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Causality: Celite filtration removes the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can often be used directly in the next step after assessing purity, or it can be purified further by recrystallization or flash chromatography.

Conclusion

The selection of a building block is a critical decision point in drug discovery that balances reactivity, cost, and overall synthetic strategy. While this compound remains an excellent and highly reactive tool, its bromo- and chloro-analogs offer significant advantages in cost and for complex, sequential coupling strategies. Furthermore, transforming the scaffold into a triflate or a boronate ester dramatically expands the strategic possibilities, enabling catalyst-controlled orthogonal couplings or highly convergent synthetic routes. By understanding the fundamental principles of reactivity and the practical considerations of catalysis outlined in this guide, researchers can move beyond a single workhorse reagent and harness the full potential of this versatile aminobenzoate scaffold to accelerate the discovery of new medicines.

References

A Senior Application Scientist's Guide to the Validation of Novel Kinase Inhibitors Derived from Methyl 4-amino-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are fundamental regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical "druggable" target classes.[2] The clinical success of inhibitors like Imatinib has spurred the development of thousands of small molecules targeting the highly conserved ATP-binding site.[2][3] However, this conservation presents a formidable challenge: achieving inhibitor selectivity.[4] A lack of selectivity can lead to off-target effects and toxicity, hindering clinical translation.[5]

This guide provides a comprehensive framework for the rigorous validation of novel kinase inhibitors, using a hypothetical lead compound series synthesized from the versatile scaffold, Methyl 4-amino-3-iodobenzoate. This starting material offers strategic vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). We will follow a multi-tiered validation workflow, from initial biochemical confirmation to cellular target engagement and selectivity profiling, explaining the causal logic behind each experimental choice. Our goal is to equip researchers with a robust, self-validating system to identify and characterize potent and, crucially, selective kinase inhibitors.

The Hypothetical Candidate: MABI-K1

For the purpose of this guide, we will posit the synthesis of a hypothetical inhibitor, "MABI-K1" (this compound-derived Kinase Inhibitor-1). The synthesis (not detailed here) would leverage the iodide for a cross-coupling reaction to introduce a hinge-binding motif and the amino/ester groups for modifications to target the solvent-front or ribose-binding pockets of a target kinase (e.g., a Serine/Threonine kinase like Aurora A).

A Multi-Tiered Validation Workflow

The validation of a novel kinase inhibitor is not a single experiment but a logical progression of assays designed to build a comprehensive profile of the compound's activity and specificity. Each tier provides data that validates the findings of the previous one.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Selectivity & Off-Target Profiling cluster_3 Tier 4: Preclinical Validation T1_Assay Biochemical Assays (Potency - IC50) T1_Mech Mechanism of Action (ATP Competition) T1_Assay->T1_Mech Determine Ki T2_Activity Cellular Activity Assay (Target Inhibition - EC50) T1_Mech->T2_Activity Validated Potency T2_Engage Target Engagement Assay (Binding in Cells) T2_Activity->T2_Engage Confirm On-Target Effect T3_Profile Kinome-Wide Profiling (Selectivity Score) T2_Engage->T3_Profile Confirmed Cellular Target T4_InVivo In Vivo Efficacy Studies (Animal Models) T3_Profile->T4_InVivo Verified Selectivity

Figure 1: A multi-tiered workflow for kinase inhibitor validation.

Tier 1: Biochemical Validation - Does the Inhibitor Hit the Target?

The foundational step is to confirm direct interaction between the inhibitor and the purified kinase enzyme. This is performed in vitro to eliminate cellular complexities like membrane transport and competing molecules.[1]

Measuring Inhibitory Potency (IC50)

We first measure the concentration of MABI-K1 required to inhibit 50% of the kinase's activity, its IC50 value. A variety of assay formats are available, with luminescence and fluorescence-based methods being favored for their high throughput and safety over traditional radiometric assays.[6]

Featured Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

  • Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. In the first step, the kinase reaction proceeds. In the second, excess ATP is depleted. In the final step, the remaining ADP is converted back to ATP, which is used by a luciferase to generate a light signal directly proportional to the initial kinase activity.[6]

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a peptide specific for Aurora A), and ATP solution. Serially dilute MABI-K1 and a known control inhibitor (e.g., Alisertib for Aurora A) in DMSO, then dilute into the assay buffer.

    • Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase solution. Add 2.5 µL of the compound dilutions (MABI-K1 or controls). Pre-incubate for 15 minutes at room temperature.

    • Initiate Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the reaction. Incubate for 60 minutes at room temperature. Causality Note: The ATP concentration should be set near the Km for the kinase to ensure that the measured IC50 value is a close approximation of the inhibitor's intrinsic affinity (Ki).[7]

    • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Analysis: Plot the luminescence signal against the log of inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Determining Mechanism of Action (MOA)

Most kinase inhibitors compete with ATP. This can be confirmed by running the activity assay at various ATP concentrations. If the inhibitor is ATP-competitive, the measured IC50 will increase as the ATP concentration increases.[8] This data allows for the calculation of the Ki (inhibition constant), an intrinsic measure of affinity that is independent of assay conditions.[9]

CompoundTarget KinaseIC50 (nM) @ Km ATPKi (nM)Mechanism of Action
MABI-K1 (Hypothetical) Aurora A157.5ATP-Competitive
Alisertib (Reference) Aurora A52.5ATP-Competitive
Staurosporine (Control) Pan-Kinase10~5ATP-Competitive

Table 1: Hypothetical biochemical data for MABI-K1 compared to reference compounds.

Tier 2: Cellular Validation - Does the Inhibitor Work in a Biological Context?

A potent biochemical inhibitor may fail in a cellular environment due to poor membrane permeability or rapid efflux.[10] Therefore, the next crucial step is to verify that the inhibitor can engage its target within a living cell and produce a functional downstream effect.[11]

Cellular Target Inhibition

This is assessed by measuring the inhibition of phosphorylation of a known downstream substrate of the target kinase. For our target, Aurora A, a key substrate is the histone H3.

Featured Protocol: In-Cell Western for Phospho-Histone H3

  • Principle: This assay quantifies the level of a specific phosphorylated protein directly in fixed cells in a microplate format, providing a direct measure of the upstream kinase's activity.

  • Step-by-Step Methodology:

    • Cell Culture: Plate a relevant cancer cell line (e.g., HCT116) in a 96-well plate and allow cells to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of MABI-K1 for 2-4 hours. Include positive (Alisertib) and negative (DMSO vehicle) controls.

    • Cell Fixation & Permeabilization: Remove the media, fix the cells with 4% formaldehyde, and then permeabilize with Triton X-100 to allow antibody entry.

    • Immunostaining: Block non-specific binding sites. Incubate with a primary antibody specific for Histone H3 phosphorylated at Ser10. Simultaneously, co-stain with an antibody for total Histone H3 or a cell stain to normalize for cell number.

    • Secondary Antibody & Detection: Wash the cells and add infrared dye-conjugated secondary antibodies that recognize the primary antibodies.

    • Data Acquisition: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

    • Analysis: Quantify the signal for phospho-H3 and normalize it to the total protein/cell number signal. Plot the normalized signal against inhibitor concentration to determine the EC50 (the concentration for 50% maximal effect in cells).

Cellular Target Engagement

To definitively prove that the observed cellular effect is due to direct binding to the target kinase, a target engagement assay is employed. The NanoBRET™ assay is a powerful method for this.[12]

  • Principle: This technology measures protein-protein or compound-protein interactions in live cells. The target kinase (Aurora A) is expressed as a fusion with NanoLuc® Luciferase (the energy donor). A fluorescently labeled tracer compound that binds to the kinase is added. When the tracer binds, its fluorophore is close enough to the luciferase to accept energy via Bioluminescence Resonance Energy Transfer (BRET). An unlabeled test compound (MABI-K1) will compete with the tracer for binding, disrupting BRET and causing a loss of signal.[12] This directly confirms target binding in a physiological context.

CompoundTarget KinaseCellular EC50 (nM) (p-H3 Assay)Cellular Target Engagement (nM) (NanoBRET™)
MABI-K1 (Hypothetical) Aurora A150120
Alisertib (Reference) Aurora A5045

Table 2: Hypothetical cellular validation data for MABI-K1. The correlation between functional inhibition (EC50) and direct binding confirms an on-target mechanism.

Tier 3: Selectivity Profiling - How Specific is the Inhibitor?

This is arguably the most critical validation step for developing a safe and effective therapeutic. We must determine if MABI-K1 inhibits other kinases, as this "polypharmacology" can lead to unexpected toxicities.[2][13] Large-scale screening against hundreds of kinases is the gold standard.[14]

Featured Method: KINOMEscan™ Competition Binding Assay

  • Principle: This is a cell-free, affinity-based screening platform. The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of over 450 kinases. The amount of kinase bound to the solid support is measured by quantitative PCR. A lower amount of bound kinase indicates stronger competition by the test compound.[14][15]

  • Interpreting the Data: Results are often expressed as a percentage of control (%Ctrl), where a lower number means stronger binding. This data can be used to calculate dissociation constants (Kd) for all interacting kinases and a "Selectivity Score" to quantify the inhibitor's specificity.[9]

G cluster_0 Ideal Inhibitor Profile (e.g., MABI-K1) cluster_1 Non-Ideal Inhibitor Profile (e.g., Compound X) Ideal High Potency Low nM IC50/EC50 on target High Selectivity Single-digit kinases bound in panel Low Selectivity Score Good Cell Permeability EC50 ≈ IC50 x (5-10) NonIdeal NonIdeal

Figure 2: Comparison of ideal vs. non-ideal inhibitor characteristics.

Comparative Data Analysis

Kinase TargetMABI-K1 (Kd, nM)Alisertib (Kd, nM)Staurosporine (Kd, nM)
Aurora A (On-Target) 7 2 5
Aurora B25056
SRC>10,0005,20015
ABL1>10,000>10,00020
FLT38,5008,90012
Selectivity Score (S10) *0.01 0.05 0.45

*Selectivity Score (S10) is the number of kinases with Kd < 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.

This hypothetical data shows MABI-K1 is highly selective for Aurora A, while Alisertib also potently inhibits the closely related Aurora B. Staurosporine is confirmed as a highly promiscuous, non-selective inhibitor.[15] This profile makes MABI-K1 a superior tool compound for specifically interrogating Aurora A biology.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered approach to validate novel kinase inhibitors synthesized from a this compound scaffold. By progressing from biochemical potency and mechanism to cellular activity, target engagement, and finally, comprehensive selectivity profiling, we build a robust data package. This workflow allows researchers to make informed decisions, prioritizing compounds like our hypothetical MABI-K1 that exhibit not only high potency but also the high degree of selectivity essential for modern drug development.[9][16] The final tier of validation, in vivo studies in animal models, would assess the compound's pharmacokinetics, safety, and ultimate efficacy, building upon the solid foundation established by this comprehensive in vitro and cellular characterization.[12][17]

References

A Comparative Guide to the Reaction Kinetics of Halo-Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, halo-substituted aminobenzoates are a cornerstone class of molecules. Their utility as synthetic intermediates and as scaffolds for biologically active compounds is well-established. The nature and position of the halogen substituent on the aminobenzoate ring profoundly influence the molecule's physicochemical properties and, critically, its reaction kinetics. This guide provides a comprehensive comparative analysis of the reaction kinetics of fluoro-, chloro-, bromo-, and iodo-substituted aminobenzoates, offering insights into how these substituents dictate reactivity in key chemical transformations. By understanding these kinetic nuances, researchers can make more informed decisions in reaction design, optimization, and the strategic synthesis of novel compounds.

The Duality of Halogen Substituents: Electronic and Steric Effects

The influence of a halogen substituent on the reactivity of an aromatic ring is a delicate interplay of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic attack and increases the electrophilicity of the carbonyl carbon in the benzoic acid moiety. The strength of the inductive effect decreases down the group: F > Cl > Br > I.

  • Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the pi-system of the benzene ring. This electron donation preferentially increases the electron density at the ortho and para positions. The extent of this p-orbital overlap decreases with increasing atomic size, making the resonance effect strongest for fluorine and weakest for iodine.

For most reactions, the inductive effect of halogens outweighs their resonance effect, leading to an overall deactivation of the aromatic ring compared to unsubstituted benzene. However, the resonance effect dictates the regioselectivity, directing incoming electrophiles to the ortho and para positions.

The amino group (-NH2), a strong activating group, also exerts a powerful +R effect, which can dominate the directing effects of the halogen. The interplay between the amino group and the halogen substituent is crucial in determining the overall reactivity and regioselectivity of the molecule.

Furthermore, the steric hindrance imposed by the halogen substituent, particularly at the ortho position, can significantly impact reaction rates by impeding the approach of reactants to the reaction center. The steric bulk increases down the group: F < Cl < Br < I.

Comparative Kinetics in Key Transformations

The following sections delve into a comparative analysis of the reaction kinetics of halo-substituted aminobenzoates in three common and important classes of reactions: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution, and Esterification.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The rate-determining step in many of these reactions, including the Suzuki-Miyaura coupling, is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The strength of this bond is, therefore, the primary determinant of the reaction rate.

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is:

I > Br > Cl >> F

This trend is directly correlated with the carbon-halogen bond dissociation energy (BDE), where a weaker bond leads to a faster reaction.

HalogenC-X Bond Dissociation Energy (in Ar-X, kcal/mol)Relative Reactivity
F~125Very Low
Cl~96Low
Br~81Moderate to High
I~65High

In-Depth Analysis:

A comparative study on the Suzuki-Miyaura coupling of 4-halobenzoic acids with phenylboronic acid provides clear quantitative insight. The iodo-substituted substrate demonstrates significantly higher reactivity, achieving complete conversion at room temperature with low catalyst loading, whereas the bromo- and chloro-analogs require more forcing conditions (higher temperatures and/or more active catalyst systems) to achieve similar results. For instance, while a reaction with an iodo-substituted aminobenzoate might proceed efficiently at 80°C, the corresponding chloro-substituted compound may require temperatures exceeding 100°C and specialized ligands to facilitate the challenging C-Cl bond activation.

This disparity in reactivity is a critical consideration in the synthesis of complex molecules where mild reaction conditions are necessary to preserve sensitive functional groups. The higher reactivity of bromo- and iodo-substituted aminobenzoates often justifies their higher cost compared to their chloro-analogs.

Experimental Protocol: Monitoring Suzuki-Miyaura Coupling Kinetics

A common method to determine the kinetics of a Suzuki-Miyaura coupling reaction is by monitoring the reaction progress over time using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Objective: To determine the pseudo-first-order rate constants for the Suzuki-Miyaura coupling of various halo-substituted aminobenzoates.

Materials:

  • Halo-substituted aminobenzoate (e.g., 4-amino-3-chlorobenzoic acid, 4-amino-3-bromobenzoic acid)

  • Arylboronic acid (in excess)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-dioxane/water)

  • Internal standard (for GC/HPLC analysis)

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the halo-substituted aminobenzoate, the arylboronic acid (e.g., 5-10 equivalents), the base, and the solvent.

  • Add the internal standard.

  • Bring the reaction mixture to the desired temperature (e.g., 80°C).

  • Initiate the reaction by adding the palladium catalyst.

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench them (e.g., by adding a cold solution of dilute HCl).

  • Extract the quenched aliquots with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by GC or HPLC to determine the concentration of the starting material and product relative to the internal standard.

  • Plot the natural logarithm of the concentration of the halo-substituted aminobenzoate versus time. The negative of the slope of this plot will give the pseudo-first-order rate constant, kobs.

Data Visualization:

Suzuki_Miyaura_Catalytic_Cycle A Ar-X + Pd(0)L2 B Oxidative Addition (Rate-Determining) A->B C Ar-Pd(II)(X)L2 B->C D Transmetalation (Ar'B(OH)2, Base) C->D E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' F->G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity trend for SNAr reactions is often the reverse:

F > Cl > Br > I

This is because the rate-determining step in an SNAr reaction is typically the initial nucleophilic attack on the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge.

In-Depth Analysis:

Fluorine, being the most electronegative halogen, has the strongest inductive electron-withdrawing effect. This effect makes the carbon atom it is attached to more electrophilic and better able to stabilize the developing negative charge in the Meisenheimer complex. Although fluorine is a poor leaving group in SN1 and SN2 reactions due to the strength of the C-F bond, in SNAr reactions, the breaking of the C-X bond occurs in a subsequent, faster step. Therefore, the bond strength is less critical than the stabilization of the intermediate.

The presence of other electron-withdrawing groups (such as a nitro group) ortho or para to the halogen can significantly accelerate SNAr reactions by further stabilizing the Meisenheimer complex through resonance.[2] The amino group, being electron-donating, generally disfavors SNAr reactions unless there are strong electron-withdrawing groups elsewhere on the ring.

Experimental Protocol: Spectrophotometric Monitoring of SNAr Kinetics

The kinetics of SNAr reactions, especially those involving colored products, can be conveniently followed using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constants for the reaction of a series of halo-substituted aminobenzoates with a nucleophile.

Materials:

  • Halo-substituted aminobenzoate (e.g., 2,4-dinitro-1-halobenzene derivatives)

  • Nucleophile (e.g., piperidine, in excess)

  • Solvent (e.g., ethanol)

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Prepare a stock solution of the halo-substituted aminobenzoate and the nucleophile in the chosen solvent.

  • Equilibrate the solutions to the desired reaction temperature.

  • In a cuvette, mix the solution of the halo-substituted aminobenzoate with a large excess of the nucleophile solution to ensure pseudo-first-order conditions.

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance of the product at its λmax over time.

  • Record the absorbance until the reaction is complete.

  • The pseudo-first-order rate constant, kobs, can be determined by fitting the absorbance versus time data to a first-order rate equation.

  • The second-order rate constant, k2, is then calculated by dividing kobs by the concentration of the nucleophile: k2 = kobs / [Nucleophile].

Data Visualization:

SNAr_Mechanism Reactants Ar-X + Nu- TransitionState1 [Transition State 1]‡ Reactants->TransitionState1 Slow Intermediate Meisenheimer Complex (Rate-Determining Step) TransitionState1->Intermediate TransitionState2 [Transition State 2]‡ Intermediate->TransitionState2 Fast Products Ar-Nu + X- TransitionState2->Products

Caption: Energy profile of a two-step SNAr reaction mechanism.

Esterification Reactions

The acid-catalyzed esterification of aminobenzoic acids (Fischer esterification) is a reversible reaction where the rate is influenced by both electronic and steric factors. The reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol.

In-Depth Analysis:

The electronic effects of halogen substituents on the rate of esterification are complex. The inductive electron-withdrawing effect (-I) of the halogen should increase the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic attack by the alcohol.[3] This would suggest a reactivity trend of:

F > Cl > Br > I

However, the basicity of the amino group is also a critical factor. The electron-withdrawing halogen reduces the basicity of the amino group. In a highly acidic medium, a less basic amino group will be less protonated. A free amino group can donate electron density to the ring, which slightly deactivates the carbonyl group towards nucleophilic attack. Conversely, a protonated amino group (-NH3+) is strongly electron-withdrawing and would activate the carbonyl group. The extent of protonation of the amino group under the reaction conditions will therefore significantly influence the overall reaction rate.

Steric hindrance from a halogen at the ortho position (e.g., in 2-halo-4-aminobenzoic acid) can significantly retard the rate of esterification by impeding the approach of the alcohol to the carbonyl carbon.

While comprehensive quantitative data is scarce, a qualitative analysis suggests that the electronic activating effect of the halogen is likely the dominant factor, especially for halogens at the meta or para positions relative to the carboxylic acid.[3]

Experimental Protocol: Kinetic Study of Fischer Esterification

The progress of an esterification reaction can be followed by titrating the remaining carboxylic acid or by chromatographic methods.

Objective: To compare the initial rates of esterification for a series of halo-substituted aminobenzoic acids.

Materials:

  • Halo-substituted aminobenzoic acid

  • Alcohol (e.g., ethanol, as reactant and solvent)

  • Acid catalyst (e.g., concentrated H2SO4)

  • Titration equipment (burette, indicator) or GC/HPLC with an internal standard

Procedure:

  • In separate reaction flasks, dissolve each halo-substituted aminobenzoate in a large excess of the alcohol.

  • Place the flasks in a constant temperature bath.

  • Initiate the reactions by adding a catalytic amount of concentrated sulfuric acid to each flask.

  • At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quench the reaction in the aliquot (e.g., by cooling in an ice bath).

  • Determine the concentration of the remaining carboxylic acid in each aliquot by titration with a standardized solution of NaOH.

  • Plot the concentration of the aminobenzoic acid versus time for each analog.

  • The initial rate of reaction can be determined from the initial slope of these plots.

Data Visualization:

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis A Dissolve Halo-Aminobenzoate in Excess Alcohol B Equilibrate to Reaction Temperature A->B C Initiate with Acid Catalyst B->C D Withdraw Aliquots at Time Intervals C->D E Quench Reaction D->E F Titrate Remaining Acid or GC/HPLC Analysis E->F G Plot [Acid] vs. Time F->G H Determine Initial Rates G->H

Caption: Experimental workflow for a kinetic study of Fischer esterification.

Conclusion

The reaction kinetics of halo-substituted aminobenzoates are governed by a nuanced interplay of inductive, resonance, and steric effects of the halogen substituent, as well as the powerful influence of the amino group. For palladium-catalyzed cross-coupling reactions, the reactivity is dominated by the carbon-halogen bond strength, leading to a reactivity trend of I > Br > Cl >> F . In contrast, for nucleophilic aromatic substitution, the electrophilicity of the reaction center is paramount, often resulting in a reversed trend of F > Cl > Br > I . In esterification reactions, the situation is more complex, with the electron-withdrawing nature of the halogen generally accelerating the reaction, though this can be modulated by the protonation state of the amino group.

A thorough understanding of these kinetic principles is indispensable for the modern synthetic chemist. It allows for the rational selection of starting materials, the optimization of reaction conditions, and the strategic design of synthetic routes to access novel and complex molecular architectures for a wide range of applications in drug discovery and materials science.

References

A Comparative Guide to the Identification of Regioisomers in Reactions of Methyl 4-amino-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Regioselectivity with a Versatile Building Block

Methyl 4-amino-3-iodobenzoate is a highly valuable starting material in synthetic organic chemistry, particularly for professionals in drug development and materials science.[1] Its trifunctional nature—an electron-donating amine, an electron-withdrawing methyl ester, and a versatile aryl iodide—makes it a prime substrate for a variety of cross-coupling reactions to build molecular complexity. The carbon-iodine bond is a key handle for palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, enabling the facile introduction of new carbon-carbon and carbon-nitrogen bonds.[2][3][4][5]

However, this reactivity presents a critical challenge: the potential for the formation of regioisomers. While reactions are typically designed to be selective for the C-I bond, the presence of other reactive sites and the possibility of using isomeric starting materials (e.g., Methyl 3-amino-4-iodobenzoate[6][7]) necessitate rigorous analytical validation. For researchers, the unambiguous identification of the correct regioisomer is not merely an academic exercise. It is fundamental to establishing accurate structure-activity relationships (SAR), ensuring the novelty and defensibility of intellectual property, and meeting the stringent regulatory requirements for pharmaceutical development.

This guide provides a comprehensive comparison of analytical methodologies to confidently identify and differentiate regioisomers arising from reactions of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering a framework for creating self-validating analytical systems.

Understanding Regioisomer Formation: A Mechanistic Perspective

The substitution pattern on the this compound ring dictates its reactivity. The potent ortho-, para-directing amino group strongly activates the ring, while the iodo-substituent, also ortho-, para-directing, provides the primary site for cross-coupling. The meta-directing methyl ester group deactivates the ring. In palladium-catalyzed cross-coupling reactions, the catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst into the weakest carbon-halogen bond, which is unequivocally the C-I bond.

dot

cluster_0 Palladium-Catalyzed Cross-Coupling start This compound mixture Reaction Mixture start->mixture Reaction reagents [Pd] Catalyst + Coupling Partner (e.g., R-B(OH)2, R-C≡CH) reagents->mixture product Desired Product (Substitution at C3) isomer Potential Regioisomeric Impurity (e.g., from isomeric starting material) mixture->product Major mixture->isomer Minor/Trace

Caption: Generalized reaction scheme for this compound.

The primary analytical challenge, therefore, is not typically the formation of an unexpected reaction site on the starting molecule, but rather confirming the structure against potential, closely-related isomers that may arise from impurities in the starting material or through complex, unforeseen reaction pathways.

A Comparative Guide to Analytical Identification Techniques

No single technique can provide a complete picture. A robust, trustworthy identification relies on an integrated approach, where the strengths of one technique compensate for the limitations of another.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

Expertise & Experience: NMR spectroscopy is the most definitive method for identifying regioisomers. It provides direct information about the chemical environment and connectivity of atoms within a molecule. For substituted benzene rings, the proton (¹H) NMR spectrum, specifically the chemical shifts and coupling constants (J-values) of the aromatic protons, serves as a unique fingerprint for a given substitution pattern.

  • ¹H NMR Analysis: In the starting material, this compound, the three aromatic protons have distinct signals. Based on known spectra, the proton at C6 is a doublet, the proton at C5 is a doublet of doublets, and the proton at C2 is a doublet.[8] When the iodine at C3 is replaced by a new group (e.g., a phenyl group in a Suzuki reaction), the chemical shifts and coupling patterns of these protons will change in a predictable way. Comparing the observed spectrum to the expected spectrum for all possible isomers allows for unambiguous assignment.

  • 2D NMR (HSQC, HMBC): When ¹H NMR is insufficient, two-dimensional techniques provide the definitive answer. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful.[9] It reveals long-range (2-3 bond) correlations between protons and carbons. For example, observing a correlation from the proton at C2 to the newly introduced substituent's ipso-carbon confirms the reaction occurred at C3.

  • Trustworthiness: A complete set of NMR data (¹H, ¹³C, HSQC, HMBC) creates a self-validating system. The connectivity established through these experiments provides irrefutable proof of a specific regioisomeric structure.

Table 1: Representative ¹H NMR Data for this compound

Proton PositionMultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
H2Doublet (d)8.11~2.0
H5Doublet of Doublets (dd)7.66~8.6, ~2.0
H6Doublet (d)6.75~8.6
NH₂Broad Singlet (s)6.09-
OCH₃Singlet (s)3.75-
Note: Data is based on a spectrum in DMSO-d6 and may vary slightly with solvent and concentration.[8]
Chromatographic Methods: The Key to Separation and Purity Assessment

Expertise & Experience: Before a regioisomer can be identified, it often must be separated from other isomers and impurities. Chromatographic techniques are indispensable for both the analytical separation and preparative isolation of products.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for analyzing reaction mixtures of substituted benzoates.[10][11] Regioisomers, having slightly different polarities and shapes, can often be resolved on a reversed-phase C18 column with an appropriate mobile phase (e.g., acetonitrile/water or methanol/water, often with a modifier like formic acid or TFA). Method development is crucial to achieve baseline separation, which is required for accurate quantification of isomeric ratios.

  • Gas Chromatography (GC): For derivatives that are sufficiently volatile and thermally stable, GC can offer superior resolution compared to HPLC.[12][13] The choice of a capillary column with a specific stationary phase can be tailored to exploit subtle differences in the boiling points and polarities of the isomers.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid tool for initial reaction monitoring. A well-chosen solvent system can often show distinct spots for the starting material, the desired product, and any potential isomeric byproducts, guiding the development of a column chromatography purification method.[14]

Trustworthiness: A single, sharp peak in multiple, orthogonal chromatographic systems (e.g., different columns or mobile phases) provides strong evidence of a sample's purity. When coupled with a mass spectrometer (LC-MS, GC-MS), it confirms that the peak corresponds to the correct molecular weight.

Mass Spectrometry (MS): Essential for Confirmation, Cautious for Identification

Expertise & Experience: Mass spectrometry is essential for confirming the molecular weight of the product, thereby verifying that the intended chemical transformation has occurred. High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition, adding another layer of confidence.[15]

However, it is crucial to understand that standard MS techniques cannot differentiate between regioisomers, as they have the same molecular weight and elemental composition. While tandem MS (MS/MS), which involves fragmenting the parent ion, can sometimes yield different fragmentation patterns for different isomers, these differences are not always present or easily predictable.

Authoritative Grounding: Researchers must be cautious when interpreting MS data, especially from LC-MS analyses using formic acid as a mobile phase additive. It has been reported that formic acid can induce in-source deiodination of aromatic compounds, which could lead to misinterpretation of the mass spectra.[16][17]

Experimental Protocols: A Practical Workflow

Protocol 1: HPLC Method Development for Regioisomer Separation
  • Initial Scouting: Begin with a standard reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Prepare two mobile phases: (A) 0.1% Formic Acid in Water and (B) 0.1% Acetonitrile.

  • Gradient Elution: Run a broad gradient, such as 5% B to 95% B over 20 minutes, to determine the approximate retention time of your product(s).

  • Isocratic Refinement: Based on the scouting run, develop an isocratic or shallow gradient method around the elution time of the compounds of interest to maximize resolution between potential isomers.

  • Validation: Once separation is achieved, inject a sample of the pure starting material and, if available, any known isomeric standards to confirm peak identities.

Protocol 2: Unambiguous Structure Elucidation by NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • 1D Spectra Acquisition: Acquire a standard ¹H NMR spectrum and a ¹³C{¹H} NMR spectrum.

  • 2D Spectra Acquisition: Perform the following 2D NMR experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks (i.e., which protons are adjacent).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations between protons and carbons. This is the key experiment for piecing together the molecular structure and differentiating isomers.

  • Data Analysis: Systematically assign all proton and carbon signals. Use the HMBC correlations to link molecular fragments and confirm the substitution pattern on the aromatic ring.

Integrated Workflow for Confident Identification

A sequential and logical workflow is the most efficient path to confident regioisomer identification. This process ensures that each step informs the next, saving time and resources.

dot

start Crude Reaction Mixture tlc Step 1: TLC / LC-MS Analysis start->tlc decision1 Single Product? (Correct MW) tlc->decision1 revisit Optimize Reaction or Purification tlc->revisit Complex Mixture hplc Step 2: HPLC Method Development & Preparative Separation decision1->hplc No / Unsure nmr Step 3: Full NMR Analysis (1H, 13C, COSY, HSQC, HMBC) decision1->nmr Yes decision2 Baseline Separation? hplc->decision2 decision2:e->hplc:w No (Optimize) isolate Isolate Pure Fractions decision2->isolate Yes decision2->revisit No / Inseparable isolate->nmr end Unambiguous Regioisomer ID nmr->end

Caption: A systematic workflow for the separation and identification of regioisomers.

Conclusion

In the synthesis of novel compounds derived from this compound, the assumption of regiochemical integrity is a significant risk. A rigorous, multi-technique analytical approach is not just best practice; it is essential for the success of any research or development program. While chromatography provides the means to separate and purify, and mass spectrometry confirms the expected transformation, only a comprehensive NMR analysis can deliver the unambiguous structural proof required for confident decision-making. By integrating these techniques into a logical workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for further development.

References

assessing the purity of synthesized Methyl 4-amino-3-iodobenzoate derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to HPLC Purity Assessment of Methyl 4-amino-3-iodobenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like this compound and its derivatives, which are pivotal intermediates in the synthesis of various therapeutic agents, a robust and reliable analytical method for purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for determining the purity of these synthesized derivatives. As a Senior Application Scientist, my objective is to move beyond rote protocols and delve into the causality behind experimental choices, empowering you to develop and validate a self-sustaining, scientifically sound HPLC method.

The Critical Role of Purity in Drug Synthesis

This compound is a halogenated aromatic amine, a class of compounds frequently utilized in medicinal chemistry. The presence of impurities, even in minute quantities, can have significant consequences, ranging from altered pharmacological activity to unforeseen toxicity. Therefore, a stability-indicating HPLC method—one that can separate the API from its potential degradation products and synthesis-related impurities—is not just a regulatory expectation but a scientific necessity.[1][2]

Forced degradation studies are an integral part of developing such methods.[2][3][4] By subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light, we can intentionally generate degradation products.[4][5] This allows us to challenge the analytical method's specificity and ensure it can distinguish the intact API from its degradants, a critical requirement outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] A successful forced degradation study aims for approximately 10-20% degradation of the API to ensure that the degradation products are detectable without excessively breaking down the main component.[3][5]

Comparative Analysis of HPLC Methodologies

The workhorse of pharmaceutical analysis for non-volatile small molecules is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7][8] This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.[8][9] For compounds like this compound derivatives, which possess both polar (amino, ester) and nonpolar (iodinated aromatic ring) functionalities, RP-HPLC offers a versatile platform for achieving optimal separation.

Choosing the Right Column: A Matter of Selectivity

The heart of the HPLC system is the column, and its selection is the most critical factor influencing the separation. While a standard C18 column is often the first choice for many analyses, the unique chemical nature of our target molecule warrants a more nuanced approach.[10][11]

Stationary PhaseKey Characteristics & Performance for Aromatic AminesRecommended Use Case
C18 (Octadecyl) High hydrophobicity, excellent for retaining nonpolar compounds. May provide good initial separation but can sometimes struggle with resolving closely related polar impurities from the main peak.A good starting point for initial method development due to its versatility.[11]
C8 (Octyl) Less hydrophobic than C18, resulting in shorter retention times for hydrophobic compounds. Can be advantageous if the main peak is excessively retained on a C18 column.Useful for optimizing run times when the API is strongly retained.
Phenyl Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte.[12][13] This can be particularly effective for separating aromatic compounds with subtle differences in their electronic structure.Highly recommended for enhancing the resolution of aromatic isomers and related impurities that co-elute on traditional alkyl phases.[13]
Polar-Embedded Incorporates polar functional groups (e.g., amide, carbamate) within the alkyl chain. This provides a different selectivity and can improve peak shape for basic compounds like aromatic amines by shielding residual silanols on the silica surface.An excellent choice for improving peak symmetry and resolving polar impurities that may exhibit tailing on standard C18 columns.
Cyano (CN) Can be used in both reversed-phase and normal-phase modes. In reversed-phase, it is less retentive than C18 and offers unique selectivity for polar compounds.A good option for separating highly polar impurities or when alternative selectivity is required.[14]

For this compound derivatives, a Phenyl or Polar-Embedded phase often provides superior resolution compared to a standard C18 column due to the multiple interaction mechanisms they offer.

Mobile Phase Optimization: The Key to Fine-Tuning Separation

The mobile phase composition directly controls the retention and elution of the analytes.[15][16] A typical mobile phase for RP-HPLC consists of an aqueous component (often with a buffer or acid modifier) and an organic modifier like acetonitrile (ACN) or methanol (MeOH).[16]

  • Organic Modifier : The choice between ACN and MeOH can significantly alter selectivity.[17] ACN is generally a stronger solvent in reversed-phase, leading to shorter retention times. Methanol, on the other hand, can promote different interactions, particularly with phenyl columns.[12] It is advisable to screen both during method development.

  • Aqueous Phase pH : The amino group in this compound is basic. Controlling the pH of the mobile phase is crucial for ensuring consistent retention and good peak shape. An acidic modifier, such as 0.1% formic acid or phosphoric acid, is typically added to the aqueous phase to protonate the amine, leading to sharper peaks and more reproducible retention times.[18]

  • Gradient vs. Isocratic Elution : For analyzing the purity of a synthesized compound where a range of impurities with varying polarities may be present, a gradient elution is almost always superior to an isocratic one.[7] A gradient program, which involves changing the mobile phase composition during the run, allows for the effective elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable timeframe, while also improving peak shape and sensitivity for later eluting peaks.[7]

Experimental Workflow for HPLC Purity Assessment

The following diagram illustrates a robust workflow for the purity assessment of a synthesized this compound derivative.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis synthesis Synthesized Derivative dissolution Dissolve in Diluent (e.g., ACN/Water) synthesis->dissolution standard Reference Standard standard->dissolution filtration Filter through 0.45 µm Syringe Filter dissolution->filtration injection Inject Sample and Standard filtration->injection instrument HPLC System with UV Detector column Select Column (e.g., Phenyl Phase) instrument->column mobile_phase Prepare Mobile Phase (e.g., ACN/Water with 0.1% Formic Acid) column->mobile_phase method Develop Gradient Method mobile_phase->method method->injection chromatogram Acquire Chromatogram injection->chromatogram integration Integrate Peaks chromatogram->integration purity_calc Calculate Purity (% Area) integration->purity_calc validation Method Validation (ICH Guidelines) purity_calc->validation

Caption: HPLC Purity Assessment Workflow.

Step-by-Step Protocol: A Starting Point for Method Development

This protocol provides a robust starting point for developing a purity method for this compound derivatives. Remember that optimization will be necessary based on the specific derivative and potential impurities.

1. Preparation of Solutions

  • Diluent : Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Reference Standard Solution : Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution : Prepare the synthesized derivative in the same manner as the reference standard.

2. Chromatographic Conditions

  • HPLC System : A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column : Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Column Temperature : 30 °C.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : Monitor at the λmax of the compound (e.g., 254 nm or determined by UV scan). A PDA detector is highly recommended to assess peak purity.

  • Injection Volume : 10 µL.

  • Gradient Program :

Time (min)% Mobile Phase B
0.020
15.080
18.080
18.120
25.020

3. Data Analysis

  • Integrate all peaks in the chromatogram of the sample solution.

  • Calculate the percentage purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

  • Ensure the method meets system suitability requirements (e.g., tailing factor, theoretical plates) as defined by your internal SOPs or relevant pharmacopeias.

Method Validation: The Path to Trustworthiness

A developed HPLC method is not complete until it has been validated to ensure it is fit for its intended purpose.[19][20] Validation should be performed in accordance with ICH Q2(R2) guidelines.[21]

The logical relationship between method development and validation is crucial.

Validation_Logic cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_result Outcome dev Initial Method (Column, Mobile Phase, Gradient) opt Optimization (Resolution, Peak Shape) dev->opt spec Specificity (Forced Degradation) opt->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability, Intermediate) acc->prec robust Robustness (Small Variations) prec->robust validated_method Validated, Reliable Purity Method robust->validated_method

Caption: Logic of HPLC Method Validation.

Key validation parameters include:

  • Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[22] This is where forced degradation studies are critical.

  • Linearity : Demonstrating that the detector response is directly proportional to the concentration of the analyte over a specified range.[19]

  • Accuracy : The closeness of the test results to the true value, often determined by spike recovery studies.[20]

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[19]

  • Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

Conclusion

Assessing the purity of synthesized this compound derivatives requires a systematic and scientifically-driven approach to HPLC method development and validation. By moving beyond a one-size-fits-all C18 column approach and exploring alternative selectivities offered by Phenyl or Polar-Embedded phases, researchers can significantly enhance the resolution of the API from its critical impurities. Careful optimization of the mobile phase, coupled with a gradient elution strategy, is key to achieving a robust separation. Ultimately, a rigorously validated, stability-indicating HPLC method is not just a regulatory requirement but a fundamental tool that ensures the quality, safety, and efficacy of the final pharmaceutical product.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-amino-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Hazard Assessment

Methyl 4-amino-3-iodobenzoate is a combustible solid that can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Before handling this compound, it is imperative to have a thorough understanding of its hazard profile and to have immediate access to the appropriate Personal Protective Equipment (PPE).

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationGHS Hazard CodesRequired Personal Protective Equipment (PPE)
Skin IrritationH315Chemical-resistant gloves (e.g., Nitrile rubber)
Eye IrritationH319Safety glasses with side shields or goggles
Respiratory IrritationH335Dust mask (e.g., N95) or use in a chemical fume hood

All operations involving the handling of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3] An emergency eyewash station and safety shower must be readily accessible.

Waste Characterization and Segregation: The First Line of Defense

Proper disposal begins with accurate waste characterization and stringent segregation. As a halogenated aromatic compound, this compound waste must be collected separately from non-halogenated waste streams to prevent chemical incompatibilities and to ensure compliant disposal.[3][4]

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: This is the most critical segregation step. Halogenated organic wastes, including those containing iodine, are typically destined for specific treatment processes like incineration at high temperatures to ensure complete destruction and to manage the resulting acidic gases.[3][4][5]

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., reaction mixtures, rinsates) in separate, clearly labeled containers.

  • Compatibility: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[6]

The following diagram illustrates the initial decision-making process for waste segregation.

WasteSegregation Start Waste Generated IsHalogenated Is the waste halogenated? Start->IsHalogenated Halogenated Halogenated Waste Container IsHalogenated->Halogenated  Yes   NonHalogenated Non-Halogenated Waste Container IsHalogenated->NonHalogenated  No  

Caption: Initial Waste Segregation Decision Flowchart.

Step-by-Step Disposal Procedures

Adherence to a standardized disposal protocol is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Solid Waste Disposal
  • Container Selection: Use a designated, leak-proof, and clearly labeled container for "Halogenated Organic Solid Waste." The container should be made of a material compatible with the waste, such as high-density polyethylene (HDPE).

  • Labeling: Immediately upon adding the first quantity of waste, label the container with the full chemical name, "this compound," and the words "Hazardous Waste."[3] Include the accumulation start date.

  • Collection: Carefully transfer all solid waste, including contaminated consumables (e.g., gloves, weighing paper, paper towels), into the designated container.

  • Storage: Keep the waste container securely closed at all times, except when adding waste.[7] Store the container in a designated satellite accumulation area within the laboratory.

  • Disposal Request: Once the container is full, or before it reaches the designated accumulation time limit, arrange for pickup by your institution's Environmental Health and Safety (EHS) office.[3]

Liquid Waste Disposal
  • Container Selection: Use a designated, leak-proof, and pressure-rated container for "Halogenated Organic Liquid Waste." Ensure the container material is compatible with all components of the liquid waste stream.

  • Labeling: As with solid waste, label the container with the full chemical names of all constituents, their approximate concentrations, and the words "Hazardous Waste."

  • Collection: Collect all liquid waste containing this compound, including reaction residues and rinsates from cleaning glassware, in this container.[3]

  • pH Consideration: Do not neutralize acidic or basic waste streams containing this compound in the laboratory unless it is part of a validated and documented procedure. In general, it is safer to dispose of the waste as is and allow trained professionals at the waste disposal facility to handle neutralization.

  • Storage and Disposal: Follow the same storage and disposal request procedures as outlined for solid waste.

Decontamination of Glassware and Surfaces
  • Initial Rinse: Rinse all contaminated glassware and equipment with a suitable organic solvent, such as acetone or ethanol.[3]

  • Collect Rinsate: This initial rinsate is considered hazardous waste and must be collected in the designated "Halogenated Organic Liquid Waste" container.[3][8]

  • Secondary Cleaning: After the initial rinse, glassware can typically be washed with soap and water.

  • Surface Decontamination: For spills on benchtops or other surfaces, use an absorbent material to soak up the spill. The contaminated absorbent must be disposed of as "Halogenated Organic Solid Waste."[7] Then, decontaminate the surface with a suitable solvent and wash with soap and water.

The overall disposal workflow is summarized in the following diagram.

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS & Final Disposal WasteGen Waste Generation (Solid & Liquid) Segregate Segregate into Halogenated Waste WasteGen->Segregate Label Label Container 'Hazardous Waste' Segregate->Label Store Store in Satellite Accumulation Area Label->Store Request Request EHS Pickup Store->Request Pickup EHS Collection Request->Pickup Transport Transport to Waste Facility Pickup->Transport Treatment Treatment/Incineration Transport->Treatment Final Final Disposition Treatment->Final

Caption: Comprehensive Disposal Workflow for this compound.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Table 2: Emergency Response Protocols

IncidentImmediate ActionFollow-Up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.Seek medical attention.
Small Spill Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area.Report the spill to your laboratory supervisor and EHS.
Large Spill Evacuate the immediate area. Alert your laboratory supervisor and EHS immediately. Do not attempt to clean up a large spill without specialized training and equipment.Follow the instructions of emergency personnel.

Regulatory Context and Final Disposition

The disposal of halogenated organic compounds is regulated by various federal, state, and local agencies.[9] In the United States, the Environmental Protection Agency (EPA) provides guidelines for the management of hazardous wastes under the Resource Conservation and Recovery Act (RCRA).

The primary and most effective disposal method for halogenated organic compounds like this compound is high-temperature incineration in a permitted hazardous waste incinerator.[5] This process ensures the complete destruction of the organic molecule, converting it to carbon dioxide, water, and inorganic halides, which are then scrubbed from the exhaust gases.

By adhering to the procedures outlined in this guide, you contribute to a safer laboratory environment and ensure that your research activities are conducted in an environmentally responsible and compliant manner.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 4-amino-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my foremost priority is to empower our partners in research and development with the knowledge to execute their work not only effectively but, most importantly, safely. This guide provides an in-depth, procedural framework for handling Methyl 4-amino-3-iodobenzoate (CAS No. 19718-49-1), moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to create a self-validating system of safety that builds confidence and ensures the well-being of all laboratory personnel.

Hazard Assessment: The 'Why' Behind the Precaution

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound is not merely a reagent; it is a specific molecule with predictable, and preventable, risks.

Inherent Chemical Risks: The primary hazards, as identified by the Globally Harmonized System (GHS), are irritation to the skin, eyes, and respiratory system. However, a deeper analysis of its structure—an iodinated aromatic amine—informs a more cautious approach.

  • Aromatic Amine Structure: Aniline and its derivatives are a well-studied class of compounds. Some have been identified by the International Agency for Research on Cancer (IARC) as probable carcinogens (Group 2A).[1] While this compound is not specifically listed, its structural similarity to aniline necessitates handling practices that minimize any potential for systemic exposure through skin absorption, inhalation, or ingestion.[2]

  • Iodinated Compound: The presence of iodine increases the molecule's molecular weight and can influence its reactivity and environmental persistence.[3][4]

This dual nature underscores the necessity of robust engineering controls and multi-layered personal protective equipment to prevent both immediate irritation and potential long-term health effects.

Table 1: Hazard Profile of this compound

Property Identifier Source
CAS Number 19718-49-1 [5][6]
Molecular Formula C₈H₈INO₂ [6]
Appearance White to beige crystalline powder [5][7]
Signal Word Warning
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

| GHS Hazard Class | Skin Irritant (Category 2)Eye Irritant (Category 2)Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System | |

Personal Protective Equipment (PPE) Protocol by Operation

A one-size-fits-all approach to PPE is insufficient. The required level of protection is dictated by the specific task and the associated risk of exposure. The following table outlines the minimum PPE requirements for distinct laboratory operations involving this compound.

Table 2: PPE Requirements by Laboratory Operation

Operation Primary Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Unpacking Well-ventilated area Safety glasses with side shields Nitrile gloves Lab coat Not typically required
Weighing & Aliquoting (Solid) Chemical fume hood or ventilated balance enclosure Safety glasses with side shields Nitrile gloves Lab coat N95 dust mask is recommended to prevent inhalation of fine particulates.[8]
Solution Preparation & Reactions Chemical fume hood Chemical splash goggles Double-layered nitrile gloves Chemical-resistant apron over lab coat Not required if performed within a certified fume hood
Routine Handling & Transfers Chemical fume hood Chemical splash goggles Nitrile gloves Lab coat Not required if performed within a certified fume hood
Spill Cleanup N/A Chemical splash goggles and face shield Heavy-duty nitrile or butyl rubber gloves Chemical-resistant apron or suit NIOSH-approved air-purifying respirator with organic vapor cartridges and P100 particulate filters

| Waste Disposal | Well-ventilated area | Chemical splash goggles | Nitrile gloves | Lab coat | Not typically required for sealed containers |

Causality of PPE Choices:

  • Hand Protection: Nitrile gloves offer robust protection against a wide array of chemicals, including many solvents and aromatic compounds.[9] Double-gloving during high-risk tasks (e.g., solution preparation) provides a critical safeguard against undetected punctures and minimizes contamination when removing the outer layer.

  • Eye Protection: While safety glasses are adequate for low-splash risk, chemical splash goggles are mandatory when handling solutions to provide a complete seal around the eyes, protecting from splashes and vapors.[10] A face shield is added during spill cleanup to protect the entire face.[9]

  • Respiratory Protection: The primary risk from the solid form is inhalation of fine dust, which can cause acute respiratory irritation. An N95 dust mask mitigates this during weighing.[11] For a significant spill, an air-purifying respirator is essential as the increased surface area could lead to higher vapor concentrations.

Standard Operating Procedures (SOP)

Weighing the Solid Compound
  • Preparation: Ensure the chemical fume hood or ventilated balance enclosure is certified and functioning correctly. Place a tared weigh boat on the analytical balance.

  • Don PPE: Wear a lab coat, safety glasses, and single-use nitrile gloves.

  • Handling: Carefully open the container inside the fume hood. Use a clean, dedicated spatula to transfer the desired amount of this compound to the weigh boat. Avoid generating dust.

  • Closure: Securely close the main container immediately after dispensing.

  • Cleanup: Dispose of the gloves in the designated solid hazardous waste container. Clean the spatula and any affected surfaces according to the decontamination protocol (Section 3.3).

Spill Response Protocol

A swift and correct response to a chemical spill is critical. The following workflow outlines the procedure for a minor spill (i.e., manageable by trained laboratory personnel).

Spill_Response_Workflow cluster_prep Immediate Actions cluster_action Containment & Cleanup cluster_post Final Steps A ALERT Personnel in the immediate area B ASSESS Is the spill minor and manageable? A->B C DON Full spill response PPE B->C If YES J EVACUATE & CALL Emergency Response B->J If NO D CONTAIN Spill with absorbent pads or sand C->D E APPLY Absorbent material over the spill D->E F COLLECT Contaminated material into a labeled hazardous waste container E->F G DECONTAMINATE Spill area with an appropriate solvent, then soap and water F->G H DISPOSE Of all contaminated materials as hazardous waste G->H I REPORT Incident to Lab Supervisor H->I

Caption: Workflow for Minor Spill Response of this compound.

Decontamination and Waste Disposal

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

  • Decontamination: All glassware and equipment should be rinsed with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The rinsate must be collected as hazardous liquid waste. Following the solvent rinse, equipment can be washed with soap and water.

  • Waste Management:

    • Segregation: Maintain separate, clearly labeled, and sealed waste containers for solid and liquid waste contaminated with this compound.

    • Container Integrity: Use containers that are in good condition and chemically compatible with the waste. Keep containers closed at all times except when adding waste.[3]

    • Disposal: All waste must be disposed of through your institution's official hazardous waste management program. Do not pour any amount into a sewer drain. Chemical waste generators are required to classify waste according to EPA guidelines.[12]

Emergency Procedures: Immediate First Aid

In the event of an exposure, immediate and correct action can significantly reduce harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing and shoes. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Do not induce vomiting. Seek immediate medical attention.[12]

By integrating these principles of hazard awareness, operational diligence, and emergency preparedness, you can handle this compound with the highest degree of safety and scientific integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.